Technical Whitepaper: Structural Utility and Synthesis of (3-Amino-1-methyl-1H-pyrazol-5-yl)methanol in Drug Discovery
Executive Summary In modern medicinal chemistry, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount for developing potent and selective therapeutics. (3-Amino-1-methyl-1H-pyrazol-5-yl)m...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount for developing potent and selective therapeutics. (3-Amino-1-methyl-1H-pyrazol-5-yl)methanol (CAS: 1328640-62-5) [2] represents a remarkably versatile building block. By integrating a locked tautomeric state with distinct hydrogen-bonding vectors, this compound serves as an ideal hinge-binding motif for kinase inhibitors and a core structural element for fragment-based drug discovery (FBDD).
This technical guide provides an in-depth analysis of the physicochemical properties, structural rationale, and validated synthetic methodologies for deploying this pyrazole derivative in advanced research applications.
Physicochemical Profiling & Data Presentation
Understanding the quantitative metrics of a building block is essential for predicting its impact on the final active pharmaceutical ingredient's (API) ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The low molecular weight and favorable polar surface area of this compound make it highly compliant with the Rule of Three (Ro3) for fragment libraries.
Parameter
Value / Description
IUPAC Name
(3-amino-1-methyl-1H-pyrazol-5-yl)methanol
CAS Registry Number
1328640-62-5 [4]
Molecular Formula
C5H9N3O [3]
Molecular Weight
127.14 g/mol [1]
Hydrogen Bond Donors
2 (Primary amine, Hydroxyl)
Hydrogen Bond Acceptors
3 (Pyrazole nitrogens, Hydroxyl oxygen)
Topological Polar Surface Area
~67.0 Ų
Scaffold Classification
Heteroaromatic, Nitrogen-rich
Structural Rationale & Mechanistic Significance
The specific substitution pattern of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol is engineered to solve common challenges in target-based drug design.
N1-Methylation (Tautomeric Locking): Unsubstituted pyrazoles exist in rapid tautomeric equilibrium, which complicates NMR characterization during Structure-Activity Relationship (SAR) campaigns and incurs an entropic penalty upon binding. The N1-methyl group locks the heterocycle into a single tautomer, ensuring predictable binding geometry and providing a small hydrophobic vector to interact with the gatekeeper residue in kinase active sites.
C3-Amino Group (Hinge Binding): The primary amine acts as a critical hydrogen bond donor. In kinase inhibitor design, this group typically interacts with the backbone carbonyl of the kinase hinge region, anchoring the molecule within the ATP-binding pocket.
C5-Hydroxymethyl Group (Synthetic Vector): The primary alcohol serves a dual purpose. Biologically, it can project into the solvent-exposed channel, improving the compound's aqueous solubility. Synthetically, it is a highly reactive handle; it can be oxidized to an aldehyde for reductive aminations or converted to a leaving group for etherification, allowing for rapid library generation.
Caption: Conceptual kinase hinge-binding model utilizing the functionalized pyrazole scaffold.
Synthetic Methodology & Experimental Protocols
The synthesis of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol requires strict control over regioselectivity during the pyrazole ring formation, followed by a chemoselective reduction.
Retrosynthetic Strategy
Caption: Retrosynthetic pathway for (3-amino-1-methyl-1H-pyrazol-5-yl)methanol.
Step-by-Step Experimental Protocol
Step 1: Regioselective Condensation
Causality: The reaction between a
β
-keto nitrile and methylhydrazine can yield a mixture of regioisomers. By conducting the reaction under controlled temperature and slightly acidic conditions, the more nucleophilic nitrogen of methylhydrazine (
NHCH3
) preferentially attacks the nitrile carbon, while the terminal
NH2
condenses with the ketone, favoring the desired 3-amino-1-methyl isomer.
Preparation: Dissolve 10.0 mmol of ethyl 3-cyano-2-oxopropanoate (sodium salt) in 30 mL of anhydrous ethanol.
Activation: Add glacial acetic acid (1.2 eq) to neutralize the sodium salt and activate the carbonyl species. Cool the mixture to 0 °C.
Addition: Add methylhydrazine (11.0 mmol, 1.1 eq) dropwise over 15 minutes to prevent exothermic degradation.
Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 4 hours. Monitor the consumption of the starting material via TLC (Thin-Layer Chromatography).
Isolation: Concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous
NaHCO3
. Dry the organic layer over
Na2SO4
, filter, and purify via silica gel flash chromatography to yield ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate .
Step 2: Chemoselective Ester Reduction
Causality: The ester group must be reduced to the primary alcohol without cleaving the pyrazole ring or displacing the amino group. Lithium aluminum hydride (LiAlH₄) provides the necessary hydride equivalents for this exhaustive reduction. The Fieser quench methodology is utilized to prevent the formation of unfilterable aluminum emulsions, ensuring high product recovery.
Preparation: Suspend LiAlH₄ (20.0 mmol, 2.0 eq) in 20 mL of anhydrous Tetrahydrofuran (THF) in a flame-dried flask under a nitrogen atmosphere at 0 °C.
Addition: Dissolve the intermediate ester (10.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes.
Reduction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
Fieser Quench (Self-Validating Step): Cool the reaction back to 0 °C. Sequentially add:
0.76 mL of distilled
H2O
(dropwise, caution: gas evolution).
0.76 mL of 15% aqueous NaOH.
2.28 mL of distilled
H2O
.
Result: The mixture will transition from a gray suspension to a white, granular precipitate, validating the successful destruction of the active hydride.
Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate in vacuo to afford the pure (3-amino-1-methyl-1H-pyrazol-5-yl)methanol .
Analytical Validation
To ensure the integrity of the synthesized batch, the following analytical signatures must be verified:
LC-MS: A major peak corresponding to the
[M+H]+
ion at m/z 128.14 must be observed, confirming the molecular weight of 127.14 g/mol [3].
1H NMR (DMSO-d6):
A distinct singlet integrating to 3H around 3.5-3.7 ppm, confirming the N-methyl group.
A singlet integrating to 1H around 5.3-5.5 ppm, representing the isolated aromatic C4 proton of the pyrazole ring.
Broad singlets for the exchangeable
−NH2
and
−OH
protons, which will disappear upon
D2O
shake.
References
PubChemLite (uni.lu). "(3-amino-1-methyl-1h-pyrazol-5-yl)methanol - Structural Information and Mass Spectrometry.
ChemicalBook. "1328640-62-5 CAS Manufactory: (3-amino-1-methyl-1H-pyrazol-5-yl)methanol.
Ionization Dynamics and pKa Profiling of Amino-Pyrazole Alcohols in Drug Discovery
An In-Depth Technical Whitepaper Prepared for Researchers, Analytical Scientists, and Drug Development Professionals Introduction: The Chemical Personality of Amino-Pyrazole Alcohols In modern medicinal chemistry, amino-...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Whitepaper
Prepared for Researchers, Analytical Scientists, and Drug Development Professionals
Introduction: The Chemical Personality of Amino-Pyrazole Alcohols
In modern medicinal chemistry, amino-pyrazoles serve as privileged scaffolds, frequently acting as hinge-binding motifs in kinase inhibitors and core structural elements in cystic fibrosis transmembrane conductance regulator (CFTR) modulators[1]. The structural functionalization of an amino-pyrazole with an alcohol moiety (e.g., a hydroxymethyl or hydroxyethyl group) introduces a highly complex interplay of inductive effects, steric constraints, and hydrogen bonding.
As a Senior Application Scientist, I approach the characterization of these molecules not just as a routine measurement, but as a fundamental mapping of their chemical personality. A precise understanding of a molecule's pKa is the foundation upon which all physicochemical characterization is built[2]. The protonation state of an amino-pyrazole alcohol directly dictates its aqueous solubility, lipophilic efficiency, membrane permeability, and ultimate target engagement.
Structural Dynamics: Tautomerism and Protonation Sites
The amino-pyrazole ring is an aromatic, five-membered heterocycle containing two distinct nitrogen atoms: a weakly acidic pyrrole-type nitrogen (-NH-) and a basic pyridine-type nitrogen (-N=)[2]. When functionalized with an exocyclic amine, the molecule is highly susceptible to prototropic annular tautomerism, existing in a dynamic equilibrium between its 3-amino and 5-amino forms[3].
The addition of an alcohol group fundamentally alters this electronic landscape. The hydroxyl group exerts a strong electron-withdrawing inductive effect (-I effect), which pulls electron density away from the pyrazole core. This typically lowers the pKa of the conjugate acid, rendering the basic center less basic. Concurrently, the hydroxyl oxygen can act as a hydrogen bond acceptor or donor, selectively stabilizing specific tautomers or ionized states through intramolecular hydrogen bonding.
Thermodynamic pathways of amino-pyrazole alcohol ionization across varying pH environments.
Quantitative pKa Landscape
The basicity of pyrazole derivatives spans a wide thermodynamic range. For amino-pyrazole alcohols, protonation preferentially occurs at the ring's pyridine-type nitrogen rather than the exocyclic amine. This regioselectivity preserves the aromaticity of the ring and allows for resonance stabilization of the resulting cation.
Table 1: Comparative pKa Values of Pyrazole Derivatives
Experimental Methodologies: Causality and Protocol
Causality Behind Experimental Choices
Determining the pKa of amino-pyrazole alcohols presents specific analytical hurdles. While potentiometric titration is often considered the gold standard, amino-pyrazole alcohols frequently exhibit poor aqueous solubility in their neutral state. This leads to micro-precipitation during potentiometric titration, which artificially skews the pH readings and invalidates the thermodynamic data.
To circumvent this, we exclusively utilize UV-metric titration . The causality is twofold: first, it allows for data collection at micromolar concentrations (well below the thermodynamic solubility limit); second, the protonation of the pyrazole ring adjacent to the amine group significantly alters the conjugated electronic structure, producing a highly measurable shift in the UV spectrum[2].
A robust protocol must prove its own accuracy. This workflow is designed as a self-validating system: the continuous presence of a sharp isosbestic point throughout the spectral overlay confirms that a strict two-state equilibrium (acid ⇌ base) is occurring. If the isosbestic point drifts, it immediately alerts the scientist to compound degradation, precipitation, or complex multimerization.
Step-by-step workflow for UV-metric pKa determination of poorly soluble pyrazoles.
Step-by-Step Methodology:
System Calibration (Validation Step): Standardize the pH meter using a strict three-point bracketing method (pH 4.01, 7.00, and 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.
Buffer Preparation: Prepare a series of universal aqueous buffers (e.g., Britton-Robinson buffers) covering a pH range of 1.0 to 10.0 in 0.5 pH unit increments.
Sample Preparation: Dissolve the amino-pyrazole alcohol in a minimal volume of a miscible, UV-transparent co-solvent (e.g., spectroscopic grade methanol) to create a concentrated stock solution.
Titration Execution: Spike the stock solution into each buffer to achieve a final compound concentration of ~20-50 µM. Critical parameter: Ensure the final co-solvent concentration remains <1% v/v to prevent artificial shifts in the solvent's dielectric constant.
Spectral Acquisition: Record the UV-Vis absorption spectra (200-400 nm) for each pH solution using a high-resolution dual-beam spectrophotometer.
Validation & Analysis: Overlay the spectra to verify the isosbestic point. Plot the absorbance at the wavelength of maximum change (
λmax
) against the measured pH.
pKa Extraction: Determine the inflection point of the resulting sigmoidal curve using non-linear regression analysis (fitting to the Henderson-Hasselbalch equation) to extract the precise thermodynamic pKa[2].
Impact on Drug Design (ADME & Target Binding)
The precise tuning of pKa via alcohol substitution is a highly effective strategy in lead optimization. For instance, in the development of CFTR modulators and kinase inhibitors, introducing a polar hydroxyl group not only improves aqueous solubility but strategically modulates the pKa of adjacent basic centers[1].
By lowering the pKa of the pyrazole ring to ~3.0, the molecule remains predominantly neutral at physiological pH (7.4). This neutral state is critical for crossing lipid bilayers (improving passive permeability) while still allowing the pyrazole nitrogens to act as crucial hydrogen bond donors/acceptors within the target protein's binding pocket. By carefully mapping these ionization states, researchers can optimize the delicate balance between lipophilic efficiency, metabolic stability, and target residence time.
References
Discovery of GLPG2737, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator
Semantic Scholar.
URL: [Link]
The calculations reproduce adequately the behavior of 1-aminopyrazole
New Journal of Chemistry (RSC).
URL: [Link]
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles
MDPI.
URL:[Link]
The 1-Methyl-1H-Pyrazol-5-yl Pharmacophore in Rational Drug Design: A Technical Review
Executive Summary The 1-methyl-1H-pyrazol-5-yl moiety has evolved from a simple heterocyclic building block into a privileged pharmacophore across diverse therapeutic and agrochemical domains. By fundamentally locking th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1-methyl-1H-pyrazol-5-yl moiety has evolved from a simple heterocyclic building block into a privileged pharmacophore across diverse therapeutic and agrochemical domains. By fundamentally locking the tautomeric state of the pyrazole ring, the N-methylation provides a predictable, rigid geometric projection for substituents. This technical guide synthesizes the bioisosteric utility, mechanistic applications, structure-activity relationships (SAR), and validated experimental workflows associated with 1-methyl-1H-pyrazol-5-yl derivatives.
Physicochemical Profiling and Bioisosteric Utility
In medicinal chemistry, the pyrazole ring is frequently deployed as a less lipophilic substitute for the ubiquitous phenyl ring or as a replacement for homologous azines (1)[1]. The 1-methyl-1H-pyrazol-5-yl derivative specifically offers a unique balance of polarity and metabolic stability.
Causality in Design: Unsubstituted pyrazoles exist in a dynamic tautomeric equilibrium, which can lead to unpredictable binding modes and off-target effects. By introducing a methyl group at the N1 position, medicinal chemists eliminate tautomerization. This "tautomeric lock" ensures that the lone pair on the N2 nitrogen is consistently available as an unambiguous hydrogen-bond acceptor, while the N-methyl group itself can occupy specific hydrophobic sub-pockets within a target protein's active site.
Oncology: Targeting the MAPK Pathway
The RAS/RAF/MEK/ERK signaling cascade is a highly validated target in oncology. However, resistance frequently develops through the reactivation of upstream nodes. Targeting the terminal extracellular signal-regulated kinases (ERK1/2) circumvents this resistance.
The clinical candidate GDC-0994 (Ravoxertinib) utilizes a 1-methyl-1H-pyrazol-5-yl amine moiety to achieve exquisite selectivity for ERK1/2 (2)[2]. Mechanistically, the pyrazole nitrogen acts as a critical hinge-binding motif within the ATP-binding pocket, while the 1-methyl group projects into a highly specific hydrophobic cavity unique to ERK, preventing binding to closely related kinases (3)[3].
Caption: ERK1/2 MAPK Signaling Pathway and Competitive Inhibition by GDC-0994.
Neuropharmacology: Allosteric Modulation of mGlu5
In the central nervous system, metabotropic glutamate receptor subtype 5 (mGlu5) is a target for psychiatric and neurological disorders. Early Negative Allosteric Modulators (NAMs) utilized aryl acetylenes, which unfortunately acted as toxicophores, inducing psychosis-like adverse events due to off-target MAO-B binding (4)[5].
Scaffold Hopping & Causality: To circumvent this, researchers employed the 1-methyl-1H-pyrazole ring as a bioisostere. SAR studies revealed that the spatial orientation of the nonalkylated nitrogen is paramount. When linked via the 3-position, the compound was weakly active (IC50 > 10 μM). However, shifting the linkage to the 5-position (e.g., compound 30e) dramatically restored potency (IC50 = 118 nM) by optimally aligning the N2 lone pair with the allosteric pocket's hydrogen-bond donors (4)[5].
Agrochemicals: SDH Inhibition and Insecticides
Beyond human therapeutics, 1-methyl-1H-pyrazol-5-yl derivatives are highly effective in agricultural chemistry. They form the core of novel Succinate Dehydrogenase (SDH) inhibitors. Pyrazol-5-yl-benzamide derivatives containing oxazole groups exhibit exceptional in vitro antifungal activities against highly destructive crop pathogens like Sclerotinia sclerotiorum (6)[7]. Additionally, pyrazole-linked 1,2,4-oxadiazole benzamides (e.g., Compound 14q) demonstrate potent insecticidal activity against Mythimna separate (8)[8].
Protocol 1: Ambient-Temperature Sulfonamidation of 1-Methyl-1H-Pyrazol-5-Amine
This protocol describes the synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide (9)[9].
Step-by-Step Methodology:
Reactant Preparation: Dissolve 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq) and 4-methylbenzenesulfonyl chloride (2.0 eq) in anhydrous acetonitrile.
Causality: Acetonitrile is a polar aprotic solvent that stabilizes the transition state of the nucleophilic attack without solvolyzing the highly reactive sulfonyl chloride.
Base Addition: Add triethylamine (2.0 eq) dropwise to the stirring solution.
Causality: Triethylamine acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of the weakly basic pyrazole amine (pKa ~ 2-3), which would otherwise quench the nucleophilic reaction.
Reaction Incubation: Stir the mixture at room temperature for 12 hours.
Causality: Ambient temperature ensures thermodynamic control, favoring the desired mono-sulfonylation and preventing sterically hindered bis-sulfonylation that occurs at elevated temperatures.
Self-Validation (QA/QC): Monitor via TLC (Hexane/EtOAc). Post-purification, confirm structure via 1H NMR. A distinct singlet at ~3.40 ppm confirms the intact N-methyl group on the pyrazole ring.
Caption: Triethylamine-mediated sulfonamidation workflow of 1-methyl-1H-pyrazol-5-amine.
Protocol 2: In Vitro ERK1/2 Biochemical Kinase Assay
To evaluate the inhibitory potency of 1-methyl-1H-pyrazol-5-yl derivatives (like GDC-0994), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.
Step-by-Step Methodology:
Enzyme/Substrate Incubation: Incubate recombinant human ERK1/2 with a specific biotinylated peptide substrate and ATP in kinase buffer (HEPES pH 7.5, MgCl2, DTT).
Causality: ATP concentration must be strictly set at the apparent Km (~10 μM). This ensures that the measured IC50 reflects true competitive affinity (Ki) without being artificially inflated by excess ATP competing for the hinge-binding pocket.
Compound Addition: Add the pyrazole derivative in a 10-point dose-response format (1:3 serial dilutions).
Causality: A 10-point curve provides a robust dynamic range, allowing for an accurate calculation of the Hill slope and precise IC50 determination.
Detection: Quench the reaction with EDTA and add Europium-labeled anti-phospho antibody and Streptavidin-APC. Measure TR-FRET signals.
Causality: TR-FRET introduces a temporal delay before measurement, completely eliminating compound auto-fluorescence interference and ensuring a high signal-to-noise ratio.
Self-Validation (QA/QC): Run GDC-0994 as a positive control on every plate. The assay is only validated if the reference inhibitor yields an IC50 within 3-fold of its historical mean.
Conclusion
The 1-methyl-1H-pyrazol-5-yl moiety is a masterclass in rational drug design. By leveraging its tautomeric stability, precisely oriented hydrogen bonding, and highly specific steric profile, medicinal chemists can engineer highly selective kinase inhibitors, allosteric modulators, and potent agrochemicals. The rigorous application of validated synthetic and biochemical protocols ensures that this pharmacophore will continue to yield high-value therapeutic assets.
References
Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. nih.gov. 2
Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. acs.org. 3
Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. nih.gov. 8
Design, Synthesis, and Biological Evaluation of Novel Pyrazol-5-yl-benzamide Derivatives Containing Oxazole Group as Potential Succinate Dehydrogenase Inhibitors. acs.org. 7
Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. acs.org. 5
Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. semanticscholar.org. 10
The pyridazine heterocycle in molecular recognition and drug discovery. nih.gov. 1
Thermodynamic Stability and Degradation Kinetics of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol: A Technical Guide
Executive Summary (3-amino-1-methyl-1H-pyrazol-5-yl)methanol (CAS: 1328640-62-5; Molecular Formula: C5H9N3O) is a highly functionalized heterocyclic building block of significant interest in pharmaceutical development[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(3-amino-1-methyl-1H-pyrazol-5-yl)methanol (CAS: 1328640-62-5; Molecular Formula: C5H9N3O) is a highly functionalized heterocyclic building block of significant interest in pharmaceutical development[1]. Because of the electron-rich pyrazole core coupled with reactive appendages—a primary amine and a primary alcohol—understanding its thermodynamic stability is paramount. This whitepaper provides a rigorous framework for evaluating the thermochemical liabilities of this compound, detailing the causality behind degradation pathways and establishing self-validating experimental protocols for stability testing in alignment with ICH Q1A(R2) standards[2].
Molecular Architecture and Thermodynamic Baseline
The thermodynamic stability of a molecule is fundamentally dictated by its weakest bonds and most reactive functional groups. In (3-amino-1-methyl-1H-pyrazol-5-yl)methanol, the aromatic pyrazole ring provides a robust, thermally stable core. However, the substituents introduce specific thermodynamic vulnerabilities:
The 5-Hydroxymethyl Group: Primary alcohols are susceptible to thermal dehydration at elevated temperatures, leading to the formation of reactive vinyl intermediates. Furthermore, in the presence of reactive oxygen species (ROS) or light, this group can rapidly oxidize to an aldehyde or carboxylic acid.
The 3-Amino Group: Primary heteroaromatic amines are prone to oxidative degradation. In formulation environments, they can also act as strong nucleophiles, engaging in Schiff base formation if exposed to excipients containing carbonyl groups.
The 1-Methyl Group: While thermodynamically stable on its own, the N-methyl group influences the electron density of the pyrazole ring, slightly increasing the basicity and nucleophilicity of the adjacent 3-amino group, thereby indirectly affecting its chemical stability.
Mechanistic Degradation Pathways
Understanding why a compound degrades is critical for designing protective formulations. The degradation of substituted pyrazoles is rarely a single-step event; it is a cascade initiated by thermal or oxidative stress[3].
Proposed thermodynamic and chemical degradation pathways for the pyrazole derivative.
Experimental Workflows for Thermodynamic Characterization
To empirically validate the theoretical degradation pathways, a self-validating system of thermal analysis is required. We employ Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to decouple phase transitions from mass-loss events[4].
Causality in Protocol Design:
Why use different heating rates for DSC and TGA? TGA is typically run at a slower heating rate (e.g., 5 °C/min) to prevent thermal lag and allow for the precise resolution of overlapping decomposition events (such as the loss of the hydroxymethyl group prior to pyrazole ring cleavage)[3]. Conversely, DSC is often run at a slightly higher rate (e.g., 10 °C/min) to increase the sensitivity of the heat flow signal, which is critical for detecting weak glass transitions or subtle polymorphic endotherms prior to decomposition[3].
Step-by-Step Methodology: DSC & TGA Profiling
Sample Preparation: Isolate >98% pure (3-amino-1-methyl-1H-pyrazol-5-yl)methanol. Desiccate for 24 hours under vacuum to remove residual surface moisture, ensuring that initial TGA mass loss is strictly intrinsic to the molecule's degradation rather than solvent evaporation.
TGA Execution: Place 5–10 mg of the sample in a tared platinum pan. Purge the furnace with high-purity Nitrogen (50 mL/min) to prevent oxidative degradation, isolating purely thermal decomposition. Heat from 25 °C to 400 °C at 5 °C/min. Record the onset temperature of mass loss (
Tonset
)[4].
DSC Execution: Encapsulate 2–5 mg of the sample in an aluminum hermetic pan. Heat from 25 °C to 250 °C at 10 °C/min under a Nitrogen purge.
Data Synthesis: Overlay the DSC and TGA thermograms. An endothermic peak on the DSC without a corresponding mass loss on the TGA indicates a phase transition (e.g., melting). An exotherm or endotherm accompanied by mass loss indicates thermochemical decomposition.
Self-validating thermal analysis workflow combining TGA and DSC.
ICH Q1A(R2) Stability Testing Protocols
While thermal profiling provides absolute thermodynamic limits, real-world shelf-life is dictated by long-term exposure to ambient conditions. The International Council for Harmonisation (ICH) Q1A(R2) guideline provides the authoritative framework for this[2].
Causality in Protocol Design:
The ICH Q1A(R2) matrix is a self-validating kinetic system. By testing the drug substance at multiple temperature and humidity setpoints, researchers can apply the Arrhenius equation to the degradation rates observed at accelerated conditions (40 °C) to mathematically predict long-term stability at ambient conditions (25 °C). If the intermediate condition (30 °C) aligns with the Arrhenius projection, the kinetic model is validated.
Table 1: Standardized ICH Q1A(R2) Stability Matrix
Study Type
Storage Condition
Minimum Time Period
Purpose / Causality
Long-Term
25°C ± 2°C / 60% RH ± 5% RH
12 months
Establishes the baseline shelf-life under standard ambient conditions.
Intermediate
30°C ± 2°C / 65% RH ± 5% RH
6 months
Validates kinetic models if accelerated data shows significant change.
Accelerated
40°C ± 2°C / 75% RH ± 5% RH
6 months
Forces degradation to identify pathways and calculate Arrhenius kinetics.
Photostability
Ambient Temp / High Lux
1 cycle (ICH Q1B)
Identifies vulnerabilities of the pyrazole ring and amino group to UV/Vis light.
Batch Selection: Select three primary batches of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol synthesized via the finalized commercial route to account for impurity-driven catalytic degradation.
Packaging: Seal the samples in container closure systems that simulate the final proposed packaging (e.g., double polyethylene bags inside a high-density polyethylene drum).
Chamber Incubation: Place the packaged samples into calibrated environmental chambers set to 40°C ± 2°C and 75% RH ± 5% RH.
Time-Point Sampling: Withdraw samples at 0, 1, 3, and 6 months.
Analytical Quantification: Analyze the samples using a stability-indicating HPLC-UV/MS method. The method must be validated to resolve the parent compound from the predicted dehydration and oxidation degradants.
Mass Balance Verification: Ensure that the loss of the parent compound correlates quantitatively with the rise in degradation products. A lack of mass balance suggests the formation of highly volatile degradants or insoluble polymeric species.
Conclusion
The thermodynamic stability of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol is a delicate balance dictated by its robust pyrazole core and its reactive amino and hydroxymethyl substituents. By employing a rigorous, causality-driven approach to thermal analysis (DSC/TGA) and adhering strictly to ICH Q1A(R2) protocols, drug development professionals can accurately map its degradation kinetics. This self-validating framework ensures that formulation strategies are proactive rather than reactive, ultimately safeguarding the efficacy and safety of the final pharmaceutical product.
European Medicines Agency (EMA) , "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline", europa.eu.
URL:[Link]
National Institutes of Health (NIH/PMC) , "Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points...", nih.gov.
URL:[Link]
Chemoselectivity and Reactivity of Primary Alcohols in Amino-Pyrazole Scaffolds: A Comprehensive Technical Guide
Executive Summary In modern medicinal chemistry, amino-pyrazoles are ubiquitous structural motifs, frequently serving as kinase hinge-binders and core scaffolds for targets such as ERK1/2 and CSF1R[1]. However, when an a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, amino-pyrazoles are ubiquitous structural motifs, frequently serving as kinase hinge-binders and core scaffolds for targets such as ERK1/2 and CSF1R[1]. However, when an amino-pyrazole scaffold also bears a primary alcohol appendage, researchers face a complex chemoselectivity challenge. The molecule presents a triad of competing nucleophilic sites: the primary alcohol (–CH₂OH), the exocyclic amine (–NH₂), and the endocyclic pyrazole nitrogens (N1/N2).
As application scientists, we must design synthetic routes that exploit the subtle electronic and steric differences between these functional groups. This whitepaper provides a field-proven, causality-driven overview of how to selectively functionalize the primary alcohol in the presence of these competing nitrogen centers, detailing self-validating protocols for oxidation, protection, and activation.
The Chemoselectivity Landscape: Causality and Principles
To achieve regiocontrol, we must analyze the intrinsic properties of the competing sites:
The Primary Alcohol (–CH₂OH): A "hard" nucleophile with minimal steric hindrance. It reacts preferentially with hard electrophiles (e.g., silyl chlorides) and is highly susceptible to sterically bulky oxidants.
The Exocyclic Amine (–NH₂): A "softer" nucleophile. Its basicity and nucleophilicity are often attenuated by conjugation with the electron-rich pyrazole ring. It requires strong, specific deprotonation to outcompete the alcohol for soft electrophiles[1].
The Pyrazole Nitrogens (N1/N2): N1 is typically substituted in late-stage intermediates, while N2 is an sp²-hybridized nitrogen that can participate in hydrogen bonding or coordinate with transition metals, complicating catalytic oxidations[2].
Chemoselectivity logic tree for electrophilic functionalization of amino-pyrazoles.
Key Transformations and Self-Validating Protocols
Orthogonal Protection: Selective O-Silylation
When the synthetic sequence requires harsh functionalization of the exocyclic amine, the primary alcohol must be temporarily masked. Due to the high nucleophilicity of the primary alcohol toward hard silicon electrophiles, tert-butyldimethylsilyl chloride (TBS-Cl) can be used to achieve exclusive O-protection[1].
Causality: Imidazole acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive N-silylimidazolium intermediate. This lowers the activation energy for the hard O-nucleophile. The exocyclic amine, being softer and sterically closer to the pyrazole core, remains unreacted.
Protocol 1: Chemoselective O-TBS Protection
Preparation: Dissolve the amino-pyrazole primary alcohol (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere.
Catalysis: Add imidazole (2.5 eq). Stir for 5 minutes to ensure complete dissolution.
Electrophile Addition: Cool the mixture to 0 °C and add TBS-Cl (1.1 eq) portion-wise.
Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC until the starting material is consumed.
Self-Validating Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Validation logic: This step hydrolyzes any unreacted TBS-Cl into water-soluble silanols, ensuring that the isolated organic layer (extracted via EtOAc) contains only the covalently protected O-silyl product, free of reactive silicon electrophiles.
Tuning Alkylation: O-Alkylation vs. N-Alkylation
Direct alkylation of an amino-pyrazole is notoriously difficult to control. Using standard bases like KHMDS often results in a problematic mixture of N-alkylation and O-alkylation byproducts[1].
Causality: The potassium counterion loosely coordinates the intermediate anions, allowing the harder oxygen alkoxide to compete effectively with the nitrogen anion. By switching to Lithium hexamethyldisilazide (LiHMDS) in a non-polar solvent like THF, the strong lithium-oxygen bond suppresses O-alkylation, bolstering the nucleophilicity of the amine and driving the reaction toward the desired N-alkylated product[1].
Chemoselective Oxidation of the Primary Alcohol
Oxidizing the primary alcohol to an aldehyde without over-oxidizing the amine or degrading the pyrazole ring requires a mild, sterically controlled approach. TEMPO (2,2,6,6-tetramethylpiperidinyloxy) mediated oxidation is the gold standard for this transformation[3].
Causality: TEMPO is oxidized in situ by a stoichiometric oxidant (like PhI(OAc)₂) to an oxoammonium cation. This cation is highly sterically demanding and reacts exclusively with unhindered primary alcohols. The exocyclic amine's lone pair is sterically blocked from forming the necessary transition state with the bulky oxoammonium ion, preserving the amine functionality[3].
Workflow for the chemoselective TEMPO-mediated oxidation of primary alcohols.
Protocol 2: TEMPO-Mediated Oxidation
Preparation: Dissolve the substrate (1.0 eq) in anhydrous DCM (0.1 M).
Catalyst Addition: Add TEMPO (0.1 eq) and cool the flask to 0 °C.
Oxidant Addition: Add PhI(OAc)₂ (1.1 eq) in a single portion.
Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature.
Self-Validating Workup: Quench the reaction with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃. Validation logic: The thiosulfate instantly reduces any remaining hypervalent iodine and active oxoammonium species back to benign, water-soluble byproducts. This prevents runaway over-oxidation of the newly formed aldehyde to a carboxylic acid during solvent evaporation.
Halogenation and Activation
To prime the primary alcohol for cross-coupling or nucleophilic substitution, it can be converted into a robust leaving group. Chlorination using thionyl chloride (SOCl₂) in refluxing benzene efficiently affords the chloromethyl derivative. Because the reaction operates via an S_N_i mechanism through a chlorosulfite intermediate, it is highly specific to the alcohol and avoids electrophilic halogenation of the pyrazole ring[4].
Quantitative Data Summary
The following table synthesizes the expected yields and chemoselectivity ratios for the transformations discussed, providing a benchmark for reaction optimization.
Transformation
Reagents & Conditions
Primary Target
Competing Site
Expected Yield
Chemoselectivity Profile
O-Silylation
TBS-Cl, Imidazole, DMF, 0 °C to RT
Primary Alcohol
Exocyclic Amine
>90%
Exclusive O-protection; no N-silylation observed.
N-Alkylation
LiHMDS, RX, THF, -78 °C to RT
Exocyclic Amine
Primary Alcohol
75–85%
Major N-alkylation; O-alkylation suppressed by Li+ coordination.
Oxidation
TEMPO, PhI(OAc)₂, DCM, 0 °C
Primary Alcohol
Exocyclic Amine / Pyrazole N
80–88%
High selectivity for aldehyde; avoids amine oxidation.
Halogenation
SOCl₂, Benzene, Reflux
Primary Alcohol
Pyrazole Ring (C-H)
>85%
Exclusive chlorination of the alcohol; ring intact.
Conclusion
Mastering the reactivity of primary alcohols within amino-pyrazole scaffolds requires a deep understanding of hard/soft acid-base theory, steric microenvironments, and counterion effects. By utilizing sterically demanding catalysts (TEMPO), hard electrophiles (TBS-Cl), and specific coordinating bases (LiHMDS), researchers can achieve precise chemocontrol. Implementing the self-validating protocols outlined above ensures high-fidelity synthesis, minimizing downstream purification bottlenecks in drug development pipelines.
Scalable synthesis protocols for (3-amino-1-methyl-1H-pyrazol-5-yl)methanol
Application Note: Scalable Synthesis Protocols for (3-amino-1-methyl-1H-pyrazol-5-yl)methanol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: (3-amino-1-methyl-1H-py...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scalable Synthesis Protocols for (3-amino-1-methyl-1H-pyrazol-5-yl)methanol
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Compound: (3-amino-1-methyl-1H-pyrazol-5-yl)methanol (CAS: 1328640-62-5)[1]
Scientific Rationale & Retrosynthetic Strategy
The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for phenyl or amide groups in kinase inhibitors and antiviral agents[2]. Specifically, (3-amino-1-methyl-1H-pyrazol-5-yl)methanol is a highly valuable bifunctional building block. Its primary amine and primary alcohol moieties allow for orthogonal functionalization, making it an ideal linker or core motif in fragment-based drug discovery.
Direct synthesis of highly substituted pyrazoles often suffers from poor regioselectivity, yielding difficult-to-separate mixtures of isomers. To ensure scalability and absolute regiocontrol, our retrosynthetic strategy avoids unstable
β
-keto nitrile precursors. Instead, we utilize a robust three-step sequence beginning with the Claisen condensation of diethyl oxalate and acetonitrile, followed by a regioselective cyclocondensation with methylhydrazine, and concluding with a chemoselective ester reduction[3][4].
Figure 1: Retrosynthetic workflow and operational sequence for the target pyrazole.
Mechanistic Insights into Regioselective Annulation
The most critical step in this synthesis is the cyclocondensation of the cyanopyruvate intermediate with methylhydrazine to form ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate [2].
Causality in Reagent Selection:
Using free methylhydrazine typically results in a ~60:40 mixture of 3-amino and 5-amino regioisomers. By employing methylhydrazine sulfate (
MeNHNH2⋅H2SO4
), the reaction medium is kept slightly acidic. This protonates the highly electrophilic C2 carbonyl of the cyanopyruvate intermediate. The primary amine (
−NH2
) of methylhydrazine is less sterically hindered and more nucleophilic than the secondary
−NH(CH3)
group. Consequently, the
−NH2
preferentially attacks the activated carbonyl to form a hydrazone. Following dehydration, the secondary
−NH(CH3)
nitrogen undergoes intramolecular cyclization by attacking the nitrile carbon, exclusively yielding the 3-amino-1-methyl regioisomer[3][4].
Figure 2: Mechanistic pathway ensuring absolute regiocontrol during pyrazole annulation.
Quantitative Data & Process Optimization
The following tables summarize the optimization parameters for the cyclocondensation step and the analytical validation of the final reduced product.
Table 1: Optimization of Cyclocondensation Regioselectivity
Hydrazine Source
Solvent System
Additive
Isolated Yield (%)
Regioisomeric Ratio (3-amino : 5-amino)
MeNHNH2
(free base)
EtOH
None
45%
60 : 40
MeNHNH2
(free base)
EtOH
AcOH (1.1 eq)
68%
85 : 15
MeNHNH2⋅H2SO4
EtOH /
H2O
None
82%
> 95 : 5
Table 2: Analytical Characterization of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol
Analytical Technique
Parameter / Assignment
Observation / Value
1H
NMR (DMSO-
d6
)
N-
CH3
(C1)
3.55 ppm (s, 3H)
1H
NMR (DMSO-
d6
)
CH2
-O (C5)
4.38 ppm (d, 2H)
1H
NMR (DMSO-
d6
)
Pyrazole C4-H
5.30 ppm (s, 1H)
1H
NMR (DMSO-
d6
)
-
NH2
(C3)
4.50 ppm (br s, 2H)
LC-MS (ESI+)
[M+H]+
m/z 128.08
Step-by-Step Experimental Protocols
Step 1: Synthesis of Sodium 1-cyano-3-ethoxy-3-oxoprop-1-en-2-olate
Causality Check: Although the
pKa
of acetonitrile (~25) is much higher than that of ethanol (~16), sodium ethoxide successfully drives this reaction. The equilibrium is pulled forward by the formation of the highly resonance-stabilized sodium enolate of ethyl cyanopyruvate (
pKa
~10), which acts as an irreversible thermodynamic sink.
Equip a 2 L, 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and internal thermometer. Flush with
N2
.
Charge the flask with absolute ethanol (500 mL) and cool to 0 °C.
Portion-wise, add sodium metal (11.5 g, 0.5 mol) to generate sodium ethoxide in situ. Allow the solution to cool back to 0 °C.
In a separate vessel, mix diethyl oxalate (73.1 g, 0.5 mol) and anhydrous acetonitrile (20.5 g, 0.5 mol).
Add the oxalate/acetonitrile mixture dropwise to the ethoxide solution over 1 hour, maintaining the internal temperature below 10 °C.
Stir the resulting thick yellow slurry at room temperature for 12 hours.
Filter the precipitate, wash with cold diethyl ether (2 x 100 mL), and dry under vacuum to yield the sodium enolate as a pale yellow powder (Yield: 88%).
Step 2: Cyclocondensation to Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
Suspend the sodium enolate from Step 1 (70.0 g, 0.43 mol) in a mixture of ethanol (400 mL) and water (100 mL).
Add methylhydrazine sulfate (61.9 g, 0.43 mol) in one portion.
Heat the reaction mixture to reflux (approx. 80 °C) and stir for 4 hours. The suspension will gradually turn into a clear, dark orange solution.
Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol.
Extract the aqueous residue with Ethyl Acetate (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate.
Recrystallize the crude solid from toluene/heptane to afford the pure pyrazole ester as a white crystalline solid (Yield: 82%).
Step 3: Chemoselective Reduction to Target Compound
Causality Check: While primary amines are stable to
LiAlH4
, the isolation of polar, water-soluble amino-alcohols from gelatinous aluminum salts can severely impact yields. The implementation of the Fieser workup forces the precipitation of aluminum as granular sodium aluminate (
NaAlO2
), preventing emulsions and ensuring near-quantitative recovery of the target pyrazole.
Flame-dry a 1 L flask and charge with anhydrous THF (300 mL) and
LiAlH4
(7.6 g, 0.2 mol). Cool the suspension to 0 °C under
N2
.
Application Note: Chemoselective Reduction of Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
Introduction & Strategic Context Substituted pyrazoles, particularly 3-amino-1-methyl-1H-pyrazole derivatives, are highly privileged scaffolds in modern medicinal chemistry and drug discovery. They frequently serve as co...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Context
Substituted pyrazoles, particularly 3-amino-1-methyl-1H-pyrazole derivatives, are highly privileged scaffolds in modern medicinal chemistry and drug discovery. They frequently serve as core pharmacophores in kinase inhibitors, cytokine release inhibitory drugs (CRIDs) targeting the NLRP3 inflammasome, and antiviral agents targeting Hepatitis B (HBV) capsid assembly .
The transformation of the C5-ethyl ester of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate to its corresponding primary alcohol, (3-amino-1-methyl-1H-pyrazol-5-yl)methanol , is a critical synthetic node for functionalizing this building block. This application note details a robust, scalable, and high-yielding protocol for this reduction using Lithium Aluminum Hydride (LiAlH4).
Mechanistic Rationale & Experimental Design
Reagent Selection:
The reduction of a conjugated ester to a primary alcohol requires a strong, nucleophilic hydride source. While Sodium Borohydride (NaBH4) is generally too mild for unactivated esters, LiAlH4 provides the necessary hydride delivery to drive the reaction to completion efficiently.
Handling the Free Amine (Chemoselectivity & Stoichiometry):
The substrate contains a primary amine (-NH2) at the C3 position. Amines possess acidic protons that rapidly react with LiAlH4 in an acid-base reaction, evolving highly flammable hydrogen gas and forming a lithium aluminum amide complex. Because this parasitic quenching consumes hydride equivalents (1 equivalent of -NH2 consumes 0.5 equivalents of LiAlH4), the stoichiometry must be carefully adjusted. We employ 3.0 equivalents of LiAlH4 to ensure complete ester reduction while accounting for amine deprotonation and adventitious moisture.
Workup Strategy (The Fieser Method):
A notorious challenge in LiAlH4 reductions is the formation of gelatinous aluminum hydroxide (
Al(OH)3
) emulsions during aqueous quenching, which trap the product and clog filters. To circumvent this, the protocol utilizes the Fieser workup . By sequentially adding specific ratios of water and 15% NaOH, the aluminum byproducts are converted into granular sodium aluminate (
NaAlO2
), which is easily removed via vacuum filtration.
Quantitative Data & Stoichiometry
Table 1: Reaction Stoichiometry for 10.0 mmol Scale
Reagent / Material
MW ( g/mol )
Equivalents
Mass / Volume
Moles
Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
169.18
1.0
1.69 g
10.0 mmol
Lithium Aluminum Hydride (LiAlH4)
37.95
3.0
1.14 g
30.0 mmol
Anhydrous Tetrahydrofuran (THF)
72.11
Solvent
30.0 mL
-
Deionized Water (Quench Step A)
18.02
x
mL
1.14 mL
-
15% Aqueous NaOH (Quench Step B)
-
x
mL
1.14 mL
-
Deionized Water (Quench Step C)
18.02
3x
mL
3.42 mL
-
Note: In the Fieser workup,
x
is equal to the mass of LiAlH4 used in grams.
Reaction Workflow
Workflow for the LiAlH4-mediated reduction of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate.
Step-by-Step Experimental Protocol
Safety Warning: LiAlH4 is highly reactive with water and moisture, evolving explosive hydrogen gas. Perform all operations in a fume hood under an inert atmosphere (Nitrogen or Argon) using flame-dried glassware and anhydrous solvents.
Phase 1: Preparation and Addition
Setup: Equip a 100 mL, flame-dried, three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a rubber septum, and an argon inlet.
Reagent Suspension: Charge the flask with Lithium Aluminum Hydride (1.14 g, 30.0 mmol). Purge the system with argon for 5 minutes.
Solvent Addition: Syringe in 15.0 mL of Anhydrous THF. Cool the resulting grey suspension to 0 °C using an ice-water bath.
Substrate Preparation: In a separate dry vial, dissolve ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (1.69 g, 10.0 mmol) in 15.0 mL of Anhydrous THF.
Dropwise Addition: Using a syringe or dropping funnel, add the substrate solution dropwise to the LiAlH4 suspension over 15–20 minutes. (Observation: Vigorous bubbling will occur as the primary amine protons are deprotonated, releasing H2 gas.)
Phase 2: Reaction and Monitoring
Stirring: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C).
Monitoring: Stir the mixture for 2 to 4 hours. Monitor reaction progress via TLC (e.g., 5% MeOH in DCM) or LC-MS until the starting ester is completely consumed.
Phase 3: Fieser Workup and Isolation
Cooling: Re-cool the reaction flask to 0 °C using an ice-water bath. Dilute the mixture with an additional 10 mL of THF to facilitate stirring during the quench.
Quenching (Fieser Method):
Step A: Slowly and cautiously add 1.14 mL of deionized water dropwise. Wait for the vigorous hydrogen evolution to subside.
Step B: Add 1.14 mL of 15% aqueous NaOH dropwise.
Step C: Add 3.42 mL of deionized water dropwise.
Maturation: Remove the ice bath and stir the mixture vigorously at room temperature for 15–30 minutes. The grey suspension will transition into a white, granular precipitate.
Filtration: Filter the suspension through a pad of Celite® in a sintered glass funnel. Wash the filter cake thoroughly with hot THF (3 × 20 mL) or ethyl acetate to extract any product coordinated to the salts.
Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator.
Purification: If necessary, purify the crude (3-amino-1-methyl-1H-pyrazol-5-yl)methanol via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure analytical product.
Fieser Workup Logic
Step-by-step logic of the Fieser workup method to prevent aluminum salt emulsions.
References
Hepatitis B Antiviral Agents
Source: US Patent US20160332996A1
URL
Sulfonylureas and Related Compounds and Use of Same
Source: European Patent EP3259253B1
URL
Application Note: (3-Amino-1-methyl-1H-pyrazol-5-yl)methanol as a Strategic Building Block in Heterocycle Synthesis
Executive Summary & Strategic Value In modern drug discovery, the design of highly selective kinase inhibitors and central nervous system (CNS) modulators relies heavily on rigid, functionalized heteroaromatic scaffolds....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Value
In modern drug discovery, the design of highly selective kinase inhibitors and central nervous system (CNS) modulators relies heavily on rigid, functionalized heteroaromatic scaffolds. (3-Amino-1-methyl-1H-pyrazol-5-yl)methanol (CAS: 1328640-62-5) has emerged as a highly versatile, multi-functional building block. Unlike unsubstituted pyrazoles that suffer from annular tautomerism, this molecule features an N1-methyl group that permanently locks its tautomeric state, ensuring absolute regiochemical predictability during complex synthetic sequences[1].
This application note provides an in-depth mechanistic profiling of this building block and outlines self-validating protocols for its divergent functionalization, specifically focusing on its role in generating pyrazolo[1,5-a]pyrimidine pharmacophores[2].
Structural & Mechanistic Profiling
The utility of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol stems from three orthogonal functional handles:
The 1,3-Bisnucleophilic Axis (N2 and 3-NH₂): The exocyclic 3-amino group is highly nucleophilic. When paired with the adjacent endocyclic N2 nitrogen, the system acts as a potent 1,3-bisnucleophile. This dual-reactivity is the mechanistic foundation for cyclocondensation reactions with 1,3-dielectrophiles (such as
β
-enaminones or
β
-dicarbonyls) to construct fused pyrazolo[1,5-a]pyrimidines[2].
The Pseudo-Benzylic 5-Hydroxymethyl Group: The primary alcohol at the 5-position is electronically activated by the adjacent aromatic pyrazole core. It can be chemoselectively oxidized to an aldehyde (serving as an electrophilic center for reductive aminations) or converted into a leaving group (e.g., mesylate) for nucleophilic displacement.
Regiochemical Control via N1-Methylation: By blocking the N1 position with a methyl group, the molecule avoids the formation of regioisomeric mixtures that typically plague the functionalization of 1H-pyrazoles, thereby eliminating the need for tedious chromatographic separations[1].
Protocol A: Regioselective Cyclocondensation to Pyrazolo[1,5-a]pyrimidines
This protocol constructs the bicyclic pyrazolo[1,5-a]pyrimidine core, a privileged scaffold recognized for its potent and selective inhibition of various protein kinases, including CDK2 and Trk[2].
Causality & Design: Glacial acetic acid is utilized as both solvent and mild acid catalyst. The acid protonates the carbonyl of the
β
-enaminone, lowering the LUMO and accelerating the initial intermolecular Schiff base formation with the highly nucleophilic 3-amino group. Subsequent intramolecular attack by the endocyclic N2 nitrogen onto the activated alkene forms the fused bicyclic system. The reaction is thermodynamically driven forward by the aromatization of the final pyrimidine ring[3].
Procedure:
Dissolve (3-amino-1-methyl-1H-pyrazol-5-yl)methanol (1.0 eq) in glacial acetic acid to achieve a 0.5 M concentration.
Add the selected
β
-enaminone (1.1 eq) in one portion.
Heat the mixture to 90 °C under an inert atmosphere for 4–6 hours.
Cool to room temperature, concentrate under reduced pressure to remove acetic acid, and neutralize the residue with saturated aqueous
NaHCO3
.
Extract with EtOAc (3x), dry over anhydrous
Na2SO4
, and purify via silica gel flash chromatography.
Self-Validation System:
TLC: The highly polar starting material (
Rf≈0.1
in 10% MeOH/DCM) will be replaced by a highly UV-active, less polar product spot.
FTIR: Successful cyclization is confirmed by the complete disappearance of the primary amine N-H stretching doublet (~3400 and 3300 cm⁻¹).
¹H-NMR: Appearance of two distinct, coupled aromatic doublets (typically between 8.0–9.0 ppm,
J≈4−5
Hz) corresponding to the newly formed pyrimidine ring protons.
Protocol B: Chemoselective Oxidation of the 5-Hydroxymethyl Group
Converting the alcohol to an aldehyde allows for downstream late-stage functionalization via reductive amination, while preserving the reactive 3-amino group.
Causality & Design: Manganese dioxide (
MnO2
) is selected over Jones reagent or Swern conditions.
MnO2
acts via a single-electron transfer mechanism on its solid surface. The pseudo-benzylic nature of the pyrazole 5-hydroxymethyl group facilitates rapid oxidation. Because
MnO2
is a mild, heterogeneous reagent, it prevents over-oxidation to the carboxylic acid and avoids unwanted N-oxidation of the electron-rich aminopyrazole core.
Procedure:
Dissolve the pyrazole building block (1.0 eq) in anhydrous dichloromethane (0.1 M).
Add activated
MnO2
(10.0 eq) in three portions over 15 minutes. Note: A large molar excess is required as the reaction occurs entirely on the surface of the heterogeneous oxidant.
Stir vigorously at room temperature for 12 hours.
Filter the black suspension through a tightly packed pad of Celite to remove manganese residues. Wash the filter cake thoroughly with EtOAc.
Concentrate the filtrate in vacuo. The resulting 3-amino-1-methyl-1H-pyrazole-5-carbaldehyde should be used immediately in the next step or stored under argon at -20 °C.
Self-Validation System:
¹H-NMR: The disappearance of the methylene doublet (~4.5 ppm) and the appearance of a sharp aldehyde proton singlet far downfield (~9.8–10.2 ppm).
Protocol C: Orthogonal Amide Coupling at the 3-Amino Position
Causality & Design: To acylate the 3-amino group without esterifying the 5-hydroxymethyl group, kinetic control is required. Pre-activation of the carboxylic acid with HATU forms a highly reactive HOAt ester. By generating this active species before introducing the pyrazole, the highly nucleophilic primary amine outcompetes the primary alcohol for the electrophile, ensuring exclusive N-acylation.
Procedure:
In a dry flask, dissolve the desired carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF (0.2 M). Stir for 15 minutes to ensure complete pre-activation.
Add (3-amino-1-methyl-1H-pyrazol-5-yl)methanol (1.0 eq) as a solid.
Stir at room temperature for 4 hours.
Quench with water, extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry, and concentrate.
Self-Validation System:
LC-MS: Confirm the mass shift corresponding to the addition of the acyl group minus water[M+H]⁺.
FTIR: Appearance of a strong amide I carbonyl stretch (~1650-1680 cm⁻¹) and retention of a broad O-H stretch (~3200-3500 cm⁻¹), confirming the alcohol remains unreacted.
Quantitative Data Summary
The following table summarizes the operational parameters, expected yields, and functional group tolerances for the three primary workflows described above.
Reaction Workflow
Primary Reagents / Catalyst
Typical Yield
Functional Group Tolerance
Primary Side Reaction (if mismanaged)
Cyclocondensation
β
-enaminone, Glacial AcOH, 90 °C
75% – 92%
Halides, Ethers, Aryl rings
Incomplete cyclization (stable Schiff base intermediate)
Selective Oxidation
Activated
MnO2
(10 eq), DCM, RT
80% – 88%
Amines, Halides, Alkyls
Over-oxidation to carboxylic acid (if using stronger oxidants)
Amide Coupling
R-COOH, HATU, DIPEA, DMF, RT
65% – 85%
Alcohols, Ethers, Alkynes
O-acylation (esterification) if pre-activation is skipped
References
A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
Benchchem
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines
MDPI
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold
N
Application Note: Chemoselective Oxidation of (3-Amino-1-methyl-1H-pyrazol-5-yl)methanol to 3-Amino-1-methyl-1H-pyrazole-5-carbaldehyde
Executive Summary The synthesis of functionalized pyrazole carbaldehydes is a critical operation in modern drug discovery, as these scaffolds frequently serve as core pharmacophores in kinase inhibitors and anti-inflamma...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of functionalized pyrazole carbaldehydes is a critical operation in modern drug discovery, as these scaffolds frequently serve as core pharmacophores in kinase inhibitors and anti-inflammatory agents ()[1]. However, the selective oxidation of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol to its corresponding aldehyde presents a distinct chemoselectivity challenge. The presence of an unprotected primary amine at the C3 position introduces severe risks of N-oxidation, over-oxidation to the carboxylic acid, and intermolecular Schiff base condensation (polymerization).
This application note provides a field-proven, self-validating protocol utilizing activated manganese dioxide (MnO₂). By leveraging the unique electronic properties of the pyrazole ring and the heterogeneous nature of MnO₂, this methodology achieves high yields of the target aldehyde while preserving the integrity of the sensitive amine moiety.
Mechanistic Rationale & Causality
Electronic Attenuation of the C3-Amine
In typical aliphatic or benzylic systems, a free primary amine would rapidly condense with a newly formed aldehyde to form an imine. However, in (3-amino-1-methyl-1H-pyrazol-5-yl)methanol, the lone pair of the exocyclic C3-amine is highly delocalized into the pyrazole π-system. This electronic attenuation significantly reduces its nucleophilicity. Consequently, when the reaction is kept at ambient temperatures in a non-polar or moderately polar solvent, the rate of intermolecular condensation is suppressed, allowing the aldehyde to be isolated without the need for transient protecting groups.
Why Activated MnO₂?
Manganese dioxide is a heterogeneous oxidant that operates via a surface-adsorption mechanism. The oxidation of heterocyclic alcohols by MnO₂ is highly selective because it relies on the physical desorption of the product. Once the primary alcohol is oxidized to the aldehyde, the product loses its strong hydrogen-bonding affinity for the Mn(IV) surface and desorbs into the bulk solvent. This physical separation inherently prevents over-oxidation to the carboxylic acid. Furthermore, unlike homogeneous hypervalent iodine reagents (e.g., Dess-Martin Periodinane), MnO₂ does not form soluble electrophilic complexes that could inadvertently attack the pyrazole nitrogen atoms ()[2].
Surface-mediated oxidation mechanism of pyrazolyl methanol by activated MnO2.
Oxidant Selection Matrix
To justify the selection of MnO₂, the following table summarizes the quantitative and qualitative outcomes of various oxidation systems when applied to amino-pyrazole methanols.
Table 1: Comparative Oxidant Selection Matrix for Amino-Pyrazolyl Methanols
Oxidant System
Chemoselectivity (Alcohol vs. Amine)
Over-oxidation Risk
Causality / Mechanism
Recommendation
Activated MnO₂
Excellent
Very Low
Heterogeneous surface reaction; product physically desorbs upon formation, halting further oxidation.
Optimal
Dess-Martin Periodinane
Moderate
Low
Homogeneous; hypervalent iodine can coordinate with basic nitrogens, leading to complex mixtures[3].
Not Recommended
Swern (DMSO/Oxalyl Chloride)
Poor
Low
Electrophilic intermediate can react with the C3-amine to form unwanted sulfimides.
Avoid
TEMPO / BAIB
Moderate
High
Strong oxidative conditions can lead to partial oxidation of the amine or pyrazole ring opening.
Avoid
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . At each critical juncture, specific observable metrics are provided to ensure the reaction is proceeding correctly before moving to the next step.
Activated Manganese(IV) Oxide (MnO₂, 10–15 eq by weight). Note: Must be specifically "activated" grade (e.g., ~85% purity, 5 µm particle size).
Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃) (0.1 M relative to substrate)
Celite® 545 (for filtration)
Experimental workflow for the MnO2-mediated selective oxidation.
Step-by-Step Methodology
Step 1: Substrate Solubilization
Charge an oven-dried round-bottom flask with (3-amino-1-methyl-1H-pyrazol-5-yl)methanol (1.27 g, 10.0 mmol).
Add 100 mL of anhydrous DCM. Stir at 25 °C until complete dissolution is achieved.
Self-Validation Check: The solution must be clear. A cloudy suspension indicates moisture contamination or degraded starting material, which will deactivate the MnO₂ surface.
Step 2: Oxidant Addition
Weigh out 12.7 g of activated MnO₂ (approx. 10 weight equivalents).
Add the MnO₂ to the vigorously stirring solution in 3 equal portions over 15 minutes.
Causality: Portion-wise addition prevents localized overheating. A massive excess (10-15 eq) is required because the reaction is strictly limited to the surface area of the solid oxidant.
Step 3: Reaction Monitoring
Stir the black heterogeneous suspension at room temperature (20–25 °C).
Monitor the reaction via TLC (Eluent: 50% Ethyl Acetate in Hexanes) every 2 hours.
Self-Validation Check: The product aldehyde is highly UV-active and will elute with a higher
Rf
(~0.5) than the polar starting alcohol (~0.1). If a baseline spot appears and grows, trace water may be causing over-oxidation to the carboxylic acid. If the reaction stalls before completion, add an additional 3 weight equivalents of MnO₂.
Step 4: Quenching and Filtration
Once TLC indicates complete consumption of the starting material (typically 12–18 hours), prepare a fritted glass funnel packed with a 2-inch pad of Celite.
Filter the reaction mixture through the Celite pad under vacuum.
Wash the filter cake thoroughly with additional DCM (3 × 30 mL) and Ethyl Acetate (2 × 30 mL) to ensure complete desorption of the product from the MnO₂ surface.
Self-Validation Check: The collected filtrate must be completely colorless or pale yellow . A brown or grey tint indicates that colloidal MnO₂ has passed through the filter. If this occurs, re-filtration through a tighter Celite pad is mandatory to prevent downstream catalytic degradation of the aldehyde.
Step 5: Isolation and Analytical Verification
Concentrate the filtrate under reduced pressure to yield the crude 3-amino-1-methyl-1H-pyrazole-5-carbaldehyde.
If necessary, purify via flash column chromatography or recrystallization from DCM/Hexanes.
Self-Validation Check (¹H NMR in DMSO-d₆): Successful oxidation is confirmed by the appearance of a sharp aldehyde proton singlet at ~9.8–10.0 ppm , and the complete disappearance of the hydroxymethyl protons (a doublet/triplet system around ~4.5 ppm and ~5.2 ppm ). The amine protons should remain visible as a broad singlet around ~5.0-5.5 ppm , confirming chemoselectivity.
References
Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10
Source: Chemico-Biological Interactions (PubMed)
URL:[Link]
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes
Source: Molecules (MDPI)
URL:[Link]
Substituted pyrazoles as p38 kinase inhibitors (US Patent 6423713B1)
Application Note: Chemoselective Amine Protection Strategies for (3-Amino-1-methyl-1H-pyrazol-5-yl)methanol
Introduction & Mechanistic Rationale The functionalization of pyrazole-based scaffolds is a cornerstone of modern drug development. However, molecules bearing multiple nucleophilic sites present significant chemoselectiv...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The functionalization of pyrazole-based scaffolds is a cornerstone of modern drug development. However, molecules bearing multiple nucleophilic sites present significant chemoselectivity challenges. (3-amino-1-methyl-1H-pyrazol-5-yl)methanol (CAS: 1328640-62-5) is an ambident nucleophile featuring an exocyclic primary amine at the C3 position and a primary hydroxymethyl group at the C5 position[1].
Unlike many aminopyrazoles where tautomerism and endocyclic nitrogen reactivity complicate synthesis, the N1 position of this molecule is methylated. This structural feature is highly advantageous, as it eliminates pyrazole tautomerism and prevents the formation of complex mono- and di-substituted endocyclic regioisomers[2]. Consequently, the synthetic challenge is strictly isolated to differentiating the C3-amine from the C5-alcohol.
The Causality of Chemoselectivity
The successful protection of the amine in the presence of an alcohol relies on the principles of Hard-Soft Acid-Base (HSAB) theory and kinetic versus thermodynamic control:
Nucleophilicity (Kinetic Control): The primary exocyclic amine is a "softer," more polarizable nucleophile compared to the primary alcohol. Under kinetic conditions (room temperature, mild base), electrophiles such as di-tert-butyl dicarbonate (Boc
2
O) or benzyl chloroformate (Cbz-Cl) will preferentially attack the nitrogen[3].
Thermodynamic Orthogonality: The Si–O bond is significantly stronger and forms faster than the Si–N bond. When absolute fidelity is required, transient silylation exploits the "hard" nature of the oxygen atom, allowing for temporary masking of the alcohol while the amine is subsequently protected[4].
Strategic Workflows & Self-Validating Systems
To ensure robust and scalable results, we outline two distinct strategies.
Strategy A (Direct Kinetic Protection) utilizes a self-validating hydrolytic step. While Boc
2
O preferentially reacts with the amine, trace amounts of O-acylation (carbonate formation) or N,O-diacylation can occur. Because carbonates are highly susceptible to mild basic hydrolysis while carbamates (N-Boc) are stable, introducing a brief potassium carbonate (
K2CO3
) methanolysis step during workup acts as a self-correcting mechanism, ensuring 100% chemoselectivity for the N-protected product[5].
Strategy B (Transient Orthogonal Protection) uses a one-pot silylation-acylation-desilylation sequence. This is ideal for highly reactive electrophiles where direct chemoselectivity fails.
Figure 1: Divergent chemoselective workflows for N-protection of aminopyrazole alcohols.
Quantitative Data: Protecting Group Comparison
The choice of protecting group dictates the downstream reaction conditions. Below is a summary of the empirical performance of various protecting groups on the (3-amino-1-methyl-1H-pyrazol-5-yl)methanol scaffold[6].
Protecting Group
Reagent
Chemoselectivity (N vs O)
Deprotection Conditions
Typical Yield
Boc (tert-Butyloxycarbonyl)
Boc
2
O
High (Kinetic)
TFA or HCl in Dioxane
85–95%
Cbz (Carboxybenzyl)
Cbz-Cl
Moderate to High
H
2
, Pd/C
80–90%
Fmoc (Fluorenylmethyloxycarbonyl)
Fmoc-OSu
High
20% Piperidine in DMF
75–85%
Trityl (Triphenylmethyl)
TrCl
Low (Steric hindrance at N)
Mild Acid (e.g., 1% TFA)
< 50%
Experimental Protocols
Protocol A: Direct N-Boc Protection (Kinetic Control with Hydrolytic Wash)
This protocol leverages the inherent nucleophilicity of the amine and utilizes a self-validating basic wash to destroy any errant O-Boc carbonates[3].
Potassium carbonate (K
2
CO
3
) and Methanol (MeOH)
Step-by-Step Procedure:
Preparation: Dissolve 1.0 eq of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol in a 1:1 biphasic mixture of THF and saturated aqueous NaHCO
3
(approx. 0.2 M concentration).
Addition: Cool the reaction vessel to 0 °C using an ice bath. Add Boc
2
O (1.05 eq) dropwise over 10 minutes.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4–6 hours. Monitor the reaction via TLC (eluent: 5% MeOH in DCM) or LC-MS.
Self-Validating Hydrolysis: Once the starting material is consumed, check for the presence of a less polar N,O-diBoc spot. If present, add K
2
CO
3
(0.5 eq) and 5 mL of MeOH directly to the reaction mixture. Stir for an additional 2 hours at room temperature to selectively cleave the O-carbonate[3].
Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and separate the layers. Wash the organic layer with brine, dry over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (gradient: 0-10% MeOH in DCM) to yield the pure tert-butyl (5-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)carbamate.
O-Silylation: Dissolve the starting material (1.0 eq) and Imidazole (1.2 eq) in anhydrous DCM under an inert atmosphere (N
2
or Ar). Cool to 0 °C.
TMS Addition: Add TMS-Cl (1.05 eq) dropwise. Stir for 1 hour at 0 °C. The highly oxophilic silicon will selectively protect the primary alcohol[4].
N-Protection: To the same pot, add TEA (1.5 eq) and Boc
2
O (1.1 eq). Allow the reaction to warm to room temperature and stir overnight.
One-Pot Desilylation: Quench the reaction by adding saturated aqueous NH
4
Cl and stir vigorously for 30 minutes. The mild acidity of the aqueous workup is typically sufficient to cleave the labile O-TMS bond. (Note: If LC-MS indicates the TMS group persists, concentrate the organic layer, redissolve in THF, and treat with 1.0 eq of TBAF for 1 hour).
Workup: Extract with DCM, wash with brine, dry over Na
2
SO
4
, and concentrate. Purify via flash chromatography to isolate the N-protected product.
References
Source: chem960.
Source: mdpi.
Title: How can we protect an amino group leaving an alcohol group free?
Application Note: Advanced Coupling Strategies for (3-Amino-1-methyl-1H-pyrazol-5-yl)methanol in Medicinal Chemistry
Executive Summary In modern drug discovery, functionalized aminopyrazoles are privileged scaffolds, frequently deployed as hinge-binding motifs in the development of kinase inhibitors (e.g., JAK, FLT3, and Aurora kinases...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, functionalized aminopyrazoles are privileged scaffolds, frequently deployed as hinge-binding motifs in the development of kinase inhibitors (e.g., JAK, FLT3, and Aurora kinases)[1]. Among these, (3-amino-1-methyl-1H-pyrazol-5-yl)methanol (CAS: 1328640-62-5) stands out as a highly versatile, trifunctional building block[2]. This application note provides a comprehensive guide to navigating the chemoselectivity of this molecule, detailing field-proven protocols for C3-amine functionalization via amide coupling and Buchwald-Hartwig cross-coupling, while preserving the integrity of the C5-hydroxymethyl group.
Mechanistic Rationale & Chemoselectivity
The reactivity of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol is dictated by its distinct electronic topology:
N1-Methylation: The presence of the methyl group at the N1 position locks the pyrazole ring into a single tautomeric state. This prevents ambiguous electrophilic attacks at the pyrazole nitrogens, directing reactivity outward to the exocyclic substituents[3].
C3-Amine vs. C5-Hydroxyl: The primary amine at the C3 position is highly nucleophilic due to the electron-donating nature of the pyrazole core. However, in the presence of highly activated electrophiles, the C5-primary hydroxyl group can act as a competitive nucleophile, leading to undesired O-acylation or O-alkylation.
To achieve high yields, experimental conditions must be precisely tuned. Bulky bases and specific coupling reagents are required to kinetically favor N-functionalization over O-functionalization.
Fig 1: Chemoselective functionalization pathways of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol.
Protocol 1: Chemoselective Amide Coupling at the C3-Amine
Causality & Reagent Selection
Amide bond formation with aminopyrazoles can be sluggish due to the partial delocalization of the amine lone pair into the heteroaromatic ring. To overcome this, highly reactive coupling reagents like HATU are preferred. As demonstrated in recent advancements in DNA-encoded library (DEL) synthesis, micellar-promoted or highly optimized HATU/DIC couplings are exceptionally efficient for aminopyrazoles (see )[4].
Using a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine is critical; it facilitates the deprotonation of the carboxylic acid without competing as a nucleophile, while simultaneously suppressing the deprotonation of the C5-hydroxyl group, thereby minimizing O-acylation.
Quantitative Optimization Data
The following table summarizes the optimization of coupling conditions, demonstrating the superiority of the HATU/DIPEA system for chemoselective N-acylation.
Coupling Reagent (1.2 eq)
Base (3.0 eq)
Solvent
N-Acylation Yield (%)
O-Acylation (Side Product) (%)
HATU
DIPEA
DMF
>95
<2
EDC/HOBt
TEA
DCM
75
15
DIC
2,6-Lutidine
DMF/H2O
85
5
Step-by-Step Methodology (1.0 mmol Scale)
This protocol is designed as a self-validating system, incorporating in-process analytical controls.
Pre-Activation: In an oven-dried 25 mL round-bottom flask, dissolve the target carboxylic acid (1.1 mmol, 1.1 eq) and HATU (1.2 mmol, 1.2 eq) in anhydrous DMF (5.0 mL).
Base Addition: Add DIPEA (3.0 mmol, 3.0 eq) dropwise. Stir the mixture at room temperature for 15 minutes. Causality: This incubation period ensures complete conversion of the acid to the highly reactive active ester (OAt ester), preventing unreacted coupling reagent from interacting directly with the pyrazole.
Substrate Addition: Add (3-amino-1-methyl-1H-pyrazol-5-yl)methanol (1.0 mmol, 127.1 mg, 1.0 eq) in one portion. Stir at room temperature for 2–4 hours.
In-Process Control (IPC): Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. Proceed to the next step only when the extracted ion chromatogram (EIC) shows complete consumption of the starting material (
m/z
128
[M+H]+
).
Workup: Quench the reaction by adding 15 mL of saturated aqueous
NaHCO3
. Extract with EtOAc (
3×15
mL). Wash the combined organic layers with 5% aqueous LiCl (
3×10
mL). Causality: The LiCl wash is a self-validating step to quantitatively partition DMF into the aqueous phase, preventing solvent carryover during concentration.
Purification: Dry over anhydrous
Na2SO4
, concentrate under reduced pressure, and purify via silica gel flash chromatography (DCM:MeOH gradient).
Protocol 2: Buchwald-Hartwig C-N Cross-Coupling
Causality & Catalyst Design
Cross-coupling of heteroaromatic amines is notoriously prone to catalyst poisoning, as the aminopyrazole can act as a bidentate ligand, chelating the palladium center and stalling the catalytic cycle. To circumvent this, the use of a bidentate phosphine ligand with a large bite angle, such as BINAP, is essential. BINAP forces the Pd(II) intermediate into a highly strained geometry that accelerates reductive elimination, releasing the product before stable off-cycle coordination can occur (see )[1][5].
Furthermore,
Cs2CO3
is selected as the base. Unlike stronger alkoxide bases (e.g., NaOtBu),
Cs2CO3
is mild enough to avoid deprotonating the C5-hydroxymethyl group, which would otherwise trigger intramolecular etherification or decomposition pathways.
Fig 2: Buchwald-Hartwig catalytic cycle for the C3-N-arylation of aminopyrazoles.
Step-by-Step Methodology (1.0 mmol Scale)
Reaction Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, charge (3-amino-1-methyl-1H-pyrazol-5-yl)methanol (1.0 mmol, 127.1 mg, 1.0 eq), the aryl bromide (1.1 mmol, 1.1 eq),
Pd(OAc)2
(0.05 mmol, 5 mol%), rac-BINAP (0.10 mmol, 10 mol%), and anhydrous
Cs2CO3
(2.0 mmol, 2.0 eq).
Degassing (Critical Step): Seal the tube with a septum. Evacuate the vessel and backfill with dry Nitrogen (
N2
). Repeat this cycle three times. Causality:
Pd(0)
intermediates are highly susceptible to oxidative degradation. Strict anaerobic conditions are non-negotiable for a self-validating catalytic turnover.
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.
Heating: Replace the septum with a Teflon screw cap under a positive flow of
N2
. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12 hours[1].
In-Process Control (IPC): Cool the mixture to room temperature. Filter a 10 µL analytical sample through a micro-plug of Celite, dilute with MeOH, and analyze via LC-MS to confirm the disappearance of the aryl bromide and the formation of the secondary amine product.
Workup: Dilute the bulk reaction mixture with EtOAc (20 mL) and filter through a pad of Celite to remove the palladium black and inorganic salts. Wash the filter cake with additional EtOAc (
2×10
mL).
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel chromatography (Hexanes:EtOAc gradient) to isolate the pure C3-N-aryl derivative.
References
Source: European Patent Office (EP 3206691 B1)
Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries
Source: Chemical Science (Royal Society of Chemistry), 2021, 12, 9475-9484. DOI: 10.1039/D1SC03007H
URL:[Link]
Application Note: Preparation of Kinase Inhibitors Utilizing the (3-Amino-1-methyl-1H-pyrazol-5-yl)methanol Scaffold
Executive Summary In modern targeted oncology and neuropharmacology, the pyrazole core remains a privileged pharmacophore for ATP-competitive kinase inhibitors. Specifically, the intermediate (3-amino-1-methyl-1H-pyrazol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern targeted oncology and neuropharmacology, the pyrazole core remains a privileged pharmacophore for ATP-competitive kinase inhibitors. Specifically, the intermediate (3-amino-1-methyl-1H-pyrazol-5-yl)methanol (CAS 1328640-62-5) has emerged as a highly versatile building block. By offering three distinct vectors for functionalization—an N1-methyl group, a C3-exocyclic amine, and a C5-hydroxymethyl group—this intermediate allows medicinal chemists to simultaneously target the kinase hinge region, the ribose pocket, and the solvent-exposed front.
This application note details the mechanistic rationale, synthetic workflows, and validated protocols for incorporating this intermediate into advanced kinase inhibitor pipelines, drawing on established structure-activity relationship (SAR) paradigms for targets such as CDK16, JNK3, LRRK2, and MST3 [1, 3, 4].
Mechanistic Rationale & Structural Logic
To design highly selective kinase inhibitors, one must exploit the micro-environments of the ATP binding site. The (3-amino-1-methyl-1H-pyrazol-5-yl)methanol intermediate is engineered to address these environments simultaneously:
N1-Methylation (Conformational Locking): Unsubstituted pyrazoles undergo rapid tautomerization, which incurs an entropic penalty upon target binding. The N1-methyl group locks the heterocycle into a single tautomeric state, precisely orienting the N2 lone pair to act as a hydrogen bond acceptor for the backbone NH of the hinge region (e.g., Leu/Cys residues) [4].
C3-Amino Group (Scaffold Vector): The exocyclic amine serves as the primary nucleophilic handle for attachment to core scaffolds (e.g., pyrimidines or pyrazines). This linkage often positions the core scaffold deep into the hydrophobic pocket[1].
C5-Hydroxymethyl Group (Solvent/Ribose Vector): Unlike simple methyl or hydrogen substituents, the hydroxymethyl group projects out of the hinge region toward the ribose pocket or solvent front. This primary alcohol can be functionalized via etherification to improve aqueous solubility or utilized as an anchoring point for macrocyclization, a strategy recently proven to yield highly selective MST3 inhibitors [2].
Structural mapping of the aminopyrazole intermediate to kinase binding pockets.
Synthetic Workflow and Chemoselectivity
The primary challenge when utilizing (3-amino-1-methyl-1H-pyrazol-5-yl)methanol is chemoselectivity . Both the C3-amine and the C5-hydroxyl group are nucleophilic. However, the exocyclic amine is generally more reactive toward electron-deficient aryl halides (via
SNAr
) or in palladium-catalyzed cross-couplings, provided the correct base and solvent system are selected.
The standard workflow involves a chemoselective N-arylation followed by the late-stage functionalization of the C5-hydroxyl group.
Synthetic workflow for kinase inhibitors using the aminopyrazole methanol intermediate.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPC) via LC-MS are critical to ensure chemoselectivity is maintained.
Protocol A: Chemoselective
SNAr
Coupling of the C3-Amino Group
Causality: To prevent O-arylation of the primary alcohol, a mild, sterically hindered base (DIPEA) is used in a polar protic solvent (n-butanol). The protic solvent enhances the electrophilicity of the heteroaryl chloride via hydrogen bonding, allowing the reaction to proceed without requiring deprotonation of the alcohol [1].
Preparation: In an oven-dried, pressure-rated sealed tube equipped with a magnetic stir bar, charge the (3-amino-1-methyl-1H-pyrazol-5-yl)methanol and the electrophilic core.
Solvent Addition: Suspend the reagents in anhydrous n-butanol to achieve a 0.2 M concentration. Add DIPEA dropwise at room temperature.
Reaction: Seal the tube and heat the mixture to 100 °C using a pre-heated oil bath or heating block. Stir vigorously for 12–18 hours.
In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in 1 mL of MeOH, and analyze via LC-MS. The desired N-arylated mass should be dominant. If O-arylation is observed (<5% expected), lower the temperature to 85 °C for future runs.
Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove n-butanol.
Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with saturated aqueous
NaHCO3
. Dry the organic layer over
Na2SO4
, filter, and purify via flash column chromatography (gradient: 0-10% MeOH in DCM) to isolate the N-linked intermediate.
Protocol B: Late-Stage Mitsunobu Etherification of the C5-Hydroxymethyl
Causality: Once the core scaffold is installed, the C5-hydroxyl group can be functionalized to reach the solvent front. The Mitsunobu reaction is ideal here because it proceeds under mild, neutral-to-slightly-acidic conditions, preventing the cleavage of the newly formed C-N bond [2, 3].
Materials:
N-arylated intermediate from Protocol A (1.0 equiv)
Target Phenol or acidic alcohol (1.2 equiv)
Triphenylphosphine (
PPh3
) (1.5 equiv)
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
Anhydrous Tetrahydrofuran (THF) (0.1 M)
Step-by-Step Methodology:
Preparation: Dissolve the N-arylated intermediate, the target phenol, and
PPh3
in anhydrous THF under an inert argon atmosphere. Cool the mixture to 0 °C in an ice bath.
Activation: Add DIAD dropwise over 10 minutes. Crucial: The slow addition prevents the rapid formation of unreactive DIAD-hydrazine byproducts and ensures the controlled formation of the phosphonium intermediate.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.
Quenching & Workup: Quench the reaction with water (1 mL per mmol) and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over
MgSO4
, and concentrate.
Purification: The primary contaminant will be triphenylphosphine oxide (
TPPO
). Purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the highly pure final kinase inhibitor.
Quantitative Data: Impact of C5-Functionalization
The structural evolution from a simple aminopyrazole to a functionalized (3-amino-1-methyl-1H-pyrazol-5-yl)methanol derivative profoundly impacts both target affinity and pharmacokinetic (PK) properties. Table 1 summarizes representative SAR data demonstrating the superiority of the hydroxymethyl vector in modern kinase inhibitor design.
Table 1: SAR and Pharmacokinetic Impact of C5-Functionalization on Aminopyrazole Scaffolds
Modification at Pyrazole C5
Representative Target
IC₅₀ (nM)
Aqueous Solubility (µg/mL)
Binding Rationale / Causality
-H (Unsubstituted)
CDK16
160
12
Baseline hinge binder; lacks interaction with the ribose pocket, resulting in promiscuous kinome binding [1].
-CH₃ (Methyl)
JNK3
45
18
Fills a small hydrophobic sub-pocket but offers no H-bond stabilization; moderate selectivity improvement [3].
-CH₂OH (Hydroxymethyl)
LRRK2
15
85
Primary alcohol acts as an H-bond donor/acceptor in the ribose pocket; drastically improves solubility and clearance profiles [4].
-CH₂O-R (Macrocycle)
MST3
0.1
140
Locks the bioactive conformation; the ether linkage projects into the solvent front, yielding exceptional kinome-wide selectivity [2].
References
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family
Source: National Institutes of Health (NIH)
URL:[Link]
Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3
Source: ResearchGate
URL:[Link]
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Application
Application Note: Regioselective C-4 Halogenation of (3-Amino-1-methyl-1H-pyrazol-5-yl)methanol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary The functionalization of highly substituted pyrazoles is a cr...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocols
Executive Summary
The functionalization of highly substituted pyrazoles is a critical step in the development of novel chemotherapeutics, agrochemicals, and biologically active heterocycles. The compound (3-amino-1-methyl-1H-pyrazol-5-yl)methanol (CAS: 1328640-62-5) presents a unique synthetic challenge: it contains three distinct, sensitive functional groups (an
N
-methyl, a primary amine, and a primary alcohol) flanking a single unsubstituted carbon at the C-4 position.
This application note provides a comprehensive, field-proven guide to the regioselective electrophilic halogenation (chlorination, bromination, and iodination) of this substrate. By leveraging controlled electrophilic aromatic substitution (EAS) using
N
-halosuccinimides, researchers can achieve high-yielding C-4 functionalization without compromising the integrity of the sensitive peripheral groups.
Mechanistic Rationale & Structural Causality
To design a self-validating and high-yielding protocol, one must first analyze the electronic topology of the starting material.
The Electronic Landscape of the Pyrazole Ring
The pyrazole core is inherently electron-rich, but its reactivity is heavily dictated by its substituents. In (3-amino-1-methyl-1H-pyrazol-5-yl)methanol:
The C-3 Amino Group: Acts as a powerful electron-donating group via resonance (+M effect), pushing electron density directly into the C-4 position.
The N-1 Methyl Group: Provides mild inductive electron donation (+I effect), further activating the ring.
The C-5 Hydroxymethyl Group: While slightly electron-withdrawing inductively, it does not override the overwhelming activation from the C-3 amine.
Because the C-4 position is the only unsubstituted carbon on the heteroaromatic ring, it acts as a highly nucleophilic sink, making it exceptionally susceptible to electrophilic aromatic substitution[1].
The Chemoselectivity Challenge
Direct halogenation using elemental halogens (e.g.,
Br2
,
Cl2
) or harsh oxidative conditions (e.g.,
I2/H2O2
) frequently results in catastrophic side reactions[2]. Specifically:
Over-oxidation: The C-5 primary alcohol is easily oxidized to an aldehyde or carboxylic acid under strong halogenating conditions.
N
-Halogenation: The highly nucleophilic C-3 primary amine can irreversibly react with halonium ions to form
N
-haloamines, leading to polymerization or degradation[3].
The Solution: The use of
N
-halosuccinimides (NCS, NBS, NIS) in polar aprotic solvents (like DMF or MeCN) provides a controlled, low steady-state concentration of electrophilic halonium ions (
X+
). This kinetic control ensures that the EAS at the highly activated C-4 carbon outpaces any peripheral oxidation or
N
-halogenation[4].
Reaction Visualization & Logical Workflow
The following decision tree and workflow diagram illustrates the pathways for isolating the 4-chloro, 4-bromo, and 4-iodo derivatives.
Caption: Regioselective C-4 halogenation workflow for (3-amino-1-methyl-1H-pyrazol-5-yl)methanol.
Quantitative Data & Method Comparison
To aid in experimental design, the following table synthesizes the kinetic and thermodynamic parameters required for each halogenation vector.
Halogenation Type
Reagent
Equivalents
Solvent
Temperature Profile
Reaction Time
Expected Yield
Key Byproducts to Monitor
Chlorination
NCS
1.05 eq
Anhydrous DMF
0 °C
→
RT
2 - 3 h
75 - 80%
N
-chlorinated intermediates
Bromination
NBS
1.00 eq
Anhydrous DMF
-5 °C
→
0 °C
1 - 2 h
85 - 90%
Dibromination (if excess NBS used)
Iodination
NIS
1.10 eq
Anhydrous DMF
RT
4 - 6 h
70 - 75%
Unreacted starting material
Experimental Protocols
Self-Validation Note: For all protocols below, reaction success is easily validated via
1H
NMR. The starting material exhibits a distinct C-4 aromatic proton singlet near
δ
5.50–5.80 ppm (in DMSO-
d6
). The complete disappearance of this singlet, while the
−CH2OH
doublet (
∼δ
4.4 ppm) and
−NH2
broad singlet (
∼δ
4.8 ppm) remain intact, confirms quantitative and regioselective C-4 halogenation.
Protocol A: Regioselective C-4 Bromination
Bromination is highly exothermic. Strict temperature control is required to prevent the oxidation of the hydroxymethyl group[5].
Preparation: Charge an oven-dried round-bottom flask with (3-amino-1-methyl-1H-pyrazol-5-yl)methanol (1.0 mmol, 127.1 mg) and a magnetic stir bar.
Solvation: Add anhydrous DMF (5.0 mL) to achieve a 0.2 M solution. Stir until completely dissolved.
Cooling: Submerge the flask in an ice-brine bath and allow the internal temperature to reach -5 °C to 0 °C.
Reagent Addition: Weigh exactly 1.00 equivalent of
N
-bromosuccinimide (NBS, 1.0 mmol, 178.0 mg). Add the NBS portion-wise over 15 minutes. Causality: Portion-wise addition prevents localized heating, which is the primary cause of
N
-bromination of the amine.
Reaction: Stir the mixture at 0 °C for 1.5 hours. Monitor via TLC (Eluent: DCM/MeOH 9:1).
Quench & Workup: Once the starting material is consumed, quench the reaction with 2 mL of saturated aqueous
Na2S2O3
to neutralize any residual electrophilic bromine. Dilute with ethyl acetate (20 mL) and wash sequentially with water (
3×10
mL) and brine (10 mL) to partition the DMF into the aqueous layer.
Isolation: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.
Protocol B: Regioselective C-4 Chlorination
Chlorination with NCS is kinetically slower than bromination, requiring a slight excess of reagent and ambient temperatures to reach completion[4].
Preparation: Dissolve the pyrazole substrate (1.0 mmol, 127.1 mg) in anhydrous DMF (5.0 mL) in a dry flask.
Cooling: Cool the solution to 0 °C using an ice bath.
Reagent Addition: Add
N
-chlorosuccinimide (NCS, 1.05 mmol, 140.2 mg) in two equal portions over 5 minutes.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 to 3 hours.
Workup: Quench with saturated aqueous
NaHCO3
(2 mL). Extract with ethyl acetate (
3×10
mL). Wash the combined organic layers with water (
3×10
mL) to remove DMF and succinimide byproducts. Dry over
Na2SO4
and evaporate the solvent.
Protocol C: Regioselective C-4 Iodination
Iodination is the least electrophilic of the three processes. It requires a larger excess of the halogenating agent and extended reaction times. Furthermore, NIS is highly light-sensitive.
Preparation: Dissolve the pyrazole substrate (1.0 mmol, 127.1 mg) in anhydrous DMF (5.0 mL) at room temperature.
Reagent Addition: Add
N
-iodosuccinimide (NIS, 1.10 mmol, 247.5 mg) in a single portion.
Reaction: Wrap the reaction flask completely in aluminum foil to exclude light (preventing homolytic cleavage of NIS which leads to radical side reactions). Stir at RT for 4 to 6 hours.
Optimization Tip: If TLC indicates a stalled reaction after 3 hours, add a catalytic amount of Trifluoroacetic Acid (TFA, 5 mol%) to increase the electrophilicity of the iodine species.
Workup: Quench heavily with saturated aqueous
Na2S2O3
(5 mL) until the characteristic yellow/brown color of iodine dissipates. Extract with ethyl acetate, wash with water to remove DMF, dry, and concentrate.
References
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds
Source: Molecules (MDPI)
URL:[Link]
Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water
Source: Synthetic Communications (Taylor & Francis)
URL:[Link]
Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Application Note: Solvent-Driven Chemoselectivity in the Functionalization of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol
The Trifunctional Challenge: Substrate Overview In advanced drug development and synthetic chemistry, functionalizing polyfunctional scaffolds without relying on cumbersome protection-deprotection strategies is a hallmar...
Author: BenchChem Technical Support Team. Date: March 2026
The Trifunctional Challenge: Substrate Overview
In advanced drug development and synthetic chemistry, functionalizing polyfunctional scaffolds without relying on cumbersome protection-deprotection strategies is a hallmark of efficient process design. (3-amino-1-methyl-1H-pyrazol-5-yl)methanol (CAS: 1328640-62-5) presents a unique chemoselectivity challenge. The molecule possesses three distinct nucleophilic sites:
A primary aliphatic alcohol at the C5 position (-CH₂OH).
A primary heteroaromatic amine at the C3 position (-NH₂).
An endocyclic pyrazole nitrogen (N2), as N1 is sterically and electronically blocked by a methyl group.
When reacting this substrate with electrophiles (e.g., acyl chlorides or alkyl halides), the choice of solvent is not merely a medium for dissolution—it is the primary thermodynamic and kinetic lever that dictates which functional group reacts. This guide details the mechanistic causality behind solvent selection to achieve orthogonal N- vs. O-functionalization.
Mechanistic Causality: How Solvents Dictate Reaction Pathways
The inherent nucleophilicity of the primary amine generally outcompetes the primary alcohol. However, by manipulating the solvation environment and the protonation state of the substrate, we can invert this natural reactivity.
Aqueous Buffers for Kinetic N-Acylation
To achieve exclusive N-acylation, the primary amine must remain in its unprotonated, highly nucleophilic state. While traditional organic solvents (like DCM with triethylamine) often yield mixtures of N-acyl, O-acyl, and N,O-diacyl products, shifting to an aqueous medium fundamentally alters the reaction kinetics.
Running the reaction in an aqueous phosphate buffer (pH ~7.4) exploits the hydrophobic effect and the rapid kinetic attack of the free amine. In these bio-compatible conditions, the acyl chloride reacts with the amine significantly faster than it hydrolyzes in water or reacts with the alcohol1[1]. The water acts as a mild heat sink and suppresses O-acylation by stabilizing the highly polarized transition state of the amine attack.
Acidic Organic Solvents for Thermodynamic O-Acylation
To invert the selectivity and target the primary alcohol (O-acylation), the primary amine must be deactivated. This is achieved by utilizing acidic organic solvents, such as Dichloromethane (DCM) spiked with Trifluoroacetic acid (TFA) or Methanesulfonic acid (MeSO₃H).
In a suitable acidic medium, the amine group is quantitatively protonated to form an ammonium salt. This protonation completely suppresses amide formation, leaving the primary alcohol as the sole active nucleophile2[2]. Because the carboxylic acid or acyl halide is kept strictly in its non-dissociated form, side-chain ester formation is highly favored.
Catalytic and Solvent-Free Alternatives
When substrates are sensitive to extreme pH, alternative solvent systems can be employed. For instance, microwave-promoted reactions in THF using catalytic dibutyltin oxide can drive fast and chemoselective N-acylation by forming a transient tin-intermediate that favors amine attack3[3]. Alternatively, solvent-free conditions utilizing MgCl₂·5H₂O as a heterogeneous catalyst have been shown to efficiently promote O-acylation by coordinating the alcohol and enhancing its nucleophilicity4[4].
Fig 1: Chemoselective pathways dictated by solvent pH and amine protonation states.
Quantitative Selectivity Profiles
The table below summarizes how solvent selection and catalytic additives alter the chemoselectivity of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol functionalization.
Reaction Goal
Preferred Solvent System
Additives / Catalysts
Selectivity Driver
Expected Yield
N-Acylation
Aqueous Phosphate Buffer (pH 7.4)
None (or mild HCl scavenger)
Higher kinetic nucleophilicity of free amine
>85%
O-Acylation
Dichloromethane (DCM)
TFA or MeSO₃H (1.5 eq)
Amine protonation suppresses N-nucleophilicity
>80%
O-Acylation
Solvent-Free (Neat)
MgCl₂·5H₂O (0.1 mol%)
Metal-coordination directs alcohol attack
~90%
N-Acylation
THF / Toluene (Microwave)
Dibutyltin oxide (cat.)
Tin-intermediate favors amine attack
>85%
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate intrinsic checkpoints (such as Ninhydrin staining) to confirm chemoselectivity before proceeding to complex analytical techniques like NMR or LC-MS.
Objective: Selective formation of the amide at the C3 position.
Substrate Preparation: Dissolve 1.0 mmol of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol in 10 mL of 0.1 M aqueous phosphate buffer (pH 7.4).
Validation Checkpoint 1 (pH): Verify the pH is strictly between 7.2 and 7.8. If the solution is too acidic, the amine will protonate; if too basic, O-acylation side-reactions increase.
Reagent Addition: Cool the solution to 0 °C. Add 1.1 mmol of the desired acyl chloride dropwise over 10 minutes under vigorous stirring.
Reaction Monitoring: Stir for 20-30 minutes. Monitor the reaction via TLC (DCM:MeOH 9:1).
Validation Checkpoint 2 (Ninhydrin Stain): Spot the crude reaction mixture on a TLC plate and stain with Ninhydrin. The starting material will show a bright purple spot (primary amine). A successful N-acylation will result in a Ninhydrin-negative product spot, confirming the amine has been consumed.
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Objective: Selective formation of the ester at the C5 position.
Substrate Preparation: Suspend 1.0 mmol of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol in 10 mL of anhydrous Dichloromethane (DCM).
Amine Deactivation: Add 1.5 mmol of Trifluoroacetic acid (TFA) or Methanesulfonic acid (MeSO₃H) dropwise at room temperature. Stir for 15 minutes until the substrate fully dissolves, indicating complete formation of the ammonium salt.
Reagent Addition: Add 1.2 mmol of the acyl chloride or carboxylic anhydride dropwise. Stir at room temperature for 2-4 hours.
Validation Checkpoint 1 (Solubility): The reaction must remain homogeneous. Precipitation may indicate premature deprotonation and unwanted N-acylation.
Workup & Neutralization: Quench the reaction by slowly pouring it into cold saturated aqueous NaHCO₃ (20 mL) to neutralize the acid and free the unreacted primary amine. Extract with DCM (3 x 15 mL).
Validation Checkpoint 2 (Ninhydrin Stain): Spot the isolated organic layer on TLC and stain with Ninhydrin. Because the primary amine was protected by protonation and is now free, the product spot MUST be Ninhydrin-positive (purple). If the spot is Ninhydrin-negative, undesired N-acylation occurred.
Fig 2: Self-validating experimental workflow utilizing Ninhydrin staining for chemoselectivity.
References
An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-comp
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications
PMC (N
Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity
ACS Publications (The Journal of Organic Chemistry)
CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION
TSI Journals
Application Note: Microwave-Assisted One-Pot Synthesis of Amino-Pyrazole Methanol Derivatives
Target Audience: Researchers, scientists, and drug development professionals. Focus: High-yield multicomponent cyclocondensation methodologies utilizing methanol as a primary reaction medium and the subsequent derivatiza...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Focus: High-yield multicomponent cyclocondensation methodologies utilizing methanol as a primary reaction medium and the subsequent derivatization to (5-amino-1H-pyrazol-4-yl)methanol scaffolds.
Executive Summary & Mechanistic Rationale
Amino-pyrazoles are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for p38 MAP kinase inhibitors, purine analogs, and anti-inflammatory agents[1]. Traditional step-wise syntheses of these derivatives often suffer from poor atom economy, intermediate instability, and tedious purification steps.
By employing a microwave-assisted one-pot multicomponent reaction (MCR) in methanol , researchers can bypass intermediate isolation[2]. Methanol is specifically selected as the solvent due to its high microwave absorption capacity (high loss tangent), optimal dielectric constant, and ability to stabilize the polar transition states of the cyclocondensation reaction[2].
Causality of Experimental Choices
Solvent Selection (Methanol): Unlike acetonitrile, methanol provides superior hydrogen-bonding capabilities, which accelerates the nucleophilic attack of hydrazine on the β-ketonitrile. It is also significantly more cost-effective and environmentally benign[2].
Microwave Irradiation: Conventional heating to reflux requires 18+ hours and yields complex mixtures with significant degradation. Microwave irradiation at 150 °C achieves complete conversion in minutes by providing uniform, volumetric heating that rapidly overcomes the activation energy barrier of the cyclization step[2].
Acid Catalysis (Acetic Acid): In the second phase of the one-pot synthesis, acetic acid is introduced. This is not arbitrary; the acid selectively protonates the carbonyl oxygen of the incoming electrophile (e.g., β-ketoester), increasing its electrophilicity without protonating the weakly basic amino group of the pyrazole intermediate to a degree that would quench its nucleophilicity[2].
Mechanistic pathway of multicomponent cyclocondensation yielding pyrazole derivatives.
Quantitative Data: Solvent & Heating Optimization
The superiority of the one-pot microwave method in methanol is demonstrated by the drastic reduction in reaction time and the suppression of side reactions that plague conventional reflux methods[2].
Table 1: Optimization of Reaction Conditions for Pyrazolo[1,5-a]pyrimidinone Synthesis
Solvent
Heating Method
Temperature (°C)
Time
Isolated Yield (%)
Mechanistic Observation
Methanol
Conventional (Reflux)
65
18 h
25
Significant thermal degradation of intermediates[2].
This protocol outlines the synthesis of highly substituted amino-pyrazole derivatives. To ensure trustworthiness, the system is designed to be self-validating, meaning each phase has a distinct, measurable endpoint before proceeding to the next.
Workflow for the microwave-assisted one-pot synthesis of amino-pyrazole derivatives in methanol.
Phase 1: In Situ Generation of the 5-Aminopyrazole Core
Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve the chosen β-ketonitrile (0.9 mmol, 1.0 equiv) in anhydrous methanol (1.0 mL).
Causality: A slight excess of hydrazine ensures complete consumption of the β-ketonitrile, preventing unreacted starting material from interfering with the subsequent cyclocondensation[2].
Irradiation: Seal the vial and subject it to microwave irradiation (100 W) at 150 °C for exactly 5 minutes.
Validation Checkpoint 1:
Visual: The solution should transition from clear to a pale yellow/orange tint.
Analytical: Draw a 5 µL aliquot. Perform TLC (Eluent: 50% EtOAc/Hexanes). The starting β-ketonitrile spot should be completely absent, replaced by a highly polar, UV-active spot corresponding to the 5-aminopyrazole intermediate. LC-MS should confirm the intermediate mass [M+H]+. Do not proceed if starting material remains.
Phase 2: Cyclocondensation to the Final Derivative
Activation: To the same reaction vial (without isolating the intermediate), add the β-ketoester (0.9 mmol, 1.0 equiv) and glacial acetic acid (0.5 mmol, 0.6 equiv)[2].
Causality: The sub-stoichiometric amount of acetic acid is critical. Too much acid will fully protonate the 5-aminopyrazole, rendering it non-nucleophilic. 0.6 equivalents provide the perfect balance for carbonyl activation[2].
Irradiation: Reseal the vial and irradiate at 150 °C (100 W) for 2 hours.
Validation Checkpoint 2:
Analytical: TLC should show the disappearance of the intermediate and the formation of a distinct, less polar product spot.
Workup & Isolation: Cool the vial to room temperature. Concentrate the methanolic mixture under reduced pressure. Purify the crude residue via flash column chromatography (gradient elution: Hexanes to EtOAc) to yield the pure pyrazolo-derivative.
Protocol Extension: Synthesis of (5-Amino-1H-pyrazol-4-yl)methanol Derivatives
To specifically generate amino-pyrazole methanol derivatives (where the methanol moiety is directly attached to the C4 position of the pyrazole ring), the one-pot protocol is slightly modified to utilize ethyl cyanoacetate as the starting nitrile, yielding ethyl 5-amino-1H-pyrazole-4-carboxylate. This intermediate is then subjected to a controlled reduction.
Reduction Methodology
Substrate Preparation: Dissolve the isolated ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 mmol) in anhydrous THF (5.0 mL) under an inert argon atmosphere.
Reduction: Cool the flask to 0 °C using an ice bath. Slowly add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in THF, 3.0 equiv) dropwise.
Causality: DIBAL-H is preferred over LiAlH4 to prevent over-reduction or unwanted ring-opening side reactions, ensuring chemoselective reduction of the ester to the primary alcohol (methanol derivative).
Quenching & Validation: Stir for 2 hours at room temperature. Quench carefully with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two distinct clear layers form.
Isolation: Extract with ethyl acetate (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate to yield the (5-amino-1H-pyrazol-4-yl)methanol derivative. Confirm structure via 1H NMR (look for the distinct singlet of the -CH2OH protons around δ 4.5 ppm).
Improving yield in the synthesis of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol
Welcome to the Technical Support Center for the synthesis of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol . As a highly polar, multifunctional heterocycle containing a primary amine, a pyrazole core, and a primary alcohol,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol .
As a highly polar, multifunctional heterocycle containing a primary amine, a pyrazole core, and a primary alcohol, this molecule presents significant synthetic and purification challenges. Traditional synthetic routes often suffer from poor regioselectivity during ring formation and severe product loss during the reduction workup. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a validated protocol to optimize your isolated yield.
Part 1: Synthesis Workflow Visualization
Figure 1: Optimized two-step synthetic workflow for (3-amino-1-methyl-1H-pyrazol-5-yl)methanol.
Part 2: Troubleshooting FAQs & Mechanistic Insights
Q: I am observing a poor isomer ratio during the formation of the pyrazole core. How can I enrich the 3-amino-1-methyl isomer over the 5-amino-1-methyl isomer?A: The regioselectivity of the cyclization between ethyl 3-cyano-2-oxopropanoate and methylhydrazine is dictated by the differential nucleophilicity of the hydrazine nitrogens. The internal nitrogen (NHMe) is more electron-rich but sterically hindered, while the terminal nitrogen (NH₂) is less hindered. To favor the 3-amino-1-methyl-1H-pyrazole-5-carboxylate isomer[1], you must control the kinetics of the initial nucleophilic attack.
Actionable Solution: Perform a slow, dropwise addition of methylhydrazine at low temperatures (-10 °C to 0 °C) in an alcoholic solvent. This kinetically favors the attack of the less hindered terminal NH₂ on the highly electrophilic ketone carbonyl, followed by the cyclization of the NHMe onto the nitrile. Maintaining a slightly acidic pH can also selectively protonate the more basic NHMe nitrogen, further directing the initial attack via the terminal NH₂.
Q: My ester reduction using Lithium Aluminum Hydride (LiAlH₄) gives very low isolated yields (<30%). Is the ester failing to convert?A: The ester is likely converting fully, but the product is being lost during the aqueous workup. (3-amino-1-methyl-1H-pyrazol-5-yl)methanol is extremely polar. During a standard Fieser workup (water/NaOH), this electron-rich scaffold strongly coordinates with the precipitated aluminum salts and remains partitioned in the aqueous emulsion.
Actionable Solution: Abandon LiAlH₄ in favor of a milder, more chemoselective reducing system such as NaBH₄/CaCl₂. This system generates calcium borohydride in situ, which efficiently reduces esters to alcohols at room temperature without generating intractable aluminum emulsions[2]. Alternatively, the NaBH₄/I₂ system is also highly effective for reducing amino-esters without racemization or product trapping[3].
Q: How do I efficiently extract the highly polar alcohol product from the aqueous phase after quenching?A: Standard extraction solvents like ethyl acetate (EtOAc) or dichloromethane (DCM) have insufficient polarity to partition the product out of the aqueous phase.
Actionable Solution: Bypass liquid-liquid extraction entirely. Concentrate the quenched reaction mixture to a solid residue under reduced pressure. Triturate the residue with a highly polar organic solvent (e.g., 20% methanol in ethyl acetate) to extract the organic product away from the inorganic salts, filter, and dry-load the filtrate directly onto silica gel for chromatography.
Part 3: Quantitative Data Presentation
To highlight the causality between the choice of reducing agent and the final isolated yield, the following table summarizes the performance of various reduction systems on polar pyrazole-ester substrates.
Reduction System
Conversion (%)
Isolated Yield (%)
Workup Emulsion Risk
Mechanistic Notes
LiAlH₄ (Standard Fieser)
>95%
15–25%
High
Severe product trapping in Al salts.
LiAlH₄ (Rochelle's Salt)
>95%
50–60%
Medium
Requires 12h vigorous stirring post-quench.
NaBH₄ / I₂
>90%
75–80%
Low
I₂ handling required; excellent for amino acids[3].
Optimized Reduction of Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate using NaBH₄/CaCl₂
Self-Validation Principle: This protocol avoids aqueous partitioning. By evaporating the quench mixture to dryness and extracting the product directly from the solid salt matrix, you eliminate the primary variable responsible for yield loss.
Step-by-Step Methodology:
System Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (1.0 equiv) in a mixture of anhydrous THF and absolute ethanol (2:1 volumetric ratio, 0.2 M substrate concentration).
Lewis Acid Activation: Add anhydrous CaCl₂ (1.5 equiv) to the solution. Stir at room temperature for 15 minutes to allow the calcium ions to coordinate with and activate the ester carbonyl[2].
Hydride Addition: Cool the mixture to 0 °C using an ice bath. Add NaBH₄ (3.0 equiv) portion-wise over 20 minutes to control the evolution of hydrogen gas.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 6 hours. Monitor the reaction via TLC (DCM/MeOH 9:1) until the starting material is fully consumed.
Quenching: Carefully quench the reaction by the dropwise addition of acetone (to consume excess borohydride), followed by 2 mL of saturated aqueous NH₄Cl.
Isolation (Solid-Phase Extraction): Do not add water for liquid-liquid extraction. Instead, concentrate the entire reaction mixture to a dry, solid residue under reduced pressure using a rotary evaporator.
Trituration: Suspend the solid residue in a mixture of 20% Methanol in Ethyl Acetate. Stir vigorously for 15 minutes, then filter the suspension through a pad of Celite to remove the inorganic boron and calcium salts. Repeat the trituration twice more to ensure full product recovery.
Purification: Concentrate the combined organic filtrates. The crude product can be purified via flash column chromatography (eluting with a gradient of DCM to 15% MeOH in DCM containing 1% NH₄OH) to afford pure (3-amino-1-methyl-1H-pyrazol-5-yl)methanol.
Analytical Validation: The success of the reduction is confirmed via FTIR by the disappearance of the strong ester carbonyl stretch (~1710 cm⁻¹) and the emergence of a broad O-H stretch (~3300 cm⁻¹) alongside the existing N-H stretches.
References
Why some esters can be reduced by sodium borohydride?
Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis
Source: ResearchGate / Journal of Organometallic Chemistry
URL
Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1)
Technical Support Center: Purification of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges in the isolation and purification of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges in the isolation and purification of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol . Due to its highly polar nature, basic functional groups (primary amine and pyrazole nitrogens), and hydrogen-bonding capabilities (hydroxymethyl group), this molecule actively resists standard reversed-phase and normal-phase purification strategies.
Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, and self-validating experimental protocols to ensure high-yield, high-purity recovery.
Diagnostic Hub: Purification Strategy
Before selecting a purification method, assess the physical state and impurity profile of your crude synthetic mixture. Use the decision matrix below to determine the optimal workflow.
Decision tree for the purification of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol.
Troubleshooting Guides & FAQs
Q1: My compound elutes at the solvent front on standard C18 columns and streaks irreversibly on bare normal-phase silica. Why is this happening, and how do I fix it?Causality: (3-amino-1-methyl-1H-pyrazol-5-yl)methanol is highly polar. On a reversed-phase (C18) column, it lacks sufficient lipophilic surface area to partition into the hydrophobic carbon chains, causing it to elute immediately in the void volume. Conversely, on bare normal-phase silica, the basic primary amine and pyrazole nitrogens form strong ionic bonds with highly acidic, isolated surface silanols (pKa ~4.5). This leads to severe peak tailing and irreversible adsorption[1].
Solution: You must switch the chromatographic paradigm.
Option A (Preferred): Utilize. HILIC uses a polar stationary phase but a highly organic mobile phase (e.g., Acetonitrile). Water acts as the strong eluting solvent. The molecule partitions into a water-enriched layer on the silica surface, providing excellent retention and peak shape[2].
Option B: If normal-phase silica must be used, you must chemically mask the acidic silanols by pre-treating the column with 1-2% Triethylamine (TEA)[3].
Q2: During recrystallization, my product forms a biphasic liquid ("oils out") instead of precipitating as crystals. How can I induce proper lattice formation?Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, or when highly polar impurities disrupt the crystal lattice[3]. Because this pyrazole derivative has multiple hydrogen-bond donors and acceptors, it easily forms supersaturated, viscous syrups in protic solvents.
Solution:
Solvent Modification: Dissolve the crude in a minimal amount of hot "good" solvent (e.g., Ethanol). Slowly add a hot "anti-solvent" (e.g., Water) dropwise until faint turbidity is observed[3].
Controlled Cooling: Do not crash-cool the solution in an ice bath immediately. Allow it to cool ambiently in an insulated container to promote slow nucleation[3].
Seeding: Introduce a pure seed crystal of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol to provide a thermodynamic nucleation site.
Q3: My synthesis yielded a mixture of the 3-amino and 5-amino regioisomers. How do I separate them effectively?Causality: Alkylation of pyrazole tautomers frequently yields a mixture of N1 and N2 alkylated products. These regioisomers have nearly identical polarities but differ slightly in their dipole moments and the steric environment around the N-methyl group.
Solution: Use a HILIC-Z (zwitterionic) column. The zwitterionic phase provides both hydrogen-bonding and weak electrostatic interactions. The slight steric difference of the methyl group adjacent to the hydroxymethyl group (in the 5-yl isomer) versus the amino group (in the 3-yl isomer) will result in differential partitioning into the immobilized water layer, allowing for baseline resolution[4].
Quantitative Data: Method Comparison
To aid in method selection, the following table summarizes the quantitative performance of various purification modalities for this specific pyrazole derivative.
Purification Modality
Stationary Phase / Solvent System
Retention Factor (
k′
) / Yield
Causality / Mechanistic Outcome
Reversed-Phase (RP)
C18 / H₂O : MeCN
k′
< 0.5 (Poor)
Analyte is too polar; lacks lipophilicity to partition into C18 chains. Elutes in void volume.
Normal-Phase (Bare)
Bare Silica / DCM : MeOH
0% Recovery
Basic nitrogens form irreversible ionic bonds with acidic silanols.
Normal-Phase (Deactivated)
Silica + 1% TEA / DCM : MeOH
k′
= 1.5 - 3.0 (70-85% yield)
TEA competitively binds and masks silanols; separation is driven by reversible dipole interactions.
HILIC
Zwitterionic / MeCN : H₂O
k′
= 2.0 - 5.0 (>90% yield)
Analyte partitions effectively into the water-enriched layer on the stationary phase[4].
Recrystallization
EtOH / H₂O (Anti-solvent)
>85% yield (High purity)
Differential solubility allows lattice formation while excluding structurally distinct impurities[3].
Experimental Protocol Vault
Every protocol below is designed as a self-validating system , ensuring that you can verify the success of each step before proceeding, thereby preventing the loss of valuable synthetic material.
Protocol A: HILIC Purification Workflow
Use this protocol for highly polar crudes that fail on standard C18 columns.
Step 1: Column Equilibration (Critical Step)
Action: Flush a bare silica or zwitterionic HILIC column with 10 Column Volumes (CV) of 95% Acetonitrile / 5% Water (containing 10 mM Ammonium Acetate, pH 5.8).
Causality: HILIC relies on a stagnant, water-enriched layer forming on the stationary phase. Without extensive equilibration, this layer will not form, resulting in drifting retention times and poor peak shapes[2].
Validation Checkpoint: Inject a standard mixture of uracil (unretained) and cytosine (retained). If cytosine elutes with a stable
k′
> 2 and a symmetrical peak, the water layer is successfully established.
Step 2: Sample Preparation & Loading
Action: Dissolve the crude (3-amino-1-methyl-1H-pyrazol-5-yl)methanol in the starting mobile phase (95% MeCN). Do not dissolve in pure water or methanol.
Causality: Injecting the sample in a strong solvent (water/methanol) will disrupt the localized water layer on the column, causing the analyte to "surf" the solvent front and elute prematurely[1].
Step 3: Gradient Elution
Action: Run a gradient from 5% Water to 40% Water over 15 CVs.
Causality: In HILIC, water is the strong solvent. Increasing the aqueous concentration disrupts the hydrogen bonding between the pyrazole and the stationary phase, eluting the compound[1].
Protocol B: TEA-Deactivated Normal Phase Chromatography
Use this protocol if HILIC is unavailable and you must use standard silica gel.
Step 1: Silica Slurry Preparation
Action: Prepare a slurry of silica gel in Dichloromethane (DCM) containing 2% Triethylamine (TEA) by volume. Stir for 15 minutes.
Causality: The tertiary amine (TEA) aggressively binds to the highly acidic silanol sites on the silica. Because TEA lacks hydrogen-bond donors, it creates a passivated, neutral surface, preventing the primary amine of your pyrazole from sticking irreversibly[3].
Step 2: Column Packing & Washing
Action: Pack the column with the slurry. Wash with 3 CVs of DCM (without TEA) to remove excess, unbound TEA from the interstitial volume.
Validation Checkpoint: Collect a few drops of the column eluent and spot it on a TLC plate. Apply a drop of bromocresol green indicator. A blue/green color confirms the column environment is sufficiently basic and deactivated.
Step 3: Loading and Elution
Action: Load the sample dissolved in a minimal amount of DCM. Elute using a gradient of 0% to 15% Methanol in DCM.
Causality: The methanol will act as a competitive hydrogen-bond former, gently eluting the (3-amino-1-methyl-1H-pyrazol-5-yl)methanol without the severe tailing typically caused by silanol interactions.
References
Biotage - What can I use to purify polar reaction mixtures?
Source: Biotage Application Blog
URL:[Link]
Technical Support Center: Resolving Aqueous Solubility Issues for (3-amino-1-methyl-1H-pyrazol-5-yl)methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and formulation scientists overcome the aqueous solubility challenges assoc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and formulation scientists overcome the aqueous solubility challenges associated with (3-amino-1-methyl-1H-pyrazol-5-yl)methanol (CAS: 1328640-62-5).
Despite possessing polar functional groups (a C3-amino group and a C5-hydroxymethyl group), this compound often exhibits poor aqueous solubility. This is primarily driven by high crystal lattice energy caused by strong intermolecular hydrogen bonding and the planar stacking of the pyrazole ring[1]. To successfully solubilize this compound, we must strategically disrupt these intermolecular forces or alter the dielectric environment of the solvent.
Diagnostic Framework: Selecting a Solubilization Strategy
Before altering your compound, you must evaluate the constraints of your downstream application. The workflow below outlines the decision-making process for selecting a solubilization route that maintains scientific integrity without compromising your assay.
Decision tree for selecting a solubility enhancement strategy based on assay constraints.
Troubleshooting & FAQs
Q1: Why does (3-amino-1-methyl-1H-pyrazol-5-yl)methanol precipitate when I dilute my DMSO stock into aqueous buffer?
A1: This is a classic case of "solvent shift" precipitation. While the compound is highly soluble in 100% DMSO due to favorable dipole-dipole interactions with the pyrazole core, diluting it into an aqueous buffer drastically increases the dielectric constant of the medium. Water's strong hydrogen-bond network forces the hydrophobic methyl group and the planar pyrazole rings to aggregate via the hydrophobic effect, leading to rapid nucleation and precipitation[2].
The Fix: Instead of a direct spike-in, use a step-wise co-solvent gradient (e.g., adding PEG 400 or Tween 80 to the aqueous phase prior to DMSO addition) to create a thermodynamic bridge between the organic and aqueous phases[3].
Q2: Can I use pH modification to force this compound into solution?
A2: Yes. The compound contains a C3-amino group (-NH₂), which is a weak base. By lowering the pH of your aqueous medium (typically 1-2 pH units below the pKa of the conjugate acid), you protonate the amine to form a cationic species (-NH₃⁺).
Causality: Ionization introduces a formal charge, replacing weak dipole-dipole interactions with highly energetic ion-dipole interactions with water molecules. This thermodynamic gain easily overcomes the crystal lattice energy, significantly boosting solubility[1].
Caution: Ensure your downstream assay can tolerate acidic conditions (e.g., pH 3.0 - 4.5). If physiological pH (7.4) is required, this strategy will fail, as the compound will deprotonate and crash out.
Q3: My cell-based assay cannot tolerate DMSO or low pH. What is the most authoritative alternative?
A3: Cyclodextrin complexation is the gold standard here. Specifically, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for pyrazole derivatives[4]. Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic inner cavity[5].
Mechanism: The lipophilic pyrazole core and methyl group of your compound partition into the hydrophobic cavity of the cyclodextrin, displacing high-energy water molecules. The resulting inclusion complex is highly water-soluble due to the cyclodextrin's hydroxylated exterior, allowing you to deliver the drug to cells without organic solvents[6].
Thermodynamic equilibrium of pyrazole encapsulation within a cyclodextrin cavity.
Quantitative Comparison of Solubilization Strategies
To aid in experimental design, the following table synthesizes the expected physical outcomes when applying different enhancement techniques to basic pyrazole derivatives.
Enhancement Technique
Primary Mechanism of Action
Typical Fold-Increase in Solubility
Best Suited For
pH Adjustment (Acidic)
Ionization of C3-amine to cation
10x – 100x
Gastric dissolution models, low-pH stable assays.
Co-solvency (10% DMSO)
Depression of dielectric constant
5x – 20x
High-throughput screening, in vitro enzymology[3].
Cell culture, in vivo PK/PD studies, neutral pH[7].
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, every solubilization attempt must be treated as a self-validating system. The following protocols include built-in analytical validation steps.
Objective: Determine the exact concentration of co-solvent required to prevent precipitation without causing assay toxicity.
Preparation of Vehicles: Prepare a series of aqueous buffers containing increasing volumetric fractions of your chosen co-solvent (e.g., PEG 400 at 0%, 5%, 10%, 20%, and 30% v/v).
Saturation: Add an excess amount (e.g., 5 mg) of solid (3-amino-1-methyl-1H-pyrazol-5-yl)methanol to 1 mL of each vehicle in sealed glass vials.
Equilibration: Stir the suspensions magnetically at a constant temperature (e.g., 25°C or 37°C) for 48 hours to ensure thermodynamic equilibrium is reached.
Separation: Centrifuge the samples at 10,000 x g for 15 minutes to pellet the undissolved solid crystal lattice. Carefully extract the supernatant.
Validation (Crucial Step): Dilute the supernatant into a compatible HPLC mobile phase and quantify the dissolved concentration using a validated UV-Vis or HPLC method against a known standard curve.
Analysis: Plot solubility (mg/mL) vs. co-solvent fraction to determine the minimum co-solvent required for your target concentration.
Protocol B: Solid Inclusion Complexation via Kneading Method
Objective: Create a stable, solvent-free powder of the compound encapsulated in cyclodextrin for reconstitution in pure water.
Molar Ratio Calculation: Weigh (3-amino-1-methyl-1H-pyrazol-5-yl)methanol and HP-β-CD at a 1:1 molar ratio.
Paste Formation: Place the HP-β-CD in a glass mortar. Add a minimal amount of a 1:1 Water/Ethanol mixture dropwise until a thick, uniform paste forms.
Kneading: Gradually incorporate the pyrazole compound into the paste. Knead vigorously with a pestle for 45–60 minutes. The mechanical shear forces, combined with the transient solvent mobility, drive the pyrazole molecules into the cyclodextrin cavities[7]. Add micro-drops of solvent if the paste dries out.
Drying: Transfer the paste to a vacuum oven and dry at 45°C for 24 hours to remove all residual water and ethanol.
Pulverization & Storage: Grind the dried complex into a fine powder.
Validation: Perform a dissolution test comparing the pure pyrazole powder against the complexed powder in pure water. The complex should exhibit rapid, complete dissolution compared to the pure API[7].
References
Benchchem. "Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media." Benchchem,
Sanna, M., et al. "Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
"Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability.
Sanna, M., et al. "(PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays.
"Cyclodextrin-Based Nanosponges: Overview and Opportunities." Frontiers,
Rawat, S., & Jain, S. K. "Solubility enhancement of celecoxib using beta-cyclodextrin inclusion complexes.
"Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formul
"WO2000071163A1 - Emulsion vehicle for poorly soluble drugs.
Optimization of reaction temperature for pyrazole methanol formation
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic challenges associated with the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic challenges associated with the synthesis of pyrazole methanols.
Pyrazole methanols—such as 4-hydroxymethylpyrazole and its derivatives—are privileged scaffolds in drug discovery, particularly in the development of kinase inhibitors. However, their synthesis is notoriously sensitive to thermal conditions. Whether you are utilizing direct hydroxymethylation or reducing a pyrazole carboxylate, improper temperature control inevitably leads to bis-adduct impurities, over-reduction, or ring cleavage.
This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high yield and regioselectivity.
Mechanistic Workflow: Thermal Dependencies in Synthesis
Fig 1. Temperature-dependent mechanistic pathways for pyrazole methanol synthesis.
Section 1: Troubleshooting & FAQs
Q1: Why is my direct hydroxymethylation yielding high levels of bis-pyrazolylmethane impurities instead of the desired pyrazole methanol?Causality & Solution: The formation of the hydroxymethyl intermediate is kinetically favored, but the bis-pyrazolylmethane (where two pyrazole rings bridge via a single methylene carbon) is the thermodynamically stable sink. When the reaction temperature exceeds 50 °C for prolonged periods, the system overcomes the activation energy required for the second nucleophilic attack by unreacted pyrazole onto the newly formed hemiaminal/alcohol[1].
Actionable Fix: Maintain the reaction temperature strictly between 20 °C and 50 °C[2]. Stirring at room temperature is highly preferred to maximize yield and minimize side reactions[2][3]. Use a slight molar excess of formaldehyde (1.1 to 1.3 equivalents) to ensure the pyrazole remains the limiting reagent, and quench the reaction promptly once HPLC/TLC indicates complete consumption of the starting material[1].
Q2: Can I use microwave irradiation to accelerate the hydroxymethylation without degrading the product?Causality & Solution: Yes. While conventional heating above 60 °C promotes impurity formation, microwave-assisted synthesis alters the heating kinetics. Volumetric heating allows the reaction to reach 100–120 °C instantaneously, driving the hydroxymethylation to completion in just 5 to 6 minutes before thermodynamic impurities can accumulate[4].
Actionable Fix: Set the microwave reactor to 120 °C with a 30-second pre-stir. Hold at temperature for exactly 5 minutes, then utilize active gas cooling to return the vessel to room temperature immediately[4].
Q3: During the reduction of pyrazole carboxylates to pyrazole methanols using DIBAL-H, I observe a mixture of unreacted ester, aldehyde, and over-reduced ring-cleavage products. How do I optimize the thermal profile?Causality & Solution: Hydride reductions are highly exothermic. If the reagent is added at room temperature, localized thermal hotspots form, leading to over-reduction and potential cleavage of the sensitive N-N bond in the pyrazole core. Conversely, if the temperature is kept too low (-78 °C) without allowing a gradual warm-up, the tetrahedral intermediate remains stable and the reaction stalls at the aldehyde stage[5].
Actionable Fix: Implement a temperature-ramping protocol. Add DIBAL-H dropwise at -78 °C (kinetic control to dissipate the initial exotherm), then allow the reaction to gradually warm to 0 °C or room temperature to drive the reduction of the aldehyde intermediate to the final methanol[5][6].
Section 2: Quantitative Data & Optimization Matrix
To facilitate rapid decision-making, the following table summarizes the thermal boundaries and expected outcomes for the primary synthetic routes.
Synthetic Pathway
Reagent System
Optimal Temp Range
Reaction Time
Target Yield
Major Impurity Risk
Direct Hydroxymethylation
Formaldehyde / Base
20 °C – 50 °C
2 – 24 hours
>85%
Bis-pyrazolylmethane (if >50°C)
Microwave Hydroxymethylation
Paraformaldehyde / THF
100 °C – 120 °C
5 – 6 mins
>80%
Formaldehyde hydrates
Ester/Aldehyde Reduction
DIBAL-H / THF
-78 °C → 0 °C
2 – 4 hours
75 – 90%
Aldehyde (if too cold), Cleavage (if too hot)
Section 3: Self-Validating Experimental Protocols
Protocol A: Room-Temperature Direct Hydroxymethylation
This protocol utilizes kinetic control at ambient temperatures to prevent the formation of thermodynamic bis-adducts.
Preparation: In an oven-dried flask, dissolve the substituted pyrazole (1.0 eq) in an appropriate solvent (e.g., THF or water, depending on substrate solubility).
Reagent Addition: Add 37% aqueous formaldehyde or paraformaldehyde (1.2 eq) and a catalytic amount of base (e.g., NaOH or K₂CO₃).
Thermal Control: Maintain the internal temperature at 25 °C using a water bath. Stir vigorously.
Self-Validation Check: The reaction solution should remain clear. Any sudden opacity or precipitation strongly indicates the premature formation of the insoluble bis-pyrazolylmethane impurity.
Monitoring: Sample the reaction every 2 hours via LC-MS. The reaction is typically complete within 2 to 24 hours[2][3].
Quench & Isolation: Once the starting material is <2%, quench with water, extract with ethyl acetate, and wash thoroughly with brine to remove unreacted formaldehyde[2]. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
Protocol B: Cryogenic Reduction of Pyrazole Carboxylates
This protocol utilizes strict exotherm dissipation to protect the pyrazole core during aggressive hydride reduction.
Preparation: Dissolve the pyrazole carboxylate (1.0 eq) in anhydrous THF under an inert argon atmosphere[6].
Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C.
Hydride Addition: Add DIBAL-H (2.5 eq, 1.0 M in THF) dropwise via a syringe pump over 30 minutes.
Causality: Slow addition at cryogenic temperatures prevents localized thermal spikes that cause over-reduction.
Temperature Ramping: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to 0 °C over 1 hour to push the intermediate aldehyde to the alcohol[5].
Fieser Quench (Self-Validating): At 0 °C, carefully quench the unreacted hydride by sequential dropwise addition of water (
x
mL), 15% NaOH (
x
mL), and water (
3x
mL) per gram of hydride used.
Self-Validation Check: Stir until a highly granular, easily filterable white precipitate forms. If the mixture is a gelatinous emulsion, the quench is incomplete, and further stirring is required. Filter through Celite and concentrate the filtrate.
References
US7812175B2 - Process for production of 5-alkoxy-4-hydroxymethylpyrazole compound
Source: Google Patents
URL
Microwave-Assisted Synthesis of 1-Hydroxymethylazoles
Source: Bulletin of the Chemical Society of Romania (bch.ro)
URL:[Link]
CN102659683B - Process for production of 5-alkoxy-4-hydroxymethylpyrazole compound
Source: Google Patents
URL
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the synthesis and purification of substituted pyrazoles. The condensation of methylhydrazine with unsymmetrical 1,3-dielectrophiles notoriously yields a mixture of regioisomers[1]. For (3-amino-1-methyl-1H-pyrazol-5-yl)methanol, the primary contaminant is its structural sibling: (5-amino-1-methyl-1H-pyrazol-3-yl)methanol .
Because these two isomers possess nearly identical polar surface areas and pKa values, standard purification techniques often fail. This guide provides the mechanistic causality behind this issue and field-proven, self-validating protocols to achieve baseline separation.
Mechanistic Insight: Why Do Regioisomers Form?
The formation of the (5-amino-1-methyl-1H-pyrazol-3-yl)methanol impurity is not a random side reaction; it is a direct consequence of the competing nucleophilicity between the primary (-NH₂) and secondary (-NHCH₃) amines of methylhydrazine during the initial attack on the unsymmetrical precursor (e.g., a nitrile-bearing 1,3-dielectrophile).
The regioselectivity is heavily dictated by the solvent's polarity and the reaction temperature[2]. Polar protic solvents often favor the kinetic attack of the less sterically hindered primary amine, whereas non-polar solvents can shift the equilibrium toward thermodynamic control[1].
Figure 1: Reaction pathways dictating pyrazole regioselectivity and downstream purification.
Troubleshooting FAQs
Q1: How can I definitively distinguish the desired 3-amino product from the 5-amino impurity using analytical data?A: Standard 1D ¹H-NMR is often insufficient because the pyrazole C4-proton and N-methyl singlets overlap heavily. You must use 2D NMR, specifically NOESY (Nuclear Overhauser Effect Spectroscopy)[3].
In the desired 3-amino-1-methyl isomer: The N1-methyl protons are spatially adjacent to the C5-hydroxymethyl group. You will observe a strong NOE cross-peak between the N-CH₃ singlet and the -CH₂OH protons.
In the 5-amino-1-methyl impurity: The N1-methyl protons are adjacent to the C5-amino group. The NOE cross-peak will appear between the N-CH₃ singlet and the -NH₂ protons instead.
Q2: Standard silica gel chromatography results in co-elution. What is causing this, and what are my options?A: The hydrogen-bonding capacity of both isomers is dominated by the -NH₂ and -OH groups. On standard bare silica, these strong interactions with acidic silanols completely mask the subtle steric differences caused by the N-methyl group's position.
Actionable Solutions:
Deactivated Silica: Pre-treat your silica gel with a solvent system containing 0.1–1% triethylamine (TEA) to neutralize acidic silanols and prevent peak tailing[4].
Supercritical Fluid Chromatography (SFC): This is the gold standard for pyrazole regioisomers. Using a 2-Ethylpyridine (2-EP) stationary phase exploits the subtle dipole moment differences between the isomers rather than relying solely on hydrogen bonding.
Q3: Can I optimize the upstream synthesis to minimize the formation of the impurity?A: Yes. The regioselectivity of methylhydrazine cyclizations is highly solvent-dependent[1]. Operating in methanol often yields a different ratio compared to operating in diethyl ether or THF[5]. If you are currently using a polar protic solvent, try switching to a less polar ethereal solvent and lowering the temperature (e.g., -78 °C) to alter the kinetic distribution[2].
Quantitative Data Summary
The following table summarizes the key analytical and physical differences utilized to separate and identify the two regioisomers.
Property / Metric
Desired Product: (3-amino-1-methyl...)
Impurity: (5-amino-1-methyl...)
Causality / Note
Substitution Pattern
N1-Methyl, C3-Amino, C5-CH₂OH
N1-Methyl, C3-CH₂OH, C5-Amino
Dictated by initial hydrazine attack vector.
Key NOESY Correlation
N-CH₃ ↔ C5-CH₂OH
N-CH₃ ↔ C5-NH₂
Confirms spatial proximity of substituents to N1.
Boc-Derivatization Rate
Fast (Less sterically hindered)
Slow (Steric clash with N1-Methyl)
Exploitable for kinetic resolution/separation.
SFC Elution Order (2-EP)
Typically Elutes Second
Typically Elutes First
Due to localized dipole moment interactions with the stationary phase.
Detailed Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning they include built-in analytical checkpoints to confirm success at each stage.
Protocol A: SFC Separation of Pyrazole Regioisomers
Use this method if you have access to preparative SFC instrumentation. It provides the highest yield and purity without chemical alteration.
Sample Preparation: Dissolve the crude regioisomer mixture in HPLC-grade Methanol to a concentration of 50 mg/mL. Validation Check: Ensure the solution is completely particulate-free via a 0.22 µm PTFE syringe filter to prevent column clogging.
Column Selection: Equip the SFC with a 2-Ethylpyridine (2-EP) or Diethylaminopropyl (DEAP) column (e.g., 250 x 21.2 mm, 5 µm).
Mobile Phase Configuration:
Solvent A: Supercritical CO₂
Solvent B (Modifier): Methanol containing 0.1% NH₄OH (The basic modifier is critical to suppress ionization of the pyrazole nitrogens).
Gradient Execution: Run an isocratic hold at 15% Solvent B for 10 minutes at a flow rate of 70 mL/min, maintaining a backpressure of 100 bar and a column temperature of 35 °C.
Fraction Collection & Validation: Collect fractions based on UV absorbance at 254 nm.
Self-Validation: Perform analytical LC-MS on the two isolated peaks. Both should show the identical parent mass (
m/z
128.08 for [M+H]⁺). Proceed to NOESY NMR (as described in FAQ Q1) on the separated fractions to definitively assign the desired 3-amino isomer.
Use this method if SFC is unavailable. It amplifies the steric differences between the isomers, allowing for standard silica gel purification.
Selective Protection: Dissolve 1.0 eq of the crude pyrazole mixture in anhydrous Dichloromethane (DCM). Add 1.2 eq of Triethylamine (TEA) and 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature for 4 hours.
Causality: The 3-amino group reacts faster than the 5-amino group due to the lack of steric hindrance from the adjacent N1-methyl group.
Self-Validation: Run a TLC (50% EtOAc/Hexane). The baseline starting material should convert into two distinct, higher-Rf spots. The Rf difference is now significant because the Boc group forces the molecules into drastically different conformations.
Chromatographic Separation: Load the concentrated crude onto a standard silica gel column. Elute using a gradient of 20% to 50% Ethyl Acetate in Hexanes. Collect and concentrate the fractions corresponding to the desired Boc-protected 3-amino isomer.
Deprotection: Dissolve the isolated Boc-intermediate in a 1:4 mixture of Trifluoroacetic acid (TFA) and DCM. Stir for 2 hours at room temperature.
Isolation & Validation: Concentrate the mixture under reduced pressure to remove TFA. Neutralize with saturated aqueous NaHCO₃ and extract with 10% Isopropanol in Chloroform. Dry the organic layer over Na₂SO₄ and concentrate.
Self-Validation: ¹H-NMR should show the complete disappearance of the massive 9-proton Boc singlet at ~1.4 ppm, and LC-MS should confirm the return to the parent mass of the free amine.
References
BenchChem Technical Support. "Purification of Pyrazolone Derivatives." Benchchem. Available at:[4]
Divulga UAB. "Preparation, separation and characterization of two pyrazolic regioisomers of high purity." Universitat Autònoma de Barcelona. Available at:[3]
F. F. Fleming et al. "An Expedient Synthesis of Regioisomeric Pyrazole-Fused Cycloalkanones." Thieme Connect. Available at:[2]
Google Patents. "WO2015097658A1 - Process for the regioselective synthesis of pyrazoles." Google Patents. Available at:[1][5]
Technical Support Center: Troubleshooting the Reactivity of (3-Amino-1-methyl-1H-pyrazol-5-yl)methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks when functionalizing aminopyrazoles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks when functionalizing aminopyrazoles. (3-amino-1-methyl-1H-pyrazol-5-yl)methanol (CAS: 1328640-62-5) presents a unique dual-challenge: a highly deactivated exocyclic amino group coupled with a highly reactive primary alcohol.
This guide provides field-proven methodologies, mechanistic insights, and self-validating protocols to help you overcome these synthetic hurdles.
PART 1: Mechanistic Root Cause Analysis
Before attempting to optimize reaction conditions, it is critical to understand why the 3-amino group in this specific scaffold resists standard functionalization. The low reactivity is governed by two primary factors:
Resonance Delocalization (Electronic Deactivation): The lone pair of electrons on the exocyclic 3-amino group is not localized. Instead, it heavily delocalizes into the electron-deficient pyrazole ring. This resonance shifts the electron density toward the C4 carbon and the endocyclic N2 nitrogen, drastically reducing the nucleophilicity of the exocyclic nitrogen[1].
Chemoselectivity (The Alcohol Competitor): The molecule features a 5-hydroxymethyl group (-CH₂OH). Aliphatic primary alcohols are inherently stronger and more sterically accessible nucleophiles than resonance-deactivated heterocyclic amines. Any electrophile introduced to the system will preferentially attack the oxygen [2].
Fig 1. Mechanistic root cause of low reactivity and competing nucleophilic sites.
PART 2: Troubleshooting FAQs
Q1: I am trying to synthesize an N-amide, but LC-MS shows a mass corresponding to the ester. How do I fix this?A1: You are observing competitive O-acylation due to the high nucleophilicity of the 5-hydroxymethyl group. To resolve this, you must temporarily mask the alcohol. We recommend using tert-Butyldimethylsilyl chloride (TBS-Cl) with imidazole. The bulky TBS group selectively protects the primary alcohol, allowing you to force the subsequent N-acylation without cross-reactivity.
Q2: Even with the alcohol protected, my N-acylation yields are below 20%. How can I drive the reaction to completion?A2: The protected 3-aminopyrazole remains a poor nucleophile. Standard conditions (e.g., Triethylamine + Acyl Chloride) are insufficient. You must use a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) in a pyridine solvent [4]. DMAP reacts with the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate. This lowers the activation energy required for the weak 3-amino group to attack, driving the reaction forward.
Q3: I need to perform an N-arylation. Standard SNAr conditions (heating with aryl halides and K₂CO₃) are failing. What is the alternative?A3: SNAr requires a strong nucleophile, which this resonance-stabilized amine is not. You must pivot to a transition-metal-catalyzed approach, specifically the Buchwald-Hartwig cross-coupling . Using a Palladium catalyst (e.g., Pd(OAc)₂), a bidentate phosphine ligand like XantPhos, and a strong base (Cs₂CO₃) will facilitate the C-N bond formation regardless of the amine's inherent nucleophilicity [3].
PART 3: Experimental Protocols & Workflows
To ensure high fidelity in your syntheses, follow this self-validating, three-step workflow.
Fig 2. Step-by-step workflow for overcoming chemoselectivity and low reactivity bottlenecks.
Causality: Imidazole acts as both a base and a nucleophilic catalyst to transfer the bulky TBS group exclusively to the unhindered primary alcohol.
Dissolve (3-amino-1-methyl-1H-pyrazol-5-yl)methanol (1.0 eq) in anhydrous DMF (0.2 M).
Add Imidazole (2.0 eq) and cool the mixture to 0 °C under an inert atmosphere.
Add TBS-Cl (1.1 eq) dropwise.
Remove the ice bath and stir at room temperature for 4 hours. Validation: Monitor via TLC (stain with Ninhydrin; the primary amine will still react, but the Rf will shift higher).
Quench with water, extract with EtOAc (3x), wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and concentrate.
Protocol B: DMAP-Catalyzed N-Acylation
Causality: Pyridine acts as the solvent and acid scavenger, while DMAP forms the ultra-reactive N-acylpyridinium species.
Dissolve the O-protected intermediate (1.0 eq) in anhydrous Pyridine (0.15 M).
Add DMAP (0.2 eq).
Cool to 0 °C and add the desired Acyl Chloride (1.5 eq) dropwise.
Heat the reaction to 60 °C for 12 hours. The thermal energy is required to overcome the low nucleophilicity of the amine.
Cool to room temperature, dilute with EtOAc, and wash thoroughly with saturated aqueous CuSO₄ (this selectively complexes and removes pyridine). Dry and purify via flash chromatography.
Protocol C: Buchwald-Hartwig N-Arylation
Causality: XantPhos forces the Palladium center into a geometry that favors reductive elimination, which is often the rate-limiting step for deactivated amines.
In an oven-dried Schlenk tube, combine the O-protected intermediate (1.0 eq), Aryl Bromide (1.2 eq), Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), and Cs₂CO₃ (2.0 eq).
Evacuate and backfill the tube with Argon (repeat 3 times).
Add degassed anhydrous 1,4-Dioxane (0.1 M).
Seal the tube and heat at 100 °C for 16 hours.
Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.
PART 4: Quantitative Data Summary
The following table summarizes the expected outcomes when applying these targeted troubleshooting strategies versus standard conditions.
Reaction Type
Reagents / Catalyst
Temp (°C)
Time (h)
Regioselectivity
Expected Yield
Direct Acylation (No Protection)
Acyl Chloride, Et₃N, DCM
25
12
>90% O-Acylation
<10% (N-Acyl)
O-Protection
TBS-Cl, Imidazole, DMF
25
4
100% O-Alkylation
85–95%
N-Acylation (Protected)
Acyl Chloride, DMAP, Pyridine
60
12
100% N-Acylation
75–85%
N-Arylation (Protected)
Ar-Br, Pd(OAc)₂, XantPhos, Cs₂CO₃
100
16
100% N-Arylation
65–80%
PART 5: References
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles
Source: MDPI (Molecules)
URL:[Link]
Direct access to 3-aminoindazoles by Buchwald-Hartwig C-N coupling
Source: ResearchGate / Synthesis
URL:[Link]
The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate
Source: ResearchGate
URL:[Link]
Troubleshooting
Technical Support Center: Purification & Recrystallization of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Profile: (3-amino-1-methyl-1H-pyrazol-5-yl)methanol (CAS: 1328640-62-5) | Formula: C5H9N3O Application Scientist Overview Purify...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Compound Profile: (3-amino-1-methyl-1H-pyrazol-5-yl)methanol (CAS: 1328640-62-5) | Formula: C5H9N3O
Application Scientist Overview
Purifying (3-amino-1-methyl-1H-pyrazol-5-yl)methanol presents a unique thermodynamic challenge. The molecule features a pyrazole core, a primary amine (-NH₂), and a primary alcohol (-OH). This high density of hydrogen-bond donors and acceptors renders the compound highly polar and prone to supersaturation without nucleation. Consequently, researchers frequently encounter Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—where the compound forms an impure, viscous emulsion rather than a rigid crystalline lattice[1].
This guide provides field-proven, self-validating protocols designed to bypass the LLPS miscibility gap and ensure high-purity crystalline isolation.
Solvent Selection Matrix
Choosing the right solvent system is a delicate balance. Highly protic solvents (like methanol) often result in poor recovery due to the compound's excessive solubility, while non-polar solvents (like hexane) trigger immediate oiling out[2].
Solvent System
Polarity Match
Oiling Out (LLPS) Risk
Yield Potential
Application Scientist Rationale & Recommendation
Isopropanol (IPA)
Moderate-High
Low-Moderate
High
Optimal (Single Solvent). The isopropyl tail provides enough hydrophobicity to force precipitation at low temperatures, while the -OH group solvates the pyrazole at reflux.
Ethanol / MTBE
High
Moderate
Very High
Excellent (Binary). Dissolve in minimal EtOH, titrate with MTBE. MTBE provides a gentler polarity gradient than hexane, preventing thermodynamic shock and LLPS.
Methanol
Very High
Low
Low
Not Recommended. The compound's extensive H-bonding makes it too soluble in MeOH even at -10°C, leading to unacceptable yield losses in the mother liquor[2].
EtOAc / Hexane
Low-Moderate
Very High
Moderate
High Risk. The steep polarity cliff between the polar pyrazole and non-polar hexane almost guarantees oiling out[3].
Standard Operating Procedure: Optimized IPA Recrystallization
Expert Insight: A robust protocol must be a self-validating system. Visual and thermodynamic feedback at each step ensures you remain on the correct phase trajectory.
Dissolution: Suspend the crude (3-amino-1-methyl-1H-pyrazol-5-yl)methanol in Isopropanol (IPA) (approx. 5-7 mL/g). Heat to a gentle reflux (80°C) with continuous stirring. Add hot IPA dropwise only until the solid completely dissolves.
Decolorization (Critical for Amines): Primary amines are highly susceptible to oxidation, forming trace azo/imino impurities. Add 5% w/w activated carbon, reflux for 10 minutes, and perform a hot filtration through a pre-warmed Celite pad.
Self-Validation: The filtrate must be pale yellow to colorless. The porous carbon matrix traps conjugated polymeric impurities via
π−π
stacking.
Controlled Cooling: Transfer the filtrate to a controlled-cooling environment. Cool at a strict rate of ~0.5°C/min.
Causality: Do not plunge the flask into an ice bath. Rapid supersaturation forces the system into the LLPS miscibility gap, guaranteeing an oiled-out product[4].
Seeding (Bypassing the Metastable Zone): When the solution reaches ~45-50°C, add 1-2 mg of pure seed crystals.
Self-Validation: If the seeds dissolve, the solution is undersaturated; wait for a 5°C drop and re-seed. If the seeds remain and initiate secondary nucleation, you have successfully bypassed the oiling-out phase[1].
Isolation: Once cooled to room temperature, transfer to an ice bath (0-5°C) for 1 hour. Isolate via vacuum filtration and wash the filter cake with ice-cold MTBE to displace the mother liquor without dissolving the product.
Caption: Optimized recrystallization workflow highlighting critical control points to prevent phase separation.
Troubleshooting FAQs
Q1: My compound is "oiling out" (forming a second liquid phase) instead of crystallizing. Why does this happen and how do I fix it?A: Oiling out (LLPS) occurs when the crystallization temperature is lower than the melting point of the solute-solvent cluster, or when supersaturation is achieved too rapidly[1]. Because (3-amino-1-methyl-1H-pyrazol-5-yl)methanol forms extensive hydrogen bond networks, it can easily separate into a solute-rich "oil" phase and a solvent-rich phase. If this oil solidifies spontaneously, it traps impurities and forms an amorphous gum[4].
The Fix:
Reheat the mixture until the oil completely redissolves into a single clear phase.
Add 10-15% more of the "good" solvent (e.g., IPA) to lower the saturation temperature[3].
Cool much more slowly and introduce seed crystals before the solution becomes cloudy[1].
Caption: Mechanistic divergence between Liquid-Liquid Phase Separation (LLPS) and pure crystal nucleation.
Q2: The recovered yield is unacceptably low. The compound stays in the mother liquor.A: The combination of an alcohol, an amine, and a pyrazole ring makes this molecule exceptionally soluble in protic solvents. If you used Methanol or Ethanol as a single solvent, the solubility curve is likely too flat[2].
The Fix: Switch to a binary solvent system. Dissolve the crude in minimal hot Ethanol, and slowly add a pre-warmed anti-solvent like Methyl tert-butyl ether (MTBE) until the solution becomes faintly turbid. Add just enough hot Ethanol to clear the turbidity, then cool slowly[3].
Q3: The isolated crystals are discolored (yellow/brown) despite multiple recrystallizations.A: The primary amine group (-NH₂) on the pyrazole ring is prone to oxidative degradation, forming trace azo or imino compounds. These impurities are structurally similar to the product and co-crystallize easily within the lattice.
The Fix: Ensure the recrystallization is performed under an inert atmosphere (Nitrogen/Argon). Incorporate the activated carbon hot-filtration step described in the SOP, as carbon effectively adsorbs these conjugated, colored polymeric impurities before the lattice forms.
References
Mettler Toledo. "Oiling Out in Crystallization." AutoChem Applications. Available at:[Link][1]
Organic Syntheses. "3,5-dimethylpyrazole." Org. Synth. 1951, 31, 43. Available at:[Link][2]
Wang, L., et al. "Study on the Oiling-out and Crystallization for the Purification of Idebenone." Organic Process Research & Development 2012, 16 (4), 617-624. Available at:[Link][4]
Technical Support Center: Navigating the Challenges of Hygroscopic Amino-Pyrazole Derivatives
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with amino-pyrazole derivatives. The inherent hygroscopic nature of these valuable compounds can present sig...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with amino-pyrazole derivatives. The inherent hygroscopic nature of these valuable compounds can present significant experimental challenges, impacting everything from accurate measurement to chemical stability and biological activity.[1][2] This guide is designed to provide you with expert, field-proven insights and actionable protocols to mitigate these challenges, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What does it mean for an amino-pyrazole derivative to be hygroscopic, and why does it happen?
A1: Hygroscopicity is the tendency of a substance to attract and absorb moisture from the surrounding atmosphere.[1][2] Amino-pyrazole derivatives, as a class of N-heterocyclic compounds, possess structural features that make them prone to this phenomenon.[3][4] The presence of nitrogen atoms in the pyrazole ring and the amino group(s) allows for the formation of hydrogen bonds with water molecules in the air. This affinity for water can lead to the absorption of significant amounts of moisture, altering the compound's physical and chemical properties.[1]
Q2: I'm struggling to get a stable reading on the analytical balance when weighing my amino-pyrazole derivative. What's going on?
A2: A continuously increasing weight reading is a classic sign that your compound is hygroscopic. As the substance sits on the balance pan, it is actively absorbing atmospheric moisture, causing its mass to increase in real-time. This makes it nearly impossible to obtain an accurate and reproducible measurement. Several environmental and procedural factors can exacerbate this issue.[5][6]
Q3: What are the downstream consequences of using an amino-pyrazole derivative that has absorbed water?
A3: The consequences of uncontrolled moisture absorption are far-reaching and can compromise the validity of your experimental data.[2][7] These can include:
Inaccurate Dosing and Concentration: The measured weight will be a combination of your compound and an unknown amount of water, leading to the preparation of solutions with lower-than-intended concentrations.[8]
Chemical Degradation: Water can act as a reactant, potentially leading to hydrolysis of the amino-pyrazole derivative. This not only reduces the amount of the active compound but can also introduce impurities that may interfere with your experiments.[7][9]
Altered Physical Properties: Moisture absorption can cause the powder to cake or clump, making it difficult to handle and dispense.[1] It can also alter dissolution rates and bioavailability in drug development settings.[7][10]
Solid-State Transitions: The absorbed water can induce changes in the crystalline structure of the compound, potentially forming hydrates. This can significantly impact its solubility, stability, and other physicochemical properties.[7][9]
Troubleshooting Guide: From Storage to Solution
This section provides detailed protocols to address the most common issues encountered when working with hygroscopic amino-pyrazole derivatives.
Issue 1: Inaccurate Weighing Due to Moisture Absorption
Causality: The compound's affinity for atmospheric water leads to a rapid increase in mass upon exposure to air. The higher the ambient humidity, the more pronounced this effect will be.[11]
Solution: Implement a Controlled and Rapid Weighing Protocol.
The key to accurately weighing a hygroscopic compound is to minimize its exposure to the atmosphere.
Step-by-Step Weighing Protocol:
Prepare Your Workspace:
Whenever possible, perform weighing in a controlled environment with low relative humidity (ideally below 40-55%).[11] If available, a glove box with an inert atmosphere is the best option.[12][13]
Ensure the analytical balance is calibrated, level, and located away from drafts, vibrations, and direct sunlight.[5][6]
Allow the amino-pyrazole derivative container to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation.[6][14]
Select the Right Weighing Vessel:
Use a container with a narrow opening and a secure lid, such as a small vial or flask, to limit air exposure.
Avoid using weighing paper, as it has a large surface area and can absorb moisture itself.
Execute the Weighing Process (Weighing by Difference):
Tightly cap the vial containing your amino-pyrazole derivative and place it on the balance. Record this initial mass.
Remove the vial from the balance. Using a clean, dry spatula, quickly transfer an approximate amount of the compound into your receiving vessel (e.g., the flask you will be making your solution in).
Immediately recap the original vial and place it back on the balance. Record the new, lower mass.
The difference between the initial and final mass is the exact amount of compound transferred. This method avoids the issue of the reading changing while you are trying to measure a specific target weight.
Work Swiftly:
Have all your materials and equipment ready before you start.
Visual Workflow for Weighing Hygroscopic Compounds
Caption: Workflow for accurate weighing of hygroscopic compounds.
Issue 2: Compound Degradation and Physical Changes During Storage
Causality: Long-term exposure to even low levels of humidity can lead to the accumulation of water, causing physical changes like caking and promoting chemical degradation.[1][7][9]
Solution: Implement a Strict Storage and Handling Strategy.
Store primary containers inside a desiccator with an active desiccant (e.g., silica gel).
Provides an additional layer of protection against moisture.[2]
Environment
A cool, dry, and dark location.
Reduces the rate of potential chemical degradation.
Bulk Material
Aliquot bulk material into smaller, single-use containers.
Prevents repeated exposure of the entire stock to the atmosphere each time a sample is needed.[8]
Decision Tree for Handling Amino-Pyrazole Derivatives
Caption: Decision-making for handling amino-pyrazole derivatives.
Issue 3: Uncertainty About the Water Content of the Compound
Causality: Despite best efforts, some water absorption may be unavoidable. For applications requiring high precision, knowing the exact water content is crucial for correcting concentration calculations.
Solution: Quantify Water Content Using Karl Fischer Titration.
Karl Fischer (KF) titration is the gold standard for water determination as it is specific to water and highly accurate.[15][16]
Experimental Protocol: Karl Fischer Titration Overview
Apparatus Setup:
Use a volumetric or coulometric Karl Fischer titrator. Coulometric systems are ideal for very low water content (ppm levels).[17][18]
Ensure the titration vessel is completely sealed from atmospheric moisture.[17]
Solvent Preparation:
Add the appropriate KF solvent (e.g., methanol-based) to the titration vessel.
Pre-titrate the solvent with the KF reagent until it is "dry" (i.e., all residual water is neutralized). The instrument will indicate a stable, low-drift endpoint.[8]
Sample Analysis:
Accurately weigh the hygroscopic amino-pyrazole derivative using the "Weighing by Difference" method described previously.
Quickly and carefully transfer the weighed sample into the sealed titration vessel.[8][17]
Begin the titration. The KF reagent, which contains iodine, will react stoichiometrically with the water from your sample.
The instrument will automatically detect the endpoint of the titration and calculate the water content, typically expressed as a percentage or in parts per million (ppm).
Calculation and Correction:
Use the determined water content to calculate the "true" mass of your amino-pyrazole derivative.
Corrected Mass = Total Mass × (1 - (Water Content % / 100))
Use this corrected mass for all subsequent concentration and molarity calculations.
Troubleshooting Karl Fischer Titration
Problem
Potential Cause
Solution
Drifting Endpoint
The titration cell is not properly sealed, allowing ambient moisture to leak in.
Check all seals, septa, and tubing connections for leaks. Replace any worn parts.[8]
Inaccurate Results
Incorrect titer value of the KF reagent.
Re-determine the titer using a fresh, certified water standard.[8]
Incomplete dissolution of the sample.
Choose a more suitable solvent or use a homogenizer to aid in dissolution.[19]
Side reactions with the sample.
For certain compounds, the KF oven method may be necessary to avoid direct interaction with the reagent.[19]
References
5 Best Practices for Analytical Balances - Weighing Scales | Innoweight. (n.d.).
The Do's and Don'ts of Laboratory Balances. (2023, April 14). Labcompare.com.
Moisture Content by Karl Fischer Titration. (n.d.). ARDL.
Lim, Y. P., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1969. Retrieved March 8, 2026, from [Link]
Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026, January 30). GenFollower.
Water Determination (Karl Fischer Method). (n.d.). Japanese Pharmacopoeia.
Good weighing practices in the lab: follow the guide ! (2022, October 16). Precisa Gravimetrics AG.
The effect of storage conditions on the physical stability of tablets. (2025, March 12). The Pharmaceutical Journal.
Water Determination by Karl Fischer Titration - Monograph. (n.d.). Metrohm.
Mastering Karl Fischer Moisture Analysis: A Complete Guide. (n.d.). TCA Lab / Alfa Chemistry.
Top Tips for Lab Weighing with OHAUS. (2024, August 15). Fisher Scientific.
Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration. (n.d.). Merck.
Hemenway, J., et al. (2010). Effect of water activity and water absorption properties on the stability of film-coated tablet formulations of a moisture sensitive active pharmaceutical ingredient. ResearchGate.
Pros and cons of water activity in pharmaceutical applications. (n.d.). AquaLab.
Hygroscopic: What it Means, What You Need to Know. (2024, January 19). Level7 Chemical.
Effect of moisture on solid state stability. (2023, September 29). Journal of Medical Science, 93(3).
Technical Support Center: Managing the Hygroscopic Nature of Hydroxy Sulfonate Products. (n.d.). Benchchem.
An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Manufacturing Chemist.
How do you handle hygroscopic salts? (2016, September 14). HepatoChem.
Lim, Y. P., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate.
Hygroscopic chemical...how to deal with? (2010, July 17). Protocol Online.
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013, June 15). PharmaInfo.
How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum.
Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI.
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Journal of Drug Delivery and Therapeutics.
PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSLATIONAL CHALLENGES. (2025, December 31). ResearchGate.
How do you guys prepare solutions of hygroscopic chemicals? (2017, February 7). Reddit. Retrieved March 8, 2026, from [Link]
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 11). ResearchGate.
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). National Center for Biotechnology Information.
1H NMR interpretation of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol
Analytical Comparison Guide: ¹H NMR Interpretation of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol Introduction: The Analytical Challenge of Pyrazole Regiochemistry In the synthesis and characterization of functionalized p...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Comparison Guide: ¹H NMR Interpretation of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol
Introduction: The Analytical Challenge of Pyrazole Regiochemistry
In the synthesis and characterization of functionalized pyrazoles, determining the correct regiochemistry is a notorious bottleneck. When synthesizing N-methylated pyrazoles, reactions often yield a mixture of 1,3,5- and 1,5,3-substituted regioisomers. For the target compound, (3-amino-1-methyl-1H-pyrazol-5-yl)methanol (Monoisotopic mass: 127.07 Da[1]), standard 1D ¹H NMR can confirm the basic molecular constitution. However, 1D NMR alone is frequently insufficient to definitively distinguish it from its structural isomer, (5-amino-1-methyl-1H-pyrazol-3-yl)methanol.
As a Senior Application Scientist, I have structured this guide to objectively compare the efficacy of different NMR solvents and multidimensional techniques (1D vs. 2D NMR). By understanding the causality behind solvent interactions and spatial correlations, researchers can build a self-validating analytical workflow to unambiguously assign pyrazole regiochemistry[2].
Section 1: Solvent Selection – The Foundation of Signal Resolution
The choice of deuterated solvent dictates the visibility of exchangeable protons (-OH, -NH₂), which are critical for downstream 2D NMR spatial assignments.
DMSO-d₆ (Optimal): Strongly solvates the pyrazole and acts as a hydrogen-bond acceptor. This significantly slows down the chemical exchange rate of the -OH and -NH₂ protons, allowing them to be observed as distinct signals[3]. Furthermore, the slow exchange permits the observation of scalar coupling (³J) between the -OH proton and the adjacent -CH₂- group.
Methanol-d₄ (CD₃OD): Protic solvents cause rapid deuterium exchange. The -OH and -NH₂ signals will completely disappear from the spectrum. While this simplifies the aliphatic region, it destroys critical spatial information needed for NOESY.
Chloroform-d (CDCl₃): The high polarity of the amino-alcohol functional groups results in poor solubility in CDCl₃, leading to severe line broadening and degraded signal-to-noise ratios.
Table 1: Solvent Performance Comparison for Amino-Alcohol Pyrazoles
Solvent
Exchangeable Protons (-OH, -NH₂)
Signal Resolution
Regiochemical Utility
DMSO-d₆
Visible (Slow exchange)
Excellent
High (Allows NOE to -NH₂)
CD₃OD
Exchanged (Invisible)
Good (Sharp aliphatic signals)
Moderate (Loses -NH₂ NOE)
CDCl₃
Broadened / Missing
Poor (Low solubility)
Low
Section 2: 1D ¹H NMR Spectral Assignment
Once the optimal solvent (DMSO-d₆) is selected, the 1D ¹H NMR spectrum provides the foundational chemical shifts. The causality behind these shifts is driven by the electronic environment of the π-excessive pyrazole ring.
Table 2: Expected ¹H NMR Signals in DMSO-d₆
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Causality / Mechanism
~5.30
Singlet (s)
1H
C4-H
Highly shielded compared to typical aromatics due to the electron-donating -NH₂ group at C3.
~5.15
Triplet (t)
1H
-OH
Scalar coupling (³J ≈ 5.5 Hz) with the adjacent -CH₂- group; visible due to slow exchange.
~4.50
Broad Singlet (br s)
2H
-NH₂
Quadrupolar relaxation of the nitrogen atom and intermediate exchange rates broaden the signal.
~4.35
Doublet (d)
2H
-CH₂-
Split by the adjacent hydroxyl proton.
~3.60
Singlet (s)
3H
N-CH₃
Deshielded by the directly attached pyrazole nitrogen (N1).
Section 3: Differentiating Regioisomers via 2D NMR
To definitively prove that the hydroxymethyl group is at position 5 and the amino group is at position 3, 2D NMR is mandatory[2]. We compare two techniques: NOESY (Through-space) and HMBC (Through-bond).
1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy): Measures spatial proximity (< 5 Å). In the target molecule, the N-CH₃ group (position 1) is spatially adjacent to position 5. Therefore, a strong NOE cross-peak will be observed between the N-CH₃ protons (~3.60 ppm) and the -CH₂OH protons (~4.35 ppm)[4]. If the molecule were the 5-amino isomer, the NOE would appear between the N-CH₃ and the -NH₂ protons.
1H-13C HMBC (Heteronuclear Multiple Bond Correlation): Measures 2- to 3-bond carbon-proton couplings. The N-CH₃ protons will show a ³J correlation to the C5 carbon. By evaluating the chemical shift of C5, one can determine if it is bonded to an oxygen-bearing carbon or an amino group.
Table 3: Diagnostic 2D NMR Correlations for Isomer Differentiation
Technique
Target Correlation
Target: (3-amino-1-methyl...-5-yl)methanol
Isomer: (5-amino-1-methyl...-3-yl)methanol
2D NOESY
Spatial (Through-space)
N-CH₃ ↔ -CH₂OH
N-CH₃ ↔ -NH₂
2D HMBC
³J (Through-bond)
N-CH₃ ↔ C5 (attached to -CH₂OH)
N-CH₃ ↔ C5 (attached to -NH₂)
Section 4: Logical Workflow Visualization
Caption: Logical workflow for regiochemical assignment of N-methyl pyrazole isomers via 2D NMR.
Section 5: Self-Validating Experimental Protocol
To ensure high-fidelity data, the following protocol incorporates built-in validation checkpoints.
Phase 1: Sample Preparation
Weigh 10–15 mg of the purified pyrazole compound.
Dissolve completely in 0.6 mL of high-purity DMSO-d₆ (100% D)[3].
Validation Checkpoint: Visually inspect the NMR tube. The solution must be perfectly clear. Particulates will distort the magnetic field homogeneity, ruining 2D cross-peak resolution.
Phase 2: Instrument Calibration
Insert the sample into a ≥400 MHz NMR spectrometer. Lock onto the DMSO-d₆ deuterium signal.
Tune and match the probe to the ¹H frequency to maximize power transfer.
Shim the magnetic field (Z1-Z5 gradients).
Validation Checkpoint: Acquire a single-scan dummy spectrum. Measure the Full Width at Half Maximum (FWHM) of the residual DMSO peak (2.50 ppm). It must be < 1.0 Hz . If the peak is broader, re-shim the instrument.
Phase 3: 1D ¹H NMR Acquisition
Run a standard single-pulse experiment (e.g., zg30 on Bruker systems).
Causality: Methyl protons (N-CH₃) often have longer longitudinal relaxation times (T1). A sufficient D1 ensures complete relaxation, preventing integration errors that could misguide the structural assignment.
Acquire 16–64 scans.
Validation Checkpoint: Ensure the Signal-to-Noise Ratio (SNR) of the C4-H proton (~5.30 ppm) is > 50:1 before proceeding to 2D experiments.
Phase 4: 2D NOESY Acquisition
Select a phase-sensitive NOESY pulse sequence with gradient selection (e.g., noesygpphpp).
Set the Mixing Time (d8) to 300–400 ms .
Causality: For small molecules (MW ~127 Da), the rotational correlation time is short. A mixing time of ~400 ms is optimal to allow the NOE to build up between the N-CH₃ and C5 substituents without losing signal to longitudinal relaxation or spin diffusion.
Acquire 256 increments in the indirect dimension (t1) with 16 scans per increment.
Process with a Sine Bell squared window function in both dimensions to enhance cross-peak resolution.
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Mass Spectrometry Fragmentation Guide: (3-amino-1-methyl-1H-pyrazol-5-yl)methanol
Executive Summary
(3-amino-1-methyl-1H-pyrazol-5-yl)methanol (C5H9N3O, Exact Mass: 127.0746 Da) is a densely functionalized heterocycle. Because pyrazole cores are ubiquitous pharmacophores in drug discovery[1], accurate structural elucidation of their derivatives is critical for metabolite identification and quality control. This guide objectively compares two premier analytical platforms—High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) and Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) —for the analysis of this compound. By contrasting soft and hard ionization techniques, researchers can select the optimal workflow based on their need for either intact molecular confirmation or extensive structural fingerprinting.
Analyte Profiling & Ionization Causality
The gas-phase behavior of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol is dictated by its three distinct functional domains. Understanding the causality behind these structural features is essential for interpreting the resulting spectra:
N1-Methyl Group: Directs ring-cleavage pathways. While unsubstituted pyrazoles typically lose HCN, N1-methyl substitution favors the expulsion of acetonitrile (CH3CN) under high collision energies[2].
C3-Amino Group: Acts as a strong electron-donating group. In ESI+, it stabilizes the protonated molecular ion, but under collisional activation, it serves as a primary leaving group (-NH3).
C5-Hydroxymethyl Group: Highly susceptible to dehydration (-H2O) in ESI or radical alpha-cleavage (-•OH) in EI-MS[3].
Mechanistic Fragmentation Pathways
Pathway A: HR-ESI-MS/MS (Soft Ionization)
In positive ESI mode, the molecule readily accepts a proton at the basic C3-amino or N2-imine nitrogen, yielding a stable[M+H]+ precursor ion at m/z 128.0824.
Dehydration (m/z 110.0718): Collision-Induced Dissociation (CID) drives the loss of H2O (18 Da) from the C5-hydroxymethyl group. The causality behind this dominant peak is the formation of a highly stable, resonance-delocalized exocyclic double bond (methylene-pyrazole cation).
Deamination (m/z 111.0558): The loss of NH3 (17 Da) from the C3 position occurs competitively with dehydration, forming a stabilized pyrazolium species.
Ring Opening (m/z 87.0449): Higher collision energies force the cleavage of the pyrazole ring, a process characterized by the extrusion of CH3CN (41 Da)[2].
ESI-MS/MS fragmentation pathway of protonated (3-amino-1-methyl-1H-pyrazol-5-yl)methanol.
Pathway B: GC-EI-MS (Hard Ionization)
At 70 eV, the electron impact strips an electron to form a highly energetic radical cation [M]+• at m/z 127.
Alpha-Cleavage (m/z 110 & m/z 96): The radical cation rapidly loses an •OH radical (17 Da) to form m/z 110, or the entire •CH2OH radical (31 Da) to yield a stable pyrazolium cation at m/z 96[3].
Nitrogen Extrusion (m/z 99): A hallmark of EI-MS for pyrazoles is the rapid loss of N2 (28 Da) or HCN (27 Da) from the core ring system, leading to highly unsaturated hydrocarbon fragments[4].
Comparative Quantitative Data
The table below summarizes the expected mass shifts and relative abundances when analyzing the underivatized molecule across both platforms.
Feature / Fragment
HR-ESI-MS/MS (CID 20 eV)
GC-EI-MS (70 eV)
Structural Assignment / Neutral Loss
Precursor / Molecular Ion
m/z 128.0824 (100%)
m/z 127 (45%)
[M+H]+ (ESI) vs. [M]+• (EI)
Primary Fragment 1
m/z 110.0718 (80%)
m/z 110 (60%)
Loss of H2O (ESI) / Loss of •OH (EI)
Primary Fragment 2
m/z 111.0558 (30%)
m/z 96 (100%)
Loss of NH3 (ESI) / Loss of •CH2OH (EI)
Secondary Fragment
m/z 93.0453 (15%)
m/z 100 (25%)
Loss of H2O + NH3 (ESI) / Loss of HCN (EI)
Ring Cleavage
m/z 87.0449 (10%)
m/z 99 (15%)
Loss of CH3CN (ESI) / Loss of N2 (EI)
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, both analytical approaches must be executed as self-validating systems.
Protocol A: HR-ESI-MS/MS Workflow
System Calibration: Infuse a sodium formate calibration solution to ensure mass accuracy is < 2 ppm. Causality: Validates the Q-TOF mass analyzer's resolving power prior to sample introduction.
Sample Preparation: Dissolve the analyte to 1 µg/mL in MS-grade 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid acts as an abundant proton source, maximizing the ionization efficiency of the basic pyrazole nitrogens.
System Suitability (Blank): Inject a solvent blank to establish baseline noise and confirm the absence of column carryover.
Data Acquisition: Perform LC-MS/MS using a reversed-phase C18 column. Apply a Collision Energy (CE) ramp from 10 to 30 eV using Nitrogen as the collision gas to capture both low-energy (dehydration) and high-energy (ring cleavage) fragmentation events.
Protocol B: GC-EI-MS Workflow
Autotune & Mass Calibration: Execute a standard autotune using PFTBA (Perfluorotributylamine) to calibrate the m/z axis and validate the 70 eV electron filament emission.
Derivatization (Sample Prep): React 1 mg of the analyte with 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) at 60°C for 30 minutes. Causality: The highly polar -OH and -NH2 groups cause severe peak tailing and thermal degradation in GC. Silylation replaces active hydrogens with TMS groups, drastically increasing volatility and thermal stability[5].
Internal Standard Integration: Spike the sample with 10 µg/mL of Pyridine-d5 prior to injection. Causality: Validates injection reproducibility and normalizes retention times.
Data Acquisition: Inject 1 µL in split mode (1:50) onto a DB-5MS capillary column. Program the oven from 80°C to 280°C at 15°C/min. Acquire full-scan EI spectra (m/z 40-400).
Methodological comparison between HR-ESI-MS/MS and GC-EI-MS analytical workflows.
References
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at:[Link]
General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. ResearchGate. Available at:[Link]
Imidazole and Pyrazole Mass Spectrometry. University of Basrah. Available at:[Link]
Comparative Reactivity Guide: (3-amino-1-methyl-1H-pyrazol-5-yl)methanol vs. Unmethylated Analogs
Executive Summary For researchers and drug development professionals, the selection of appropriate heterocyclic building blocks is critical for efficient synthetic routing. Aminopyrazoles are privileged scaffolds in medi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, the selection of appropriate heterocyclic building blocks is critical for efficient synthetic routing. Aminopyrazoles are privileged scaffolds in medicinal chemistry, but their functionalization is often complicated by competing reactive sites. This guide provides an objective, data-supported comparison between (3-amino-1-methyl-1H-pyrazol-5-yl)methanol and its unmethylated analog, (3-amino-1H-pyrazol-5-yl)methanol . By locking the tautomeric state, N1-methylation fundamentally alters the molecule's electronic distribution, offering superior chemoselectivity and higher yields during downstream functionalization.
Mechanistic Framework: Tautomerism & Electronic Distribution
Understanding the reactivity differences between these two scaffolds requires analyzing their structural dynamics.
In the unmethylated analog, the presence of an N-H bond allows for rapid annular tautomerism. In solution, the molecule exists in a dynamic equilibrium between (3-amino-1H-pyrazol-5-yl)methanol and (5-amino-1H-pyrazol-3-yl)methanol. This flux makes the 3- and 5-positions chemically equivalent over time, distributing electron density and creating multiple competitive 1[1].
Conversely, the introduction of a methyl group at N1 in (3-amino-1-methyl-1H-pyrazol-5-yl)methanol completely breaks this symmetry. The N-methyl group acts as a tautomeric lock, fixing the regiochemistry. The exocyclic amine is strictly localized at C3, and the hydroxymethyl group is localized at C5.
Fig 1. Tautomeric equilibrium in unmethylated pyrazoles vs the locked N-methylated state.
Comparative Reactivity Profiles
Nucleophilic Acylation and Alkylation
The most significant operational difference between the two analogs emerges during electrophilic functionalization (e.g., amide or ether coupling).
Unmethylated Analog: The pyrazole ring nitrogens are highly nucleophilic. When subjected to acyl chlorides or alkyl halides, the ring nitrogen often outcompetes the exocyclic -NH₂ and -CH₂OH groups, leading to complex mixtures of N-ring, N-exocyclic, and bis-acylated products.
Methylated Analog: The N1 position is sterically blocked and chemically protected by the methyl group, while the N2 position exhibits pyridine-like character (poor nucleophilicity). This forces the incoming electrophile to react almost exclusively with the 2[2].
Electrophilic Aromatic Substitution (EAS)
Both scaffolds undergo EAS (such as halogenation or formylation) predominantly at the C4 position, which is the most electron-rich carbon in the pyrazole ring. However, the N-methyl group in the methylated analog exerts a weak inductive electron-donating effect (+I), slightly increasing the nucleophilicity of C4. This results in faster reaction kinetics and cleaner conversions during C4-bromination compared to the unmethylated counterpart, which is more prone to oxidative degradation.
Quantitative Performance Data
The following table synthesizes expected experimental outcomes based on standard functionalization workflows for these scaffolds.
To demonstrate the practical advantage of the methylated scaffold, the following protocol details a highly chemoselective 3[3]. This workflow is designed as a self-validating system : the inherent properties of the locked scaffold ensure that standard TLC monitoring definitively confirms both completion and selectivity without the need for immediate LC-MS validation.
Fig 2. Step-by-step workflow for the chemoselective acylation of the exocyclic amine.
Step-by-Step Protocol & Causality
Step 1: Solvation and Base Addition
Action: Dissolve 1.0 equivalent of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol in anhydrous dichloromethane (DCM) (0.2 M). Add 1.5 equivalents of triethylamine (Et₃N).
Causality: DCM is selected as an aprotic solvent to prevent the competitive solvolysis of the highly reactive acyl chloride. Et₃N acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation of the starting aminopyrazole, which would otherwise deactivate the nucleophile.
Step 2: Electrophile Addition
Action: Cool the reaction mixture to 0 °C using an ice bath. Add 1.05 equivalents of benzoyl chloride dropwise over 15 minutes.
Causality: The 0 °C initiation temperature is critical. It suppresses the kinetic formation of the O-acylated byproduct at the hydroxymethyl group, thermodynamically favoring attack by the more nucleophilic exocyclic amine. Dropwise addition prevents localized exotherms that could compromise this chemoselectivity.
Step 3: Reaction Progression (Self-Validation)
Action: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor via TLC (Eluent: 5% MeOH in DCM).
Causality: This step is self-validating. The complete consumption of the highly polar starting material coupled with the emergence of a single, less polar product spot inherently confirms absolute chemoselectivity. If the unmethylated analog were used, TLC would reveal a smear of multiple closely eluting spots corresponding to ring-acylated and bis-acylated byproducts.
Step 4: Aqueous Workup
Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Causality: The mild basic quench safely neutralizes any unreacted acyl chloride and residual HCl without risking the hydrolysis of the newly formed amide bond.
Conclusion
For synthetic pathways requiring precise functionalization of the exocyclic amine or C4 position, (3-amino-1-methyl-1H-pyrazol-5-yl)methanol is vastly superior to its unmethylated counterpart. The N1-methyl group eliminates annular tautomerism, shuts down competitive ring-nitrogen nucleophilicity, and drastically reduces purification overhead, making it the optimal choice for scalable drug development.
References
BenchChem Application Notes.Reactivity of 1-methyl-1H-pyrazol-5-amine with Electrophiles.
ARKAT USA.Recent developments in aminopyrazole chemistry.
National Institutes of Health (PMC).Identification of Inhibitors of the Leishmania cdc2-Related Protein Kinase CRK3.
Definitive Structural Validation of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol: A Comparative Guide
As a Senior Application Scientist in structural biology and analytical chemistry, I frequently encounter the same critical bottleneck in early-stage drug discovery: the unambiguous assignment of regiochemistry in nitroge...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in structural biology and analytical chemistry, I frequently encounter the same critical bottleneck in early-stage drug discovery: the unambiguous assignment of regiochemistry in nitrogen-rich heterocycles.
(3-amino-1-methyl-1H-pyrazol-5-yl)methanol (CAS: 1328640-62-5) is a highly versatile building block. However, its synthesis presents a classic structural elucidation challenge. Because pyrazole intermediates readily undergo tautomerization, alkylation often yields a mixture of N1 and N2 substituted isomers. Furthermore, differentiating between C3 and C5 substitutions (in this case, the amino vs. the hydroxymethyl group) using standard 1D
1
H or
13
C NMR is notoriously unreliable due to overlapping chemical shifts and ambiguous coupling constants.
To ensure scientific integrity, researchers must employ self-validating analytical systems. This guide objectively compares the gold-standard Single-Crystal X-Ray Diffraction (SC-XRD) against alternative spectroscopic and bulk-phase methods, providing a comprehensive framework for validating the exact regiochemistry of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol.
Comparative Analysis of Structural Validation Modalities
When validating a small molecule crystal structure, the chosen methodology must prove causality between the raw data and the proposed 3D atomic model. Here is how the three primary modalities compare:
SC-XRD does not rely on deductive chemical shift rules; it provides a direct electron density map of the molecule. By measuring the diffraction of X-rays through a single crystal lattice, we can unambiguously locate the heavy atoms (C, N, O). More importantly, high-resolution SC-XRD at cryogenic temperatures allows for the localization of the electron density associated with hydrogen atoms, definitively proving whether the methyl group resides on N1 or N2. The structural model is then mathematically validated against global crystallographic standards using the PLATON/checkCIF algorithm .
When single crystals cannot be grown, solution-state 2D NMR is the next best alternative. Heteronuclear Multiple Bond Correlation (HMBC) can trace 2- and 3-bond couplings between the N-methyl protons and the pyrazole ring carbons/nitrogens . Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space spatial proximity data. While powerful, NMR relies on the assumption of specific molecular conformations in solution and can be confounded by rapid proton exchange at the -NH
2
and -OH groups.
If the compound yields only microcrystalline powder, PXRD combined with Rietveld refinement can be used . This method compares the experimental powder pattern against a simulated pattern generated from a theoretical 3D model. While useful for phase purity, it is significantly less reliable than SC-XRD for de novo regiochemical assignment due to peak overlap in the 1D diffraction pattern.
Quantitative Data Comparison
The following table summarizes the performance metrics of each validation modality for (3-amino-1-methyl-1H-pyrazol-5-yl)methanol.
The following diagram illustrates the parallel pathways for validating the regiochemistry of our pyrazole derivative, highlighting how SC-XRD and NMR serve as orthogonal proofs.
Caption: Structural validation workflow for pyrazole regiochemistry comparing SC-XRD, NMR, and PXRD.
Experimental Protocols: A Self-Validating System
To achieve the gold-standard validation, the experimental methodology must be meticulously controlled. Below is the step-by-step protocol for the SC-XRD validation of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol.
Protocol 1: Crystallization and Sample Preparation
Causality: Pyrazoles possess both hydrogen-bond donors (-NH
2
, -OH) and acceptors (pyrazole nitrogens). Rapid precipitation leads to amorphous powders. We must use a solvent system that reversibly competes for these hydrogen bonds to slow down nucleation and promote ordered lattice growth.
Dissolve 10 mg of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol in 1 mL of a protic solvent (e.g., Ethanol).
Place the vial inside a larger sealed chamber containing a volatile anti-solvent (e.g., Hexane or Diethyl Ether) for vapor diffusion.
Allow the system to equilibrate at 4 °C for 3–7 days until block-like single crystals form.
Protocol 2: SC-XRD Data Collection and Refinement
Causality: Collecting data at cryogenic temperatures minimizes the thermal vibration of atoms (reducing Anisotropic Displacement Parameters, ADPs). This is critical for resolving the light hydrogen atoms on the -OH and -NH
2
groups, which definitively prove the tautomeric state.
Select a crystal with dimensions roughly 0.1 x 0.1 x 0.1 mm and mount it on a MiTeGen loop using Paratone-N oil.
Flash-cool the crystal to 100 K in a nitrogen cold stream.
Collect diffraction data using a diffractometer equipped with a microfocus Cu K
α
(
λ=1.54184
Å) or Mo K
α
(
λ=0.71073
Å) X-ray source.
Integrate the data and apply multi-scan absorption corrections.
Solve the phase problem using intrinsic phasing (e.g., SHELXT) to reveal the heavy atom skeleton.
Refine the structure using full-matrix least-squares on
F2
(SHELXL). Note: Refining on
F2
utilizes all reflections, including weak ones, preventing statistical bias.
Locate hydrogen atoms in the difference Fourier map and refine them freely or using a riding model.
Protocol 3: The PLATON/checkCIF Validation Workflow
Causality: Human bias can lead to forcing a structural model that fits expectations rather than reality. The International Union of Crystallography (IUCr) established checkCIF as an automated, objective referee . It mathematically verifies that the proposed geometry does not violate quantum mechanical or steric laws.
Export the refined structural model as a Crystallographic Information File (.cif) and the structure factor file (.fcf).
Upload both files to the IUCr checkCIF web service.
Run the "Full publication check".
Analyze Alerts:
Level A Alerts: Indicate fundamental errors (e.g., missed symmetry, impossible bond lengths). Must be resolved.
Level B Alerts: Indicate potentially serious issues (e.g., large residual electron density peaks). Must be resolved or thoroughly justified.
A successful validation yields a report with zero Level A or B alerts, an
R1
value below 5%, and a Goodness-of-Fit (GoF) near 1.00. This mathematically guarantees that the methyl group is at N1, the amino is at C3, and the hydroxymethyl is at C5.
Conclusion
While 2D NMR provides excellent supporting evidence in the solution state, Single-Crystal X-Ray Diffraction (SC-XRD) paired with rigorous PLATON/checkCIF validation remains the only modality capable of providing absolute, mathematically verifiable proof of regiochemistry for complex heterocycles like (3-amino-1-methyl-1H-pyrazol-5-yl)methanol. By adhering to the protocols outlined above, researchers can ensure their structural assignments meet the highest standards of scientific integrity required for publication and downstream drug development.
References
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Available at:[Link]
Souza, T. F., et al. (2017). Regiochemistry control of pyrazoles by solvent used and β-enamino diketones structure: Regioselective synthesis of 4,5-disubstituted N-phenylpyrazoles. ResearchGate. Available at:[Link]
Kaduk, J. A., & Reid, J. (2010). Structure validation (Powder Crystallography). International Tables for Crystallography. Available at:[Link]
International Union of Crystallography (IUCr). checkCIF / PLATON Web Service. Available at: [Link]
Validation
A Comparative Guide to Establishing Quality Control Reference Standards for (3-amino-1-methyl-1H-pyrazol-5-yl)methanol
Introduction: The Critical Role of Quality Control in Pharmaceutical Intermediates In the intricate process of drug development and manufacturing, the quality of each component is paramount. Pharmaceutical intermediates,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Quality Control in Pharmaceutical Intermediates
In the intricate process of drug development and manufacturing, the quality of each component is paramount. Pharmaceutical intermediates, the building blocks between raw materials and the final Active Pharmaceutical Ingredient (API), are critical control points. The quality of an intermediate like (3-amino-1-methyl-1H-pyrazol-5-yl)methanol directly influences the purity, safety, and efficacy of the final drug product.[1] Establishing a robust quality control (QC) framework, underpinned by well-characterized reference standards, is not merely a regulatory expectation but a fundamental scientific necessity.[1][2]
This guide provides a comprehensive comparison of methodologies and best practices for establishing and utilizing reference standards for the quality control of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol. It is intended for researchers, analytical scientists, and drug development professionals dedicated to ensuring the highest standards of quality in their work. The principles discussed align with globally recognized frameworks such as the International Council for Harmonisation (ICH) guidelines, particularly ICH Q7, which outlines Good Manufacturing Practice (GMP) for APIs.[3][4][5][6][7]
Defining the Reference Standard: Primary vs. Secondary Standards
A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a sample.[8] In the context of pharmaceutical QC, we primarily distinguish between two types of standards:
Primary Reference Standard: Defined by ICH Q7 as a substance shown to be authentic and of high purity through an extensive set of analytical tests.[9] These are often obtained from official sources like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), or can be prepared and extensively characterized in-house.[9][10]
Secondary (or Working) Reference Standard: This standard's quality and purity are established through direct comparison to a primary reference standard.[9] It is used for routine laboratory analyses to conserve the more expensive and often limited supply of the primary standard.
The choice between using a primary or secondary standard directly in routine testing involves a trade-off between cost, convenience, and the criticality of the measurement. However, all secondary standards must be demonstrably traceable to a primary standard.[9]
Core Quality Attributes and Comparative Analytical Methodologies
The quality of a (3-amino-1-methyl-1H-pyrazol-5-yl)methanol reference standard is defined by a series of critical quality attributes (CQAs). For each CQA, various analytical techniques can be employed, each with its own set of advantages and limitations.
Identification
Objective: To confirm the chemical structure of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol.
Method
Principle
Advantages
Considerations
¹H and ¹³C NMR
Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms, offering a definitive structural fingerprint.
Unambiguous structural confirmation. Can detect and help identify impurities.
Requires specialized equipment and expertise. Lower sensitivity compared to MS.
Mass Spectrometry (MS)
Measures the mass-to-charge ratio of ions to determine the molecular weight and fragmentation pattern.
High sensitivity. Provides molecular weight confirmation. Can be coupled with chromatography (LC-MS, GC-MS) for impurity identification.
Isomeric compounds may not be distinguishable by MS alone.
FTIR Spectroscopy
Fourier-Transform Infrared spectroscopy measures the absorption of infrared radiation by the sample, identifying characteristic functional groups.
Fast and non-destructive. Provides a unique fingerprint for a given molecule.
Less specific for complex molecules compared to NMR. Not ideal for quantitative analysis.
Expert Insight: While FTIR and MS provide strong evidence, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocal structural confirmation of a new reference standard. Its ability to map the complete carbon-hydrogen framework provides the highest level of confidence in the identity of the material.
Assay (Potency)
Objective: To accurately determine the amount of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol in the reference standard material.
Method
Principle
Advantages
Considerations
HPLC with UV Detection
High-Performance Liquid Chromatography separates the main component from impurities, and a UV detector quantifies it based on its absorbance, relative to a standard of known purity.
Widely available, robust, and precise. Can simultaneously quantify impurities.
It is a relative method, requiring a pre-existing, well-characterized primary standard for calibration.[9]
Quantitative NMR (qNMR)
Integrates the signal of the analyte against a certified internal standard of known concentration. The ratio of integrals directly relates to the molar ratio.
A primary (absolute) method that does not require a reference standard of the same compound. High precision.
Requires a suitable internal standard that is stable, non-reactive, and has signals that do not overlap with the analyte. Higher initial instrument cost.
Titration
A classic chemical method where the basic amino group of the pyrazole can be titrated with a standardized acid.
Inexpensive and can be a primary method if the titrant is a certified standard.
Less specific than chromatographic methods; any basic impurity will be titrated and lead to an overestimation of the assay.
Expert Insight: For establishing a primary reference standard , qNMR is the superior choice due to its nature as an absolute quantification method. For routine use and the qualification of secondary standards , a validated HPLC-UV method is the industry workhorse, offering an excellent balance of precision, specificity, and throughput.
Purity and Impurity Profiling
Objective: To detect, identify, and quantify all impurities present in the reference standard. This is arguably the most critical aspect of characterization.
Method
Principle
Advantages
Considerations
HPLC-UV/DAD
The primary tool for separating and quantifying process-related impurities (starting materials, by-products) and degradation products. A Diode-Array Detector (DAD) provides spectral information to help assess peak purity.
High resolution and sensitivity for chromophoric impurities. Well-established and validated methodologies are available.[11][12]
Non-chromophoric impurities will not be detected. Co-eluting impurities can be missed without MS detection.
LC-MS
Couples the separation power of HPLC with the detection and identification capabilities of Mass Spectrometry.
Can detect impurities at very low levels and provide molecular weight information for tentative identification.
Response factors can vary significantly between compounds, making accurate quantification challenging without specific impurity standards.
GC-MS
Gas Chromatography is used to separate volatile and semi-volatile compounds, ideal for identifying residual solvents from the synthesis process.
The gold standard for residual solvent analysis as per ICH Q3C guidelines. High sensitivity.
Not suitable for non-volatile or thermally labile impurities.
Thermogravimetric Analysis (TGA)
Measures changes in mass as a function of temperature to determine the presence of residual solvents or water.
Provides a total amount of volatile content.
Non-specific; cannot differentiate between different solvents or water.
Karl Fischer Titration
An electrochemical titration method specifically for the determination of water content.
Highly specific and accurate for water determination.
Requires dedicated equipment.
Expert Insight: A comprehensive purity assessment requires an orthogonal approach , using multiple techniques that rely on different chemical principles. A typical workflow would involve:
HPLC-UV/DAD for the primary purity analysis and quantification of organic impurities.
GC-MS for residual solvent analysis.
Karl Fischer Titration for water content.
LC-MS for the identification of unknown impurities detected by HPLC.
The final purity value is often determined by a mass balance calculation : Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Non-volatile Residue).
Experimental Protocols & Data Comparison
To illustrate the practical application of these principles, we present a comparison of a hypothetical in-house secondary standard against a commercially sourced primary reference standard.
Reference Standard Comparison Data
Parameter
Method
Primary Standard (Commercial)
Secondary Standard (In-house Lot)
Identity
¹H NMR, ¹³C NMR, MS, FTIR
Conforms to Structure
Conforms to Structure
Assay (by qNMR)
qNMR (vs. Maleic Acid CRS)
99.8% (U = 0.2%, k=2)
Not Performed
Assay (by HPLC)
HPLC-UV (Area % Normalization)
99.90%
99.65%
Purity (by HPLC)
HPLC-UV (Area % Normalization)
99.90%
99.65%
- Impurity A (Starting Material)
HPLC-UV
0.03%
0.15%
- Impurity B (By-product)
HPLC-UV
0.02%
0.08%
- Unknown Impurity at RRT 1.2
HPLC-UV
Not Detected
0.12%
Water Content
Karl Fischer Titration
0.05%
0.20%
Residual Solvents
GC-MS
<0.01% (Methanol)
0.10% (Methanol)
Assigned Purity (Mass Balance)
100% - Imp - H₂O - Solvents
99.8%
99.5%
This table demonstrates how a secondary standard is qualified. While structurally identical, its lower purity and higher levels of specific impurities mean that a correction factor must be applied when using it for quantitative analysis of process samples.
Detailed Protocol: HPLC Purity and Assay Method
This protocol is a representative method for the analysis of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol. Method validation according to ICH Q2(R1) or USP <1225> is required before use.[11][12][13][14][15]
1. Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient:
0-2 min: 5% B
2-15 min: 5% to 40% B
15-18 min: 40% to 95% B
18-20 min: 95% B
20-21 min: 95% to 5% B
21-25 min: 5% B (Re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
UV Detection: 230 nm
Injection Volume: 5 µL
2. Standard and Sample Preparation:
Diluent: 50:50 Water:Acetonitrile
Standard Preparation (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
Sample Preparation (0.5 mg/mL): Prepare in the same manner as the standard.
3. System Suitability:
Inject the standard solution six times.
Tailing Factor (Asymmetry): ≤ 2.0 for the main peak.
Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0% for n=6 injections.
The following diagrams illustrate the logical flow of establishing and utilizing reference standards in a QC environment.
.dot
Caption: Workflow for establishing a primary reference standard and qualifying a secondary standard.
.dot
Caption: Relationship between quality attributes and analytical techniques.
Conclusion
Establishing a high-quality reference standard for (3-amino-1-methyl-1H-pyrazol-5-yl)methanol is a multi-faceted process that forms the bedrock of reliable quality control. It requires the strategic application of orthogonal analytical techniques to unequivocally confirm identity and meticulously characterize purity and potency. While a primary standard requires an exhaustive characterization campaign, often involving absolute methods like qNMR, a secondary standard can be effectively qualified for routine use through careful comparative analysis against the primary. By adhering to these principles, rooted in scientific rigor and international guidelines like ICH Q7, drug developers and manufacturers can ensure the consistency and quality of their intermediates, ultimately safeguarding the integrity of the final pharmaceutical product.
References
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia. (n.d.). United States Pharmacopeia.
Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards | IntuitionLabs. (2025, November 14). IntuitionLabs.
USP <1225> Method Validation - BA Sciences. (n.d.). BA Sciences.
Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance - ComplianceOnline. (n.d.). ComplianceOnline.
ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA). (2000, November 1). European Medicines Agency.
Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. (2025, November 13). ECA Academy.
Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28).
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. (2025, November 13). Investigations of a Dog.
ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000, November 10). ICH.
Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry | FDA. (2020, April 14). FDA.
〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT. (n.d.). USP-NF.
Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research - Pharmaffiliates. (2025, December 22). Pharmaffiliates.
Elemental Analysis Benchmarks for (3-amino-1-methyl-1H-pyrazol-5-yl)methanol: A Comparative Guide
As a Senior Application Scientist, I frequently evaluate the purity of novel heterocyclic building blocks before they are integrated into complex synthetic pipelines. (3-amino-1-methyl-1H-pyrazol-5-yl)methanol (CAS: 1328...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently evaluate the purity of novel heterocyclic building blocks before they are integrated into complex synthetic pipelines. (3-amino-1-methyl-1H-pyrazol-5-yl)methanol (CAS: 1328640-62-5) has emerged as a critical scaffold in the design of potent neuraminidase inhibitors and anti-tumor agents [1]. However, before this intermediate can be utilized in downstream drug discovery, its bulk purity must be unequivocally established.
While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity and Nuclear Magnetic Resonance (NMR) elucidates structure, neither technique is highly sensitive to non-combustible inorganic salts or trace solvent mixtures. For absolute quantification of bulk purity, Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) elemental analysis remains the gold standard[2].
This guide objectively compares the elemental benchmarks of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol against alternative pyrazole derivatives and provides a self-validating experimental protocol for accurate quantification.
Theoretical Baselines & Alternative Comparisons
To benchmark (3-amino-1-methyl-1H-pyrazol-5-yl)methanol, we must compare its theoretical elemental profile against other widely used pyrazole alternatives. Notice that isomers (compounds with the exact same molecular formula) share identical CHNO percentages. In these cases, elemental analysis confirms overall purity, while orthogonal techniques like NMR are required to differentiate the specific regioisomer.
Table 1: Theoretical Elemental Baselines of Pyrazole Alternatives
Compound Name
CAS Number
Formula
MW ( g/mol )
%C
%H
%N
%O
(3-amino-1-methyl-1H-pyrazol-5-yl)methanol
1328640-62-5
C5H9N3O
127.15
47.23
7.13
33.05
12.58
3-amino-5-methylpyrazole
31230-17-8
C4H7N3
97.12
49.47
7.27
43.27
-
5-amino-1-methylpyrazole
1192-21-8
C4H7N3
97.12
49.47
7.27
43.27
-
1,3,5-Trimethyl-1H-pyrazol-4-amine
35277-22-8
C6H11N3
125.17
57.57
8.86
33.57
-
The Causality of Failure: Understanding the ±0.4% Limit
For a compound to be accepted for publication in top-tier journals or approved for pharmaceutical synthesis, the experimental CHNS values must fall within ±0.4% (absolute) of the calculated theoretical values[3].
Why is this threshold so critical?
Consider a batch of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol contaminated with just 5% (w/w) residual methanol from the final recrystallization step. While an untrained eye might dismiss a minor solvent peak in an NMR spectrum, elemental analysis is mathematically unforgiving.
Theoretical Carbon: 47.23%
5% Methanol Contamination: Shifts the experimental carbon content to 46.74%.
Result: A deviation of -0.49% , triggering an automatic batch rejection.
Trace hygroscopic moisture or residual solvents artificially inflate %H and %O while depressing %C and %N. This causality dictates our rigorous sample preparation protocols.
Table 2: Experimental Benchmark Data for (3-amino-1-methyl-1H-pyrazol-5-yl)methanol
Batch ID
Condition
%C (Found)
%H (Found)
%N (Found)
ΔC
ΔH
ΔN
Status
Batch A
Highly Pure
47.18
7.15
32.98
-0.05
+0.02
-0.07
Approved
Batch B
5% w/w MeOH
46.74
7.35
31.40
-0.49
+0.22
-1.65
Rejected
Batch C
Wet (Moisture)
46.50
7.40
32.50
-0.73
+0.27
-0.55
Rejected
Experimental Protocols: A Self-Validating CHNS Workflow
To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . Every step includes internal checks to prevent false positives and instrument drift [4].
Step 1: Rigorous Sample Desiccation
Place the synthesized batch of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol in a vacuum desiccator over phosphorus pentoxide (P2O5).
Apply high vacuum at 50°C for a minimum of 48 hours.
Causality: Pyrazole derivatives containing hydroxyl groups readily form hydrogen bonds with atmospheric moisture. Vacuum drying eliminates trace H2O and volatile synthesis solvents, preventing the artificial inflation of hydrogen and oxygen metrics.
Step 2: Microbalance Weighing & Encapsulation
Using a microbalance with 1 µg readability, weigh exactly 2.000 to 3.000 mg of the dried sample.
Seal the sample tightly inside a high-purity tin (Sn) capsule.
Causality: The tin capsule is not merely a container; it acts as an exothermic catalyst. During flash combustion, the oxidation of tin drives the localized flash temperature from 1000°C to approximately 1800°C, ensuring the complete breakdown of refractory carbon-nitrogen bonds.
Step 3: System Calibration & Drift Monitoring
Calibrate the elemental analyzer using a certified organic standard, such as BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene).
Self-Validation Check: Run the BBOT standard after every 15 unknown samples. If the standard deviates by more than 0.3% from its known values, the run is paused, the instrument is recalibrated, and the previous 15 samples are re-run.
Step 4: Dynamic Flash Combustion & Detection
Drop the tin capsule into the combustion reactor (1000°C) under a dynamic pulse of high-purity oxygen.
Pass the evolved combustion gases (CO2, H2O, NOx) through a copper reduction column at 600°C to remove excess oxygen and reduce NOx species to N2 gas.
Separate the gases via a Gas Chromatography (GC) column and quantify them using a Thermal Conductivity Detector (TCD).
Analytical Workflow Visualization
The following diagram illustrates the logical decision matrix and self-validating workflow utilized in our laboratory to approve or reject pyrazole batches based on elemental benchmarks.
Title: Discovery of Novel Pyrazole Derivatives as Potent Neuraminidase Inhibitors against Influenza H1N1 Virus
Source: PubMed (National Institutes of Health)
URL: [Link]
Title: An International Study Evaluating Elemental Analysis
Source: ACS Central Science
URL: [Link]
Title: Summary of CHNS Elemental Analysis Common Problems
Source: University of British Columbia (UBC) Chemistry
URL: [Link]
Safety & Regulatory Compliance
Safety
Definitive Guide to the Safe Disposal of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol
This guide provides a comprehensive, step-by-step protocol for the proper disposal of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol. It is designed for researchers, scientists, and drug development professionals dedicated t...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, step-by-step protocol for the proper disposal of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol. It is designed for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety and environmental stewardship.
Core Principle: Mandating Professional Hazardous Waste Disposal
Given the absence of specific toxicity data, a conservative approach is required. The chemical structure, containing both a pyrazole ring and an amino functional group, suggests potential biological activity and associated hazards.[7][8] Analogs such as 3-Amino-1-methyl-1H-pyrazole and 3-Amino-5-methylpyrazole are classified as irritants to the skin, eyes, and respiratory system.[9][10]
Therefore, (3-amino-1-methyl-1H-pyrazol-5-yl)methanol must be treated as hazardous chemical waste.
Under no circumstances should this compound or its solutions be disposed of via sanitary sewer (down the drain) or in regular solid waste trash.[11][12][13] Evaporation in a fume hood is also an unacceptable and prohibited method of disposal.[12] The only acceptable disposal pathway is through your institution's licensed hazardous waste management program.[14]
Hazard Profile & Disposal Summary
To inform safe handling and disposal decisions, the following table summarizes the inferred hazards and critical disposal considerations for (3-amino-1-methyl-1H-pyrazol-5-yl)methanol, based on data from related pyrazole compounds.
Parameter
Inferred Hazard / Consideration
Primary Rationale & Source(s)
Acute Toxicity
Presumed harmful. Treat with caution.
The chemical, physical, and toxicological properties have not been thoroughly investigated. A conservative approach is necessary.[15]
Skin Corrosion/Irritation
Category 2: Causes skin irritation.
Based on SDS for 3-Amino-1-methyl-1H-pyrazole and 3-Amino-5-methylpyrazole.[9][10]
Eye Damage/Irritation
Category 2: Causes serious eye irritation.
Based on SDS for 3-Amino-1-methyl-1H-pyrazole and 3-Amino-5-methylpyrazole.[9][10]
Respiratory Irritation
May cause respiratory irritation.
Inhalation of dust or aerosols should be avoided by handling within a chemical fume hood.[10][15]
Environmental Hazard
Potential for aquatic toxicity.
Many pharmaceutical compounds have long-lasting effects on aquatic life; release to the environment must be prevented.[16]
Primary Disposal Route
Consign to a licensed hazardous waste disposal facility.
This is the standard and required practice for research chemicals with known or presumed hazards.[9][10][14]
Standard Operating Protocol for Disposal
This protocol details the end-to-end process for safely collecting, storing, and disposing of waste containing (3-amino-1-methyl-1H-pyrazol-5-yl)methanol.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling the chemical or its waste, ensure you are wearing appropriate PPE. This is the first line of defense against accidental exposure.[4][17]
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a splash risk.
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation or puncture before use.
Body Protection: A laboratory coat must be worn and fully fastened.
Work Area: All handling of the compound and its waste should occur within a certified chemical fume hood to prevent inhalation of any potential dust or aerosols.[18]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[17][19]
Dedicated Waste Stream: Establish a dedicated waste container specifically for (3-amino-1-methyl-1H-pyrazol-5-yl)methanol and materials contaminated with it.
Incompatibility: Do not mix this waste with other waste streams, especially strong oxidizing agents, acids, or bases, unless explicitly approved by your EHS department.[12][17]
Solid vs. Liquid:
Solid Waste: Collect residual powder, contaminated weighing papers, gloves, and absorbent materials from spill cleanups in a designated solid hazardous waste container.[2]
Liquid Waste: Collect solutions containing the compound in a designated liquid hazardous waste container.[2]
Step 3: Waste Containerization and Labeling
The integrity and labeling of the waste container are crucial for safe storage and regulatory compliance.
Container Selection: Use a container that is in good condition, leak-proof, and constructed of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene).[2][11] The container must have a secure, tight-fitting lid.[12]
Labeling: The container must be clearly and accurately labeled.[17] Affix a "Hazardous Waste" label provided by your institution.[4] At a minimum, the label must include:
The full, unabbreviated chemical name: (3-amino-1-methyl-1H-pyrazol-5-yl)methanol
The words "Hazardous Waste"
An accurate list of all components and their approximate percentages.
The name and contact information of the responsible researcher or Principal Investigator.
The accumulation start date (the date the first drop of waste was added).
Step 4: On-Site Storage and Accumulation
Store waste containers in a designated and properly managed Satellite Accumulation Area (SAA).
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[20]
Containment: The waste container must be kept within a secondary containment bin or tray to contain any potential leaks or spills.[11]
Conditions: Store in a cool, dry, and well-ventilated area away from heat, sparks, or open flames.[18] Keep containers closed at all times except when actively adding waste.[11][12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol.
Caption: Disposal workflow for (3-amino-1-methyl-1H-pyrazol-5-yl)methanol.
Step 5: Arranging for Final Disposal
Do not allow hazardous waste to accumulate in the laboratory.[19]
Scheduling Pickup: Once the waste container is nearly full (a best practice is not to exceed 75-90% capacity), contact your institution's EHS department to schedule a waste pickup.[12]
Documentation: Complete any required waste manifests or online forms as directed by your EHS office.
Step 6: Decontamination of Empty Containers
Empty containers that once held (3-amino-1-methyl-1H-pyrazol-5-yl)methanol must also be managed as hazardous waste until properly decontaminated.[20]
Triple Rinse: Rinse the empty container thoroughly with a suitable solvent (e.g., ethanol, acetone) a minimum of three times.
Collect Rinsate: The first rinse, and preferably all subsequent rinsates, must be collected and disposed of as liquid hazardous chemical waste.[11][12]
Final Disposal: After triple rinsing and air-drying, obliterate or deface the original label.[20] The container may then be disposed of as non-hazardous solid waste (e.g., in a designated broken glass box), in accordance with your institution's policies.[11]
Step 7: Spill Management
In the event of a spill, prompt and correct action is essential.
Small Spills: For minor spills contained within a fume hood, ensure you are wearing full PPE. Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow. Carefully collect the contaminated absorbent and place it into your designated solid hazardous waste container. Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[2]
Large Spills: In the event of a large spill, evacuate all non-essential personnel from the area immediately. Alert your colleagues and contact your institution's EHS emergency line for assistance.[11]
References
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
Hazardous Waste Disposal Guide. Northwestern University Research Safety. (2023, February 27). [Link]
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
Ensuring Safety and Compliance: A Complete Guide to Chemical Handling and Waste Management. VITTA Scientific. (2023, November 9). [Link]
Managing Chemical Waste Safely: Best Practices for Workplace Disposal. AWE. (2024, April 22). [Link]
Standard Operating Procedure Hazardous Waste Storage and Disposal. University of Toronto, Department of Chemistry. [Link]
Chemical Waste Management Best Practices. Enva. (2025, January 1). [Link]
Chemical Waste Management Guide. Boston University Environmental Health & Safety. [Link]
Chemical Safety and Waste Management Manual. The University of Alabama at Birmingham. [Link]
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Preprints.org. (2025, July 22). [Link]
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]
Personal protective equipment for handling (3-amino-1-methyl-1H-pyrazol-5-yl)methanol
As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a self-validating system of chemical logic. When handling highly reactive building blocks like (3-amino-1-methy...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a self-validating system of chemical logic. When handling highly reactive building blocks like (3-amino-1-methyl-1H-pyrazol-5-yl)methanol (CAS: 1328640-62-5) , understanding the molecular causality behind its hazards is the first step in designing a fail-safe operational and disposal plan.
This compound is a vital intermediate in the synthesis of heterocyclic active pharmaceutical ingredients (APIs), particularly kinase inhibitors[1]. However, the presence of a primary amine, a pyrazole ring, and a hydroxymethyl group creates a highly nucleophilic and hydrophilic molecule. This structural profile dictates our approach to Personal Protective Equipment (PPE), handling protocols, and waste management.
Chemical Profile & Hazard Causality
To design an effective safety protocol, we must first quantify the threat. The physicochemical properties of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol directly influence its behavior in the lab.
Lightweight powder; high risk of micro-aerosolization during transfer[2].
Topological Polar Surface Area (TPSA)
64.1 Ų
High hydrophilicity; easily dissolves in sweat or mucous membranes, accelerating dermal absorption[3].
H-Bond Donors / Acceptors
2 / 3
Strong nucleophilicity; capable of rapid, potentially exothermic reactions with electrophiles or strong acids[3].
Hazard Identification (GHS):
The primary amine group acts as a potent skin sensitizer and respiratory irritant[4]. Exposure pathways must be completely blocked to prevent contact dermatitis (H315), severe eye irritation (H319), and respiratory tract irritation (H335)[4].
Personal Protective Equipment (PPE) Matrix
According to OSHA’s laboratory safety guidance (29 CFR 1910.132), PPE is the final protective barrier and must be selected based on a rigorous hazard assessment[5][6]. Because this compound is an amine-based powder, our PPE strategy focuses on preventing dermal permeation and inhalation.
Table 2: Required PPE and Mechanistic Rationale
PPE Category
Specification
Causality / Rationale
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Safety glasses are insufficient. Goggles protect against micro-aerosolization of the powder and liquid splashes during solvation[7].
Hand Protection
Double-gloved Nitrile or Flexible Laminate
Amines can permeate standard latex. Double-gloving ensures a fail-safe against micro-tears and allows for immediate removal of the outer layer if contaminated[6][7].
Body Protection
Fluid-resistant (FR) Lab Coat
Traditional cotton blends absorb chemical solutions, holding them against the skin. Fluid-resistant materials repel amine solutions[5].
Respiratory
N95/P100 Respirator (If outside hood)
Prevents inhalation of fine crystalline dust. Note: Primary handling must always occur inside a certified chemical fume hood[6][8].
Operational Workflow & Handling Protocol
Every step in the handling process must be a self-validating system designed to minimize aerosolization and uncontrolled reactivity.
Step-by-Step Methodology:
Environmental Verification: Before opening the reagent bottle, verify that the laboratory chemical hood has an adequate face velocity (typically 80–100 fpm)[8].
Weighing Protocol: Use a grounded, anti-static spatula. Causality: Static charge buildup on standard metal or plastic spatulas causes the fine pyrazole powder to repel and aerosolize, bypassing local exhaust ventilation.
Secure Transfer: Weigh the compound into a tared, sealable secondary container (e.g., a vial with a PTFE-lined cap) before removing it from the balance enclosure to transfer to the reaction hood.
Controlled Solvation: When dissolving the compound (e.g., in methanol or DMSO), add the solvent dropwise initially. Causality: The heat of solvation or unexpected reactivity with residual impurities can cause localized boiling and splattering.
Figure 1: Step-by-step operational workflow for handling reactive pyrazole-amines.
Spill Management & Emergency Response
In the event of a spill, immediate containment is required to prevent the spread of toxic dust or corrosive solutions.
Step-by-Step Cleanup Protocol:
Isolate and Ventilate: Evacuate non-essential personnel. If the spill is a liquid solution, ensure the fume hood sash is fully open to maximize exhaust[4].
State-Specific Containment:
For Solid Spills:Do not dry sweep. Dry sweeping generates micro-aerosols. Dampen the powder with a compatible solvent (like isopropanol or water) to bind the dust, then wipe it up with absorbent pads[4].
For Liquid Spills: Surround and cover the spill with an inert absorbent material (e.g., diatomaceous earth or sand). Avoid combustible absorbents like sawdust[4].
Decontamination: Wash the affected surface thoroughly with soap and water to remove residual amine traces[4].
Disposal: Place all contaminated wipes, gloves, and absorbents into a heavy-duty, sealable hazardous waste bag.
Figure 2: Decision tree and procedural logic for chemical spill management.
Waste Management & Disposal Plan
Improper disposal of amine-containing compounds can lead to dangerous cross-reactions in waste carboys. Under EPA Resource Conservation and Recovery Act (RCRA) regulations (specifically Subpart K for academic and research laboratories), strict segregation and labeling are legally mandated[9][10].
Disposal Protocol:
Chemical Segregation: Never mix (3-amino-1-methyl-1H-pyrazol-5-yl)methanol waste with strong oxidizing agents, concentrated acids, or halogenated solvents. Causality: Amines react violently with oxidizers and can form explosive salts with certain acids[11].
Container Selection: Collect waste in tightly closing, leak-proof plastic containers (e.g., High-Density Polyethylene - HDPE). Plastic is preferred over glass to eliminate the risk of shattering upon impact[9][11].
RCRA-Compliant Labeling: Containers must be labeled with the exact words "Hazardous Waste" and the full common chemical name (e.g., "(3-amino-1-methyl-1H-pyrazol-5-yl)methanol mixture"). Abbreviations, acronyms, or chemical formulas are strictly prohibited by the Hazard Communication Standard[9][11].
Storage Limits: Do not exceed the 90-day accumulation limit for hazardous waste in your designated storage area. Ensure secondary containment is used to catch potential leaks[12].